Product packaging for (S)-2-Benzylmorpholine(Cat. No.:CAS No. 947687-18-5)

(S)-2-Benzylmorpholine

Cat. No.: B3043887
CAS No.: 947687-18-5
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-Benzylmorpholine (CAS 947687-18-5) is a chiral morpholine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and pharmacologically active enantiomer. Its primary research value lies in its interaction with the norepinephrine transporter (NET). Studies have identified it as a high-affinity ligand for NET, with a binding affinity (Kd) of 1.30 ± 0.46 nM, and it exhibits excellent selectivity over the dopamine (DAT) and serotonin (SERT) transporters . This makes this compound a critical compound for studying the sympathetic nervous system in both the brain and heart, and it has been utilized as a radioligand in single-photon emission computed tomography (SPECT) imaging studies . In pharmacological studies, the structurally related racemic compound, 2-benzylmorpholine, has been reported to act as a novel appetite suppressant and is a non-stimulant isomer of phenmetrazine . Research in animal models showed that the appetite suppression activity resides specifically in the (+)-enantiomer . The morpholine ring is a ubiquitous pharmacophore in drug discovery, known to improve the aqueous solubility of lipophilic scaffolds and is found in numerous marketed drugs across various therapeutic areas . This compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3043887 (S)-2-Benzylmorpholine CAS No. 947687-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Benzylmorpholine: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to bioactive molecules and its utility as a versatile synthetic intermediate have positioned it as a key building block in the creation of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stereostructure, synthesis, and applications of this compound, offering insights for researchers engaged in the exploration of new chemical entities.

Molecular Structure and Stereochemistry

This compound possesses a morpholine ring substituted at the 2-position with a benzyl group. The "S" designation indicates the stereochemical configuration at the chiral center, C2. This specific spatial arrangement is crucial for its biological activity and its interactions with chiral targets such as enzymes and receptors.

The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the benzyl group can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

Figure 1: 2D and partial 3D representation of the this compound structure.

Physicochemical and Spectroscopic Properties

Precise experimental data for the physical and spectroscopic properties of this compound are not extensively reported in publicly available literature. The information presented here is a consolidation of data from various commercial suppliers and predicted values. Researchers should verify these properties with their own analytical data.

PropertyValueSource
CAS Number 947687-18-5--INVALID-LINK--
Molecular Formula C₁₁H₁₅NO--INVALID-LINK--
Molecular Weight 177.24 g/mol --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Boiling Point Predicted: 303.2 ± 27.0 °C--INVALID-LINK--
Density Predicted: 1.117 ± 0.06 g/cm³--INVALID-LINK--
pKa Predicted: 14.36 ± 0.10--INVALID-LINK--
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and methanol; limited solubility in water.--INVALID-LINK--

Spectroscopic Data:

  • Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in mass spectrometry-based identification.[1] For example, the predicted CCS for the [M+H]⁺ adduct is 138.9 Ų.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of both aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-O stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹).

Synthesis of this compound

The synthesis of chiral 2-substituted morpholines, including this compound, is an active area of research. Several synthetic strategies have been developed to achieve high enantioselectivity.

Asymmetric Hydrogenation of Dehydromorpholines

A prominent method for the enantioselective synthesis of 2-substituted morpholines involves the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.[2][3][4][5] This approach utilizes a chiral catalyst, typically a rhodium complex with a bulky bisphosphine ligand, to stereoselectively deliver hydrogen to the double bond.

G cluster_0 Asymmetric Hydrogenation Workflow start 2-Substituted Dehydromorpholine reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Rh-Bisphosphine Catalyst (e.g., SKP-Rh) catalyst->reaction hydrogen H₂ (High Pressure) hydrogen->reaction product (S)-2-Substituted Morpholine reaction->product purification Purification (Chromatography) product->purification final_product Enantiopure Product purification->final_product

Figure 2: General workflow for the asymmetric hydrogenation of dehydromorpholines.

Experimental Protocol (General):

  • Catalyst Preparation: The chiral rhodium catalyst is prepared in situ by mixing the rhodium precursor with the chiral bisphosphine ligand in a suitable solvent under an inert atmosphere.

  • Reaction Setup: The dehydromorpholine substrate is dissolved in an appropriate solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor, which is then purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched 2-substituted morpholine.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands with large bite angles have been shown to be particularly effective in this transformation.[2][3][4][5]

Synthesis from Allylbenzene and Resolution

An earlier reported synthesis of racemic 2-benzylmorpholine starts from allylbenzene.[6] The racemic mixture is then resolved into its individual enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.

G cluster_1 Synthesis from Allylbenzene and Resolution start Allylbenzene step1 Multi-step synthesis start->step1 racemate Racemic 2-Benzylmorpholine step1->racemate resolution Resolution with Chiral Acid racemate->resolution diastereomers Diastereomeric Salts resolution->diastereomers separation Fractional Crystallization diastereomers->separation salt_S (S)-Salt separation->salt_S salt_R (R)-Salt separation->salt_R liberation_S Base Treatment salt_S->liberation_S liberation_R Base Treatment salt_R->liberation_R product_S This compound liberation_S->product_S product_R (R)-2-Benzylmorpholine liberation_R->product_R

Figure 3: Flowchart for the synthesis of this compound via resolution.

This classical approach, while effective, can be less efficient than asymmetric synthesis in terms of overall yield of the desired enantiomer.

Applications in Drug Development and Research

This compound and its derivatives are valuable scaffolds in the design of new therapeutic agents, primarily due to the favorable pharmacokinetic properties of the morpholine ring.

Norepinephrine Transporter (NET) Imaging Agents

A significant application of this compound derivatives is in the development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of the norepinephrine transporter (NET).[7][8][9] The NET plays a crucial role in regulating norepinephrine levels in the brain and peripheral nervous system, and its dysfunction is implicated in various neuropsychiatric disorders.

Derivatives of this compound, such as (S,S)-2-[α-(2-iodophenoxy)benzyl]morpholine, have been synthesized and evaluated as selective NET imaging agents.[7] These radiolabeled compounds allow for the non-invasive visualization and quantification of NET density in the living brain, providing valuable tools for understanding disease pathology and for the development of new treatments.

Appetite Suppressants

Racemic 2-benzylmorpholine, a structural isomer of the anorectic drug phenmetrazine, has been investigated as an appetite suppressant.[6] Studies have shown that the appetite-suppressing activity resides primarily in the (+)-enantiomer. This highlights the importance of stereochemistry in the pharmacological activity of this class of compounds.

Building Block for Bioactive Molecules

The this compound core is a versatile starting material for the synthesis of a wide range of more complex molecules with potential biological activity. Its secondary amine can be readily functionalized, and the benzyl group can be modified or replaced to explore structure-activity relationships.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. Its stereodefined structure and the favorable properties of the morpholine moiety make it an attractive scaffold for the design of novel therapeutic and diagnostic agents. While detailed experimental data for the parent compound is somewhat limited in the public domain, ongoing research into the synthesis and application of its derivatives continues to expand our understanding of its chemical and biological properties. As new synthetic methodologies emerge, the accessibility and utility of this compound and related compounds are expected to grow, paving the way for the discovery of new and improved medicines.

References

An In-depth Technical Guide to the Synthesis of (S)-2-Benzylmorpholine from Allylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of synthetic pathways for producing (S)-2-benzylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry, starting from the readily available precursor, allylbenzene. We will explore two primary strategies: a classical approach involving the synthesis of a racemic mixture followed by chiral resolution, and a more direct asymmetric synthesis designed to selectively yield the desired (S)-enantiomer. This document is intended to serve as a practical resource, offering not only detailed experimental protocols but also the underlying chemical principles that guide these synthetic choices.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of chirality, particularly at the C-2 position, can significantly impact a molecule's pharmacological profile, influencing its potency, selectivity, and metabolic stability. This compound, an isomer of the appetite suppressant phenmetrazine, has been investigated for its own pharmacological activities.[1] The ability to synthesize this compound in an enantiomerically pure form is therefore of considerable importance for further research and development.

This guide will detail two distinct and viable synthetic pathways starting from allylbenzene.

Pathway 1: Racemic Synthesis and Chiral Resolution

This classical and robust approach first involves the synthesis of racemic 2-benzylmorpholine, followed by the separation of the enantiomers. This pathway is often favored for its reliability and scalability.

Overall Synthetic Strategy

The synthesis proceeds in three main steps:

  • Epoxidation of allylbenzene to yield 1-phenyl-2,3-epoxypropane.

  • Ring-opening of the epoxide with ethanolamine to form the key amino alcohol intermediate.

  • Cyclization of the amino alcohol under acidic conditions to afford racemic 2-benzylmorpholine.

  • Chiral Resolution of the racemate to isolate the desired (S)-enantiomer.

Racemic Synthesis Allylbenzene Allylbenzene Epoxide 1-Phenyl-2,3-epoxypropane Allylbenzene->Epoxide Epoxidation AminoAlcohol N-(2-hydroxyethyl)-1-phenyl-2-propanamine Epoxide->AminoAlcohol Ring-Opening Racemate Racemic 2-Benzylmorpholine AminoAlcohol->Racemate Cyclization S_Enantiomer This compound Racemate->S_Enantiomer Chiral Resolution

Figure 1: Overall workflow for the racemic synthesis and resolution of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Phenyl-2,3-epoxypropane (Allylbenzene Oxide)

The epoxidation of the terminal double bond of allylbenzene can be efficiently achieved using a peroxy acid, such as peroxyacetic acid. This reaction proceeds via a concerted mechanism, adding an oxygen atom across the double bond.[2]

  • Materials:

    • Allylbenzene

    • Peracetic acid (in acetic acid)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve allylbenzene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of peracetic acid (1.1 eq) in acetic acid dropwise via the addition funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenyl-2,3-epoxypropane, which can be purified by vacuum distillation.

Step 2: Synthesis of N-(2-hydroxyethyl)-1-phenyl-2-propanamine

The synthesized epoxide undergoes nucleophilic ring-opening upon reaction with an amine. The use of ethanolamine provides the necessary structural components for the subsequent cyclization to the morpholine ring. The reaction is typically carried out under basic conditions, favoring the attack of the nucleophile at the less sterically hindered terminal carbon of the epoxide.[3]

  • Materials:

    • 1-Phenyl-2,3-epoxypropane

    • Ethanolamine

    • Methanol

  • Procedure:

    • In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve 1-phenyl-2,3-epoxypropane (1.0 eq) in methanol.

    • Add an excess of ethanolamine (3.0 eq).

    • Heat the mixture to reflux and maintain for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent and excess ethanolamine under reduced pressure.

    • The resulting crude N-(2-hydroxyethyl)-1-phenyl-2-propanamine can be used in the next step without further purification.

Step 3: Synthesis of Racemic 2-Benzylmorpholine

The final ring-closure is an acid-catalyzed intramolecular cyclization (dehydration) of the amino alcohol. Protic acids like sulfuric acid are commonly employed to protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the secondary amine to form the morpholine ring.

  • Materials:

    • N-(2-hydroxyethyl)-1-phenyl-2-propanamine

    • Concentrated sulfuric acid

    • Sodium hydroxide solution

    • Diethyl ether

  • Procedure:

    • To the crude N-(2-hydroxyethyl)-1-phenyl-2-propanamine from the previous step, add concentrated sulfuric acid (2.0 eq) cautiously while cooling in an ice bath.

    • Heat the mixture at 100-110 °C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH > 10 with a cold sodium hydroxide solution.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude racemic 2-benzylmorpholine can be purified by vacuum distillation.

Step 4: Chiral Resolution of Racemic 2-Benzylmorpholine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. L-(-)-Dibenzoyltartaric acid is an effective resolving agent for this purpose. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[4][5]

  • Materials:

    • Racemic 2-benzylmorpholine

    • L-(-)-Dibenzoyltartaric acid

    • Methanol

    • Sodium hydroxide solution

    • Diethyl ether

  • Procedure:

    • Dissolve racemic 2-benzylmorpholine (1.0 eq) in warm methanol.

    • In a separate flask, dissolve L-(-)-dibenzoyltartaric acid (0.5 eq) in warm methanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold methanol. This salt will be enriched in one of the enantiomers.

    • To liberate the free amine, dissolve the crystalline salt in water and basify with a sodium hydroxide solution.

    • Extract the enantiomerically enriched 2-benzylmorpholine with diethyl ether.

    • Dry the organic layer, filter, and concentrate to obtain the desired enantiomer.

    • The enantiomeric excess (ee) should be determined using chiral HPLC or by measuring the specific rotation. The mother liquor contains the other enantiomer, which can be recovered and racemized for reuse if desired.

StepProductTypical Yield
11-Phenyl-2,3-epoxypropane75-85%
2N-(2-hydroxyethyl)-1-phenyl-2-propanamine80-90%
3Racemic 2-Benzylmorpholine60-70%
4This compound~40% (from racemate)

Pathway 2: Asymmetric Synthesis via Sharpless Dihydroxylation

This pathway aims to introduce the desired stereochemistry early in the synthesis, avoiding the need for a final resolution step and the associated loss of 50% of the material. The key step is the Sharpless asymmetric dihydroxylation of allylbenzene to create a chiral diol.[6][7]

Overall Synthetic Strategy
  • Asymmetric Dihydroxylation of allylbenzene to produce (1R,2R)-1-phenylpropane-1,2-diol.

  • Conversion to a Chiral Amino Alcohol through a series of functional group transformations.

  • Cyclization to yield this compound.

Asymmetric Synthesis Allylbenzene Allylbenzene ChiralDiol (1R,2R)-1-Phenylpropane-1,2-diol Allylbenzene->ChiralDiol Sharpless AD ChiralAminoAlcohol (2S)-2-Amino-1-phenylpropan-1-ol ChiralDiol->ChiralAminoAlcohol Multi-step Conversion Intermediate N-protected Amino Alcohol ChiralAminoAlcohol->Intermediate Alkylation S_Enantiomer This compound Intermediate->S_Enantiomer Cyclization

Figure 2: General workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocols

Step 1: Sharpless Asymmetric Dihydroxylation of Allylbenzene

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically used to produce the (R,R)-diol from terminal alkenes.[8][9]

  • Materials:

    • Allylbenzene

    • AD-mix-β

    • tert-Butanol

    • Water

    • Methanesulfonamide (CH₃SO₂NH₂)

    • Sodium sulfite

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

    • Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq) to the solvent and stir until the solids are mostly dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add allylbenzene (1.0 eq) to the stirred mixture.

    • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

    • Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir for 1 hour at room temperature.

    • Add ethyl acetate and stir for another 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude (1R,2R)-1-phenylpropane-1,2-diol by flash column chromatography.

Step 2: Conversion of the Chiral Diol to (S)-2-Amino-1-phenylpropan-1-ol

This multi-step conversion involves selective protection of the hydroxyl groups, conversion of one hydroxyl into a leaving group, displacement with an azide, and subsequent reduction.

  • Procedure Outline:

    • Selective Protection: The primary alcohol can be selectively protected, for example, as a silyl ether.

    • Activation: The secondary alcohol is then activated by converting it into a good leaving group, such as a tosylate or mesylate.

    • Nucleophilic Substitution: The leaving group is displaced by an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction, which proceeds with inversion of stereochemistry.

    • Reduction and Deprotection: The azide is reduced to the primary amine (e.g., using H₂/Pd-C or LiAlH₄), and the protecting group on the other hydroxyl is removed to yield the desired chiral amino alcohol.

Step 3: Synthesis of this compound

The final steps involve alkylation of the chiral amino alcohol with a 2-carbon electrophile followed by cyclization.

  • Procedure Outline:

    • N-Alkylation: The primary amine of (S)-2-amino-1-phenylpropan-1-ol is reacted with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the N-(2-hydroxyethyl) group.

    • Cyclization: The resulting N-substituted amino alcohol is then cyclized under acidic conditions, similar to Pathway 1, to yield this compound.

StepProductTypical YieldTypical ee
1(1R,2R)-1-Phenylpropane-1,2-diol80-95%>95%
2(S)-2-Amino-1-phenylpropan-1-ol(Multi-step)>95%
3This compound(Multi-step)>95%

Conclusion

This guide has detailed two robust synthetic pathways to obtain the valuable chiral building block, this compound, from the simple starting material, allylbenzene. The choice between the racemic synthesis with subsequent resolution and the asymmetric synthesis will depend on factors such as the scale of the synthesis, the availability of specialized reagents and equipment, and the desired overall efficiency. Both routes, when executed with care, provide access to the enantiomerically pure target molecule, enabling further exploration of its potential in medicinal chemistry and drug development.

References

Physical and chemical properties of 2-benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Benzylmorpholine

Introduction

2-Benzylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmacology. As a structural isomer of the well-known stimulant and anorectic agent phenmetrazine, it has been a focal point for the development of novel therapeutics, particularly in the area of appetite suppression.[1] Unlike phenmetrazine, 2-benzylmorpholine has been investigated for its potential to induce satiety without the associated stimulant side effects, a highly desirable profile for weight management therapies.[2] Its core structure, featuring a morpholine ring attached to a benzyl group, provides a versatile scaffold for chemical modification, making it a valuable building block for drug discovery programs targeting the central nervous system. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of 2-benzylmorpholine are crucial for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for some properties like melting and boiling points are not extensively published, we can infer characteristics from its structure and data from closely related compounds.

PropertyValue / DescriptionSource(s)
IUPAC Name 2-benzylmorpholine[3]
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3]
CAS Number 131887-48-4 (racemate); 87955-28-0[3][4]
Appearance Reported as a solid or a colorless to yellow liquid.[5]
Boiling Point Estimated: ~160-170 °C. The related isomer, 3-benzylmorpholine, has a boiling point of 162-164 °C.[6]N/A
Melting Point The parent compound, morpholine, has a melting point of -5 to -7 °C.[7] As a solid, the melting point of 2-benzylmorpholine would be higher.N/A
Solubility Expected to be soluble in organic solvents like ethanol, ether, and benzene, similar to 3-benzylmorpholine.[6]N/A
pKa Estimated: ~8.3-8.5. The pKa of the parent morpholine is 8.33.[7] The benzyl group is not expected to significantly alter the basicity of the nitrogen atom.N/A
XLogP3-AA 1.4[3]

Synthesis and Chiral Resolution

The synthesis of 2-benzylmorpholine has been reported from allylbenzene, a readily available starting material. The process involves a multi-step sequence that constructs the morpholine ring.[1] Given the chiral center at the 2-position, resolution of the racemic mixture is critical, as the pharmacological activity has been shown to reside primarily in the (+)-enantiomer.[1]

Synthetic Pathway from Allylbenzene

The synthesis proceeds through three key transformations:

  • Epoxidation: Allylbenzene is first converted to 2-benzyloxirane. This is typically achieved using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

  • Ring-Opening: The epoxide is then opened by reaction with ethanolamine-O-sulfate. This step introduces the nitrogen and oxygen atoms required for the morpholine ring.

  • Cyclization: The final ring closure is effected by treatment with a base, such as sodium hydroxide, to yield racemic 2-benzylmorpholine.

Synthesis of 2-Benzylmorpholine Figure 1: Synthetic Pathway to 2-Benzylmorpholine allylbenzene Allylbenzene oxirane 2-Benzyloxirane allylbenzene->oxirane 1. m-CPBA ethanolamine Intermediate Ethanolamine oxirane->ethanolamine 2. Ethanolamine-O-Sulfate racemate (±)-2-Benzylmorpholine ethanolamine->racemate 3. NaOH (Cyclization)

Caption: Synthetic pathway from allylbenzene to 2-benzylmorpholine.

Representative Synthetic Protocol

The following protocol is a representative example based on the published transformation.[1]

  • Step 1: Epoxidation of Allylbenzene.

    • To a stirred solution of allylbenzene (1.0 eq) and a buffer such as sodium bicarbonate in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA, ~1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with aqueous sodium sulfite and sodium bicarbonate solutions. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxirane.

  • Step 2: Ring-Opening and Cyclization.

    • React the crude 2-benzyloxirane (1.0 eq) with ethanolamine-O-sulfate (~1.2 eq) in a suitable solvent system.

    • Upon completion of the ring-opening, add a strong base such as sodium hydroxide to induce cyclization.

    • Heat the reaction mixture as necessary to drive the cyclization to completion.

    • After cooling, perform an aqueous workup and extract the product into an organic solvent.

    • Purify the crude product by column chromatography or distillation to obtain racemic 2-benzylmorpholine.

Chiral Resolution

The separation of the enantiomers is crucial for pharmacological studies. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[1]

  • Method: React the racemic 2-benzylmorpholine with a chiral acid, such as (+)- or (-)-dibenzoyltartaric acid, in a suitable solvent (e.g., ethanol).

  • Separation: The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from the solution.

  • Liberation: The separated diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free, enantiomerically pure 2-benzylmorpholine.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-benzylmorpholine is dominated by the secondary amine within the morpholine ring. This nitrogen is nucleophilic and can readily undergo a variety of chemical transformations, making it a versatile scaffold for creating libraries of derivatives.

N-Alkylation

The secondary amine can be alkylated to form tertiary amines. The choice of alkylating agent, base, and solvent is critical for achieving good yields.

  • Representative Protocol for N-Alkylation:

    • Dissolve 2-benzylmorpholine (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or methyl iodide) (1.1 eq) to the mixture.

    • Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the N-alkylated product.[8]

N-Acylation

Reaction with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. These reactions are typically rapid and high-yielding.

  • Representative Protocol for N-Acylation:

    • Dissolve 2-benzylmorpholine (1.0 eq) in a solvent like dichloromethane or THF, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to act as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.05 eq).

    • Allow the reaction to warm to room temperature and stir until complete.

    • Perform an aqueous workup, washing with dilute acid, water, and brine.

    • Dry the organic layer and concentrate to yield the N-acylated product, which can be further purified by crystallization or chromatography.

Analytical and Spectroscopic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 2-benzylmorpholine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure.[9][10]

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~7.20 - 7.40Aromatic protons (5H, multiplet)
~3.80 - 4.00-O-CH₂- protons (morpholine ring, multiplet)
~2.60 - 3.10-N-CH₂- and -CH- protons (morpholine ring, multiplet) and Benzyl -CH₂- protons (doublet of doublets)
~1.80 - 2.00-NH- proton (broad singlet)
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~138 - 140Aromatic quaternary carbon
~126 - 130Aromatic CH carbons
~70 - 72-O-CH₂- carbons
~55 - 58-CH- carbon (at position 2)
~46 - 48-N-CH₂- carbon
~40 - 42Benzyl -CH₂- carbon

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode
~3300 - 3400N-H stretch (secondary amine)
~3030Aromatic C-H stretch
~2850 - 2960Aliphatic C-H stretch
~1600, ~1495Aromatic C=C bending
~1115C-O-C stretch (ether)
~700, ~750Aromatic C-H out-of-plane bend (monosubstituted)

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion ([M+H]⁺): m/z 178.12[11]

  • Common Fragments: Loss of the benzyl group (m/z 91) and fragmentation of the morpholine ring.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its polarity, 2-benzylmorpholine may benefit from derivatization prior to GC-MS analysis to improve peak shape and volatility.[12][13]

  • Representative GC-MS Protocol (Derivatized):

    • Derivatization: React the sample with an acylating agent (e.g., trifluoroacetic anhydride) to cap the secondary amine.

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[14]

    • Carrier Gas: Helium at a constant flow of ~1-2 mL/min.[13]

    • Injector: Set to 250 °C with a split injection.[13]

    • Oven Program: Start at a low temperature (e.g., 100-120 °C), hold, then ramp at 10-20 °C/min to a final temperature of ~300 °C.[13][15]

    • MS Detector: Use Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-500.[14]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for purity analysis.

  • Representative HPLC Protocol:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid or phosphoric acid to ensure good peak shape for the basic analyte.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).

    • Injection Volume: 10 µL.

Analytical_Workflow Figure 2: Analytical Workflow for 2-Benzylmorpholine cluster_0 Purity & Identity Confirmation cluster_1 Quantification in Matrix Sample 2-Benzylmorpholine Sample HPLC HPLC-UV (Purity Assessment) Sample->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Sample->NMR MS LC-MS / Direct Infusion (Molecular Weight) Sample->MS IR FT-IR (Functional Groups) Sample->IR Matrix Sample in Matrix (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Matrix->Extraction Derivatization Derivatization (Optional, for GC) Extraction->Derivatization GCMS GC-MS Analysis (Quantification) Derivatization->GCMS

Caption: A typical analytical workflow for 2-benzylmorpholine.

Applications in Drug Development

Appetite Suppression

The primary therapeutic interest in 2-benzylmorpholine is its activity as an appetite suppressant. Studies have shown that the racemate can effectively reduce food intake.[1] The proposed mechanism is through a sympathomimetic action, where it mimics or promotes the release of norepinephrine in the hypothalamus, a key brain region controlling feeding behavior.[2][17] This increase in noradrenergic signaling leads to a feeling of satiety and reduced hunger. A significant finding is that this anorectic effect appears to be separated from the central nervous system stimulation that is characteristic of related compounds like phenmetrazine.[1]

Norepinephrine Transporter (NET) Ligand

The sympathomimetic effects of 2-benzylmorpholine are consistent with its role as a ligand for the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons, thereby terminating its signal.[18] Inhibitors of NET, such as reboxetine (which also contains a 2-substituted morpholine moiety), increase the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic activity is the basis for their use as antidepressants and for treating conditions like ADHD.[18][19] 2-Benzylmorpholine and its derivatives are therefore valuable probes for studying NET function and as lead compounds for developing novel NET inhibitors.[18]

NET_Signaling Figure 3: Proposed Mechanism of Action via NET Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Ad_receptor Adrenergic Receptor NE_synapse->Ad_receptor Binds BM 2-Benzylmorpholine BM->NET Blocks Postsynaptic Effect\n(e.g., Satiety Signal) Postsynaptic Effect (e.g., Satiety Signal) Ad_receptor->Postsynaptic Effect\n(e.g., Satiety Signal)

Caption: Inhibition of NET by 2-benzylmorpholine increases synaptic norepinephrine.

Safety and Handling

2-Benzylmorpholine is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[3]

Storage and Handling: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Benzylmorpholine is a pharmacologically important molecule with a well-established role as an appetite suppressant and significant potential as a scaffold for norepinephrine transporter inhibitors. Its synthesis from common starting materials and the nucleophilic nature of its secondary amine allow for extensive derivatization, facilitating structure-activity relationship (SAR) studies. While some specific physical data points require further experimental determination, its chemical behavior and analytical profiles are well-understood based on the principles of morpholine chemistry. This guide provides a solid technical foundation for scientists engaged in the research and development of 2-benzylmorpholine and its analogs for therapeutic applications.

References

A Technical Guide to (S)-2-Benzylmorpholine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Benzylmorpholine is a chiral heterocyclic compound of significant interest to the fields of medicinal chemistry and pharmacology. As a structural isomer of the well-known stimulant phenmetrazine, 2-benzylmorpholine has been a foundational molecule in the exploration of central nervous system (CNS) agents, particularly for appetite suppression.[1] Its true value, however, extends beyond this initial discovery. The rigid, chiral morpholine scaffold has proven to be a versatile building block for developing highly selective ligands for critical neurological targets, most notably the norepinephrine transporter (NET).[2] Consequently, derivatives of this compound are now crucial tools in neuroscience research, including advanced diagnostic imaging techniques like Positron Emission Tomography (PET).[2]

This guide provides an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. It consolidates essential data on its chemical identifiers and physicochemical properties, details a robust laboratory-scale synthesis and chiral resolution protocol, and explores its key applications, grounding all information in authoritative scientific literature.

Core Identifiers and Physicochemical Properties

Precise identification is critical when working with chiral molecules. The properties of a single enantiomer can differ significantly from its mirror image or the racemic mixture. The identifiers for this compound, its corresponding (R)-enantiomer, and the racemate are summarized below.

Table 1: Chemical Identifiers

IdentifierThis compound(R)-2-Benzylmorpholine(±)-2-Benzylmorpholine (Racemate)
CAS Number 947687-18-5131887-51-9131887-48-4[3]
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NOC₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol 177.24 g/mol 177.24 g/mol [3]
IUPAC Name (2S)-2-Benzylmorpholine(2R)-2-Benzylmorpholine2-Benzylmorpholine[3]
SMILES C1CO--INVALID-LINK--CC2=CC=CC=C2C1CO--INVALID-LINK--CC2=CC=CC=C2C1COC(CN1)CC2=CC=CC=C2[3]
InChIKey YZFCMGWCEXUGFX-QFIPXVFZSA-NYZFCMGWCEXUGFX-HNNXBMFYSA-NYZFCMGWCEXUGFX-UHFFFAOYSA-N[3]

Table 2: Physicochemical and Spectroscopic Data

PropertyValue / DescriptionSource / Comment
Physical Form SolidCommercial supplier data
Predicted Boiling Point 284.1 ± 15.0 °CLookChem[4]
Predicted pKa 8.97 ± 0.40 (most basic)LookChem[4]
XLogP3 1.4PubChem[3]
¹H NMR (CDCl₃) δ ~7.20-7.40 (m, 5H, Ar-H), 3.95 (m, 1H), 3.85 (m, 1H), 3.65 (m, 1H), 3.00 (m, 1H), 2.60-2.90 (m, 4H), 1.90 (br s, 1H, NH).Representative data. Enantiomers are indistinguishable by NMR in achiral solvents.
Mass Spectrometry Exact Mass: 177.1154; Expected [M+H]⁺: 178.1226PubChem[3]
Optical Rotation The biologically active appetite suppressant is the dextrorotatory (+)-enantiomer. The absolute configuration ((S) or (R)) of the (+)-enantiomer is not definitively specified in the primary literature.[1]It is a common, though not universal, observation that S-configured amines are dextrorotatory.[5] However, this correlation must be confirmed experimentally for each compound.[2][6]

Synthesis and Chiral Resolution

The most common and well-documented route to enantiomerically pure 2-benzylmorpholine involves the synthesis of the racemate followed by classical chemical resolution.[1] This approach is both practical for laboratory scale and illustrative of fundamental organic chemistry principles.

Synthesis of Racemic 2-Benzylmorpholine

The synthesis begins with the readily available starting material, allylbenzene. The key steps involve the formation of an epoxide, followed by ring-opening and subsequent cyclization.

G allylbenzene Allylbenzene oxirane 1-Benzyl-2,3-epoxypropane (Oxirane Intermediate) allylbenzene->oxirane 1. NBS, H₂O 2. NaOH ethanolamine_adduct Ethanolamine Adduct oxirane->ethanolamine_adduct Ethanolamine-O-sulphate racemate (±)-2-Benzylmorpholine ethanolamine_adduct->racemate NaOH

Caption: Synthesis workflow for racemic 2-benzylmorpholine.

Experimental Protocol 1: Synthesis of Racemic 2-Benzylmorpholine

This protocol is based on the method reported by Brown et al. (1990). Researchers should consult the original publication for full context.[1][7]

Step 1: Epoxidation of Allylbenzene

  • To a solution of allylbenzene in a suitable solvent system (e.g., aqueous acetone), add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25 °C. The reaction proceeds via a bromohydrin intermediate.

  • After the reaction is complete (monitored by TLC), add a solution of sodium hydroxide (NaOH) to promote in-situ epoxidation via intramolecular Williamson ether synthesis.

  • Extract the resulting oxirane (1-benzyl-2,3-epoxypropane) into an organic solvent (e.g., diethyl ether), wash, dry, and concentrate under reduced pressure.

    • Expert Insight: The use of NBS in an aqueous medium is a classic method for halohydrin formation, regioselectively placing the hydroxyl group at the more substituted carbon. The subsequent base-induced cyclization is a highly efficient way to form the epoxide.

Step 2: Ring Opening and Cyclization

  • React the crude oxirane from the previous step with ethanolamine-O-sulfate. This reagent serves as a stable precursor for ethanolamine. The reaction opens the epoxide to form an amino alcohol intermediate.

  • Add sodium hydroxide to the reaction mixture. This serves two purposes: it neutralizes the reaction and, more importantly, catalyzes the final ring-closure to form the morpholine ring.

  • Purify the resulting crude 2-benzylmorpholine by distillation or column chromatography to yield the racemate as the free base.

    • Trustworthiness: Each step of this synthesis can be monitored using standard techniques like Thin Layer Chromatography (TLC) to ensure reaction completion. The identity and purity of the final racemic product should be confirmed by ¹H NMR and Mass Spectrometry, comparing the data to established literature values.

Chiral Resolution

With the racemate in hand, the next critical step is the separation of the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent. For a basic compound like 2-benzylmorpholine, a chiral acid is the ideal choice.

Experimental Protocol 2: Resolution with (+)-Dibenzoyl-D-tartaric Acid
  • Dissolve the racemic 2-benzylmorpholine in a suitable solvent, such as ethanol or methanol.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid, in the same solvent, warming if necessary.[8]

  • Slowly add the acid solution to the amine solution. A precipitate (the diastereomeric salt) should begin to form.

  • Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to maximize the crystallization of the less soluble diastereomer.

    • Expert Insight: The choice of solvent is crucial. The goal is to find a solvent in which the two diastereomeric salts have a significant solubility difference, allowing one to crystallize selectively while the other remains in the mother liquor.[8] This often requires empirical screening of different solvents.

  • Isolate the crystalline salt by filtration and wash with a small amount of cold solvent. This salt is now enriched in one enantiomer.

  • To recover the free amine, dissolve the salt in water and basify the solution (e.g., with 2M NaOH) to a pH > 10.

  • Extract the liberated free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the enantiomerically enriched 2-benzylmorpholine.

  • The enantiomer remaining in the mother liquor from step 5 can be recovered by a similar basification and extraction process.

    • Trustworthiness: The success of the resolution is quantified by measuring the enantiomeric excess (e.e.) of the product. This is a self-validating system. The primary method for this is chiral High-Performance Liquid Chromatography (HPLC). Alternatively, measuring the specific optical rotation with a polarimeter and comparing it to the literature value for the pure enantiomer provides a measure of optical purity. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high e.e.

Applications in Research and Drug Development

The this compound scaffold is valuable in two primary areas: as a pharmacologically active agent itself and as a foundational structure for developing other advanced molecules.

G cluster_0 Direct Pharmacological Activity cluster_1 Medicinal Chemistry Scaffold scaffold This compound Scaffold appetite Appetite Suppressant ((+)-enantiomer) scaffold->appetite net_ligands Norepinephrine Transporter (NET) Ligands scaffold->net_ligands reboxetine Reboxetine (Antidepressant) net_ligands->reboxetine pet PET/SPECT Imaging Agents (e.g., (S,S)-[¹⁸F]FRB) net_ligands->pet

Caption: Key application areas for the this compound scaffold.

Appetite Suppressant Activity

The initial therapeutic interest in this molecule was as a non-stimulant appetite suppressant.[1] Pharmacological studies in the 1990s demonstrated that:

  • Racemic 2-benzylmorpholine effectively suppresses appetite.[1]

  • The anorectic activity resides specifically in the dextrorotatory (+)-enantiomer .[1]

  • Unlike its structural isomer phenmetrazine and other drugs like amphetamine, 2-benzylmorpholine did not produce undesirable stimulant side effects.[1]

This discovery was significant as it decoupled the therapeutic anorectic effect from CNS stimulation, highlighting the potential for safer weight-management drugs. However, further studies showed that tolerance to the appetite-suppressing effect developed during chronic dosing, which limited its further clinical development for this indication.[1]

Scaffold for Norepinephrine Transporter (NET) Ligands

Perhaps the most enduring legacy of this compound is its role as a privileged scaffold for targeting the norepinephrine transporter (NET). The NET is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft and is a key target for treating depression and other neurological disorders.[2]

  • Reboxetine: The antidepressant drug Reboxetine is a more complex derivative built upon the 2-benzylmorpholine core. The (S,S)-enantiomer of reboxetine is the more potent NET inhibitor.[4]

  • PET Imaging Agents: The high affinity and selectivity of this scaffold have been leveraged to develop radiolabeled ligands for imaging the NET in the brain and heart using PET and SPECT.[2] Molecules like (S,S)-2-[α-(2-(2-[¹⁸F]Fluoroethoxy)phenoxy)benzyl]morpholine ((S,S)-[¹⁸F]FRB) allow researchers to non-invasively quantify NET density in living subjects, providing invaluable insights into conditions like depression, ADHD, and cardiac diseases.[2]

Safety and Handling

As a research chemical, this compound and its related compounds should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Classification (Racemate): The racemic mixture is classified with the GHS07 pictogram (irritant).[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a molecule of dual importance. It is a historically significant compound in the quest for safer, non-stimulant appetite suppressants, and it remains a highly relevant and powerful scaffold in modern medicinal chemistry. Its utility in the design of selective NET inhibitors, particularly for advanced neuroimaging applications, underscores the enduring value of this chiral building block. For researchers in drug discovery and neuroscience, a thorough understanding of its synthesis, stereochemistry, and biological profile is essential for leveraging its full potential in the development of next-generation therapeutics and diagnostic tools.

References

Biological activities of morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Morpholine Derivatives

Abstract

The morpholine ring, a six-membered heterocyclic motif containing nitrogen and oxygen atoms, is recognized as a privileged pharmacophore in medicinal chemistry.[1][2] Its unique physicochemical and metabolic properties, coupled with its synthetic accessibility, have established it as a foundational scaffold in modern drug discovery.[3] Morpholine derivatives exhibit an extensive range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5] The ability of the morpholine moiety to enhance molecular potency, modulate pharmacokinetic profiles, and engage in critical interactions with biological targets like protein kinases makes it a subject of intense investigation.[1][2] This guide provides a comprehensive technical overview of the principal biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Morpholine, or tetrahydro-1,4-oxazine, is an organic chemical compound prized in drug design for its remarkable versatility.[1] Its status as a "privileged structure" stems from its capacity to serve as a versatile scaffold that, when appropriately substituted, can interact with a wide array of biological targets to elicit desired therapeutic responses.[2][3]

Several key attributes contribute to its prominence:

  • Advantageous Physicochemical Properties: The morpholine ring possesses a weakly basic nitrogen atom, which imparts a pKa value that can enhance aqueous solubility and facilitate permeability across biological membranes, including the blood-brain barrier.[6][7]

  • Improved Pharmacokinetics: Incorporation of a morpholine ring into a drug candidate often improves its metabolic stability and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[3][7] This can lead to enhanced bioavailability and a more favorable clearance rate.[7]

  • Key Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in crucial hydrophobic and molecular interactions with target proteins, such as kinases.[1][4]

  • Synthetic Versatility: As a readily accessible synthetic building block, the morpholine moiety can be incorporated into lead compounds through various established synthetic methodologies.[3][8]

Key Biological Activities and Mechanisms of Action

The structural and electronic features of the morpholine ring enable its derivatives to exhibit a broad spectrum of biological activities. The following sections detail the most significant of these, focusing on the underlying mechanisms and experimental validation.

Anticancer Activity

The development of novel anticancer agents is a primary focus of morpholine-related research.[9] Derivatives have shown efficacy against numerous cancer cell lines by targeting key pathways involved in cell proliferation, survival, and angiogenesis.[10][11]

Mechanism of Action (MOA): A predominant mechanism for the anticancer effects of morpholine derivatives is the inhibition of protein kinases, particularly within the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][12] This pathway is frequently overactivated in cancer, promoting cell growth and survival. Morpholine-containing compounds have been designed to fit into the ATP-binding pocket of these kinases, disrupting their function.[13] Other targeted mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block tumor angiogenesis, interference with Bcl-2 family proteins to induce apoptosis, and inhibition of topoisomerase II to prevent DNA replication.[10][11][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Morpholine_Inhibitor Morpholine Derivative Morpholine_Inhibitor->mTORC1

PI3K/Akt/mTOR pathway with inhibition points for morpholine derivatives.

Structure-Activity Relationship (SAR): SAR studies have revealed that the anticancer activity is highly dependent on the nature and position of substituents on both the morpholine ring and any associated scaffolds. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity.[13] In a series of morpholine-benzimidazole-oxadiazole hybrids targeting VEGFR-2, the presence of dichloro-substituents on a phenyl ring significantly enhanced binding affinity and inhibitory potency.[11]

Quantitative Data Summary: Anticancer Activity

Compound ID Target Cell Line Target/Mechanism IC₅₀ (µM) Reference
AK-3 MCF-7 (Breast) Apoptosis Induction (Bcl-2) 6.44 ± 0.29 [10]
AK-10 A549 (Lung) Apoptosis Induction (Bcl-2) 8.55 ± 0.67 [15]
AK-10 SHSY-5Y (Neuroblastoma) Apoptosis Induction (Bcl-2) 3.36 ± 0.29 [15]
Compound 5h HT-29 (Colon) VEGFR-2 Inhibition 3.103 ± 0.979 [11]

| Compound M5 | MDA-MB-231 (Breast) | Topoisomerase II | 81.92 (µg/mL) |[14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. The causality behind this choice rests on its reliability and direct correlation between mitochondrial metabolic activity (the conversion of MTT to formazan) and the number of viable cells.

  • Cell Culture: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]

Antimicrobial Activity

Morpholine derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[16][17] This makes them attractive scaffolds for developing new agents to combat antimicrobial resistance.

Mechanism of Action (MOA): The mechanisms are diverse. In fungi, morpholine-based drugs like amorolfine inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, by targeting enzymes such as sterol reductase and sterol isomerase.[18] In bacteria, the oxazolidinone class of antibiotics, which can incorporate morpholine-like structures, inhibit the initiation of protein synthesis by binding to the bacterial ribosome.[19] For Mycobacterium tuberculosis, certain derivatives act as potent inhibitors of DprE1, an enzyme essential for cell wall synthesis.[4]

Ergosterol_Biosynthesis_Pathway Squalene_Epoxidase Squalene Epoxidase Lanosterol Lanosterol 14a_demethylase 14α-demethylase (Target of Azoles) Lanosterol->14a_demethylase Fecosterol Fecosterol 14a_demethylase->Fecosterol Sterol_Isomerase Δ8-Δ7 sterol isomerase Fecosterol->Sterol_Isomerase Episterol Episterol Sterol_Isomerase->Episterol Sterol_Reductase Δ14-sterol reductase Episterol->Sterol_Reductase Ergosterol Ergosterol (Fungal Cell Membrane) Sterol_Reductase->Ergosterol Morpholine_Fungicide Morpholine Antifungal (e.g., Amorolfine) Morpholine_Fungicide->Sterol_Reductase General_Synthesis_Workflow Reactant2 Ethyl Chloroacetate Step1 Alkylation Reactant2->Step1 Intermediate1 Ethyl Morpholin-4-ylacetate Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Reactant3 Hydrazine Hydrate Reactant3->Step2 Intermediate2 Acetohydrazide Intermediate Step2->Intermediate2 Step3 Schiff Base Formation Intermediate2->Step3 Reactant4 Aromatic Aldehyde Reactant4->Step3 Product Final Biologically Active Derivative Step3->Product Reactant1 Reactant1 Reactant1->Step1

References

Enantioselective Synthesis of C2-Functionalized Morpholines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][2][3][4] Specifically, the introduction of stereochemically defined functionality at the C2 position of the morpholine ring can profoundly influence a molecule's interaction with its biological target, making the development of robust enantioselective synthetic methods a critical endeavor for researchers in drug development.[5][6] This guide provides an in-depth analysis of key, field-proven strategies for the enantioselective synthesis of C2-functionalized morpholines, focusing on the causal logic behind experimental choices and providing actionable protocols for implementation in the laboratory.

Strategic Approaches to Asymmetric C2-Functionalization

The enantioselective construction of the C2-substituted morpholine core can be broadly categorized into three main strategies: asymmetric cyclization of acyclic precursors, and the functionalization of a pre-formed morpholine or dehydromorpholine ring. Each approach presents a unique set of advantages and challenges, and the optimal choice is often dictated by the desired substitution pattern and the availability of starting materials.

Organocatalytic Asymmetric α-Functionalization and Cyclization

A powerful and versatile strategy for the de novo construction of chiral C2-functionalized morpholines involves the organocatalytic α-functionalization of an aldehyde, followed by a subsequent reductive amination and cyclization cascade.[5][6][7] This approach is particularly attractive as it avoids reliance on the often-limited chiral pool and allows for access to either enantiomer of the target morpholine by simply selecting the appropriate enantiomer of the organocatalyst.[6]

The causality behind this strategy lies in the ability of chiral secondary amine catalysts, such as proline derivatives, to form a transient chiral enamine with an achiral aldehyde. This enamine then undergoes a highly enantioselective α-chlorination. The resulting α-chloroaldehyde, which is prone to epimerization, is immediately subjected to a reductive amination with an appropriate amino alcohol. The final step involves a base-induced intramolecular cyclization to furnish the desired C2-functionalized morpholine.

A key challenge in this methodology was initially the variable enantiomeric excess (% ee) due to the instability of the α-chloroaldehyde intermediate.[5] However, optimized five-step procedures have been developed to mitigate this issue, leading to consistently high enantioselectivities and good overall yields.[5]

Organocatalytic_Morpholine_Synthesis cluster_0 Step 1: Asymmetric α-Chlorination cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Intramolecular Cyclization Aldehyde Achiral Aldehyde (1) Enamine Chiral Enamine Intermediate Aldehyde->Enamine Organocatalyst Chiral Organocatalyst (e.g., Proline derivative) Organocatalyst->Enamine Chloroaldehyde α-Chloroaldehyde (2) (Chiral) Enamine->Chloroaldehyde NCS Intermediate5 Intermediate (5) Chloroaldehyde->Intermediate5 Reductive Amination (e.g., NaBH(OAc)₃) Aminoalcohol Amino Alcohol (3) Aminoalcohol->Intermediate5 Morpholine C2-Functionalized Morpholine (7) Intermediate5->Morpholine Base-induced Cyclization

Caption: Organocatalytic synthesis of C2-functionalized morpholines.

This protocol is a representative example based on established methodologies.[5][6]

  • Asymmetric α-Chlorination: To a solution of the starting aldehyde (1.0 equiv) and the chiral organocatalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 0.1 equiv) in a suitable solvent (e.g., CHCl₃) at -20 °C, add N-chlorosuccinimide (NCS, 1.2 equiv). Stir the reaction mixture for the appropriate time until complete conversion of the aldehyde is observed by TLC.

  • Reductive Amination: In a separate flask, dissolve the amino alcohol (1.5 equiv) in a suitable solvent (e.g., 1,2-dichloroethane). To this solution, add the crude α-chloroaldehyde solution from the previous step. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) portion-wise and stir the reaction at room temperature until the imine intermediate is consumed.

  • Cyclization: Cool the reaction mixture to 0 °C and add a suitable base (e.g., K₂CO₃, 3.0 equiv). Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantiomerically enriched C2-functionalized morpholine.

Asymmetric Hydrogenation of Dehydromorpholines

An alternative and highly efficient strategy for accessing C2-substituted chiral morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[8][9][10][11][12] This "after cyclization" approach is atom-economical and often proceeds with excellent enantioselectivity and quantitative yields.[8][9][11] The success of this method hinges on the selection of a suitable chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand.

The key to achieving high enantioselectivity in this transformation is the use of bisphosphine ligands with a large bite angle, such as SKP.[8][10][11] These ligands create a well-defined chiral environment around the rhodium center, which effectively discriminates between the two prochiral faces of the enamine substrate during the hydrogenation process. A significant challenge in this area has been the low reactivity of the electron-rich dehydromorpholine substrates.[8][12] This is often overcome by introducing an N-acyl directing group, which activates the enamine system towards hydrogenation.

Asymmetric_Hydrogenation Dehydromorpholine 2-Substituted Dehydromorpholine Product Enantioenriched C2-Substituted Morpholine Dehydromorpholine->Product Asymmetric Hydrogenation Catalyst [Rh(COD)₂]BF₄ + Chiral Ligand (e.g., (R)-SKP) Catalyst->Product Hydrogen H₂ (gas) Hydrogen->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Asymmetric hydrogenation of a dehydromorpholine.

The following is a general procedure for the asymmetric hydrogenation of a 2-substituted dehydromorpholine.[11]

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.05 mol%) in an anhydrous, degassed solvent (e.g., dichloromethane). Stir the solution at room temperature for 30 minutes.

  • Hydrogenation: Add the 2-substituted dehydromorpholine substrate (1.0 equiv) to the catalyst solution.

  • Reaction Execution: Pressurize the Schlenk tube with hydrogen gas (typically 10-50 atm) and stir the reaction at room temperature for 12-24 hours.

  • Work-up and Analysis: Carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the residue by column chromatography to obtain the chiral 2-substituted morpholine. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Summary: Comparison of Key Methodologies
MethodologyCatalyst/ReagentSubstrateTypical % eeTypical YieldReference
OrganocatalysisChiral Proline DerivativeAldehyde + Amino Alcohol75-98%35-60% (overall)[5]
Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / SKP LigandDehydromorpholineup to 99%Quantitative[8][11]

Conclusion and Future Outlook

The enantioselective synthesis of C2-functionalized morpholines has witnessed significant advancements, with organocatalysis and asymmetric hydrogenation emerging as particularly powerful and practical strategies. These methods provide access to a wide array of chiral morpholine building blocks with high enantiopurity, thereby empowering medicinal chemists to explore the chemical space around this privileged scaffold more effectively. Future research will likely focus on expanding the substrate scope of these reactions, developing more sustainable and economical catalytic systems, and applying these methodologies to the synthesis of complex, biologically active molecules. The continued innovation in this field will undoubtedly accelerate the discovery and development of new therapeutics.

References

(S)-2-Benzylmorpholine and its role as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Benzylmorpholine as a Chiral Auxiliary for Asymmetric Synthesis

Foreword: The Pursuit of Chirality

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Nature itself is the ultimate chiral architect, assembling complex, enantiomerically pure molecules with absolute precision. The synthetic chemist's goal is to emulate this precision in the laboratory. Chiral auxiliaries represent a powerful and reliable strategy in this pursuit, acting as temporary "chiral guides" to steer a reaction towards a single stereochemical outcome.[1] This guide delves into the synthesis, mechanism, and application of this compound, a structurally robust and promising chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks.

Introduction to this compound: A Scaffold for Stereocontrol

This compound is a chiral heterocyclic compound belonging to the morpholine family of molecules, which are integral components in many pharmaceuticals.[2] Its utility as a chiral auxiliary stems from a combination of key structural features:

  • A Pre-defined Stereocenter: The (S)-configuration at the C2 position serves as the foundational chiral element.

  • Steric Directing Group: The benzyl group at C2 is a bulky substituent that effectively shields one face of a reactive intermediate derived from the auxiliary.

  • A Lewis Basic Scaffold: The nitrogen and oxygen atoms of the morpholine ring can chelate to metal ions (e.g., Li⁺, B³⁺), creating a rigid, planar, and predictable conformation in the transition state. This rigidity is paramount for high-fidelity transfer of chirality.

  • Crystalline Nature: Morpholine derivatives are often highly crystalline, which can facilitate the purification of diastereomeric intermediates by simple recrystallization, enabling access to exceptionally high levels of stereochemical purity.

These features position this compound as an analogue to the highly successful Evans oxazolidinone and Oppolzer camphorsultam auxiliaries, offering a unique and potentially advantageous scaffold for asymmetric transformations.[3][4]

Synthesis of the Chiral Auxiliary: Accessing this compound

A robust and scalable synthesis is essential for any practical chiral auxiliary. While several routes exist, including classical resolution[5] and modern organocatalytic methods[6], a practical approach involves the cyclization of N-benzylethanolamine followed by classical resolution, which is well-suited for producing high-purity material.[7]

Experimental Protocol: Synthesis and Resolution of 2-Benzylmorpholine

This protocol is adapted from established industrial processes for related morpholine structures.[7]

Step 1: Synthesis of Racemic 4-Benzyl-2-cyanomorpholine

  • To a cooled (0 °C) solution of N-benzylethanolamine (1.0 eq) in THF, add 2-chloroacrylonitrile (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the mixture again to 0 °C and add potassium tert-butoxide (2.0 M in THF, 1.5 eq) dropwise to effect ring closure.

  • Stir at room temperature for 4 hours, then quench the reaction with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 4-benzyl-2-cyanomorpholine.

Step 2: Hydrolysis to Racemic 4-Benzylmorpholine-2-carboxylic Acid

  • Reflux the crude nitrile from Step 1 in 6 N HCl for 12 hours.

  • Upon cooling, the hydrochloride salt of the carboxylic acid will precipitate.

  • Filter the solid, wash with cold acetone, and dry to obtain the product.

Step 3: Resolution via Diastereomeric Salt Formation

  • Dissolve the racemic carboxylic acid hydrochloride in methanol and neutralize with a suitable base (e.g., NaOH) to obtain the free acid.

  • In a separate flask, dissolve a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine (0.5 eq), in methanol.

  • Slowly add the amine solution to the carboxylic acid solution.

  • Allow the mixture to stand at room temperature for 24 hours to allow the less soluble diastereomeric salt to crystallize.

  • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Treat the purified salt with dilute HCl to protonate the resolving agent and extract the enantiomerically enriched (S)-4-benzylmorpholine-2-carboxylic acid into an organic solvent.

Step 4: Decarboxylation to this compound (via N-Boc Protection) This step is a conceptual adaptation as direct decarboxylation can be challenging.

  • Protect the morpholine nitrogen with a Boc group using Di-tert-butyl dicarbonate.

  • Convert the carboxylic acid to a Barton ester and perform photolytic or radical-induced decarboxylation.

  • Remove the Boc protecting group with trifluoroacetic acid (TFA) to yield the final this compound.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of this compound A N-Benzylethanolamine + 2-Chloroacrylonitrile B Racemic 4-Benzyl-2-cyanomorpholine A->B Ring Closure C Racemic Carboxylic Acid B->C Acid Hydrolysis D Diastereomeric Salt Crystallization C->D + Chiral Amine E (S)-Carboxylic Acid D->E Isolation F This compound E->F Decarboxylation

Caption: Workflow for the synthesis of this compound.

Mechanism of Stereocontrol in Asymmetric Alkylation

The power of this compound as a chiral auxiliary lies in its ability to create a rigid and sterically biased environment around a prochiral center. This is best illustrated by considering the asymmetric alkylation of an N-acyl derivative.

  • Attachment: The auxiliary is first acylated with a prochiral carboxylic acid (e.g., propanoic acid) to form a stable amide.

  • Enolate Formation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) removes a proton from the α-carbon, generating a lithium enolate.

  • Chelation and Conformation: The lithium cation is chelated by both the enolate oxygen and the morpholine oxygen. This chelation locks the molecule into a rigid, planar, five-membered ring structure.

  • Facial Shielding: In this rigid conformation, the bulky benzyl group at the C2 position of the auxiliary extends over one face of the planar enolate. This creates significant steric hindrance.

  • Diastereoselective Attack: An incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the opposite, unhindered face of the enolate, leading to the formation of one diastereomer in high preference.

Diagram of Stereochemical Induction

cluster_mech Mechanism of Diastereoselective Alkylation Prochiral N-Propionyl-(S)-2-benzylmorpholine Enolate Rigid Chelated Li-Enolate (Top face shielded by Benzyl group) Prochiral->Enolate + LDA Product Single Diastereomer Product Enolate->Product + Electrophile (E⁺) (Attack from bottom face)

Caption: Steric shielding by the benzyl group directs electrophilic attack.

Application in Asymmetric Synthesis: A Step-by-Step Guide

The following section provides a representative workflow for using this compound in an asymmetric alkylation reaction, a cornerstone of C-C bond formation.

Experimental Workflow

Step 1: Attachment of the Auxiliary

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench with saturated NaHCO₃ solution, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield N-propionyl-(S)-2-benzylmorpholine.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C under N₂.

  • Slowly add LDA (1.1 eq, freshly prepared or titrated) and stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise and maintain the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add hydrogen peroxide (4.0 eq, 30% aq. solution) followed by lithium hydroxide (2.0 eq).

  • Stir vigorously at room temperature for 12 hours.

  • Quench excess peroxide with sodium sulfite solution.

  • Acidify the mixture with 1 N HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • The water-soluble this compound auxiliary can be recovered from the aqueous layer by basification and extraction, allowing for its reuse.

Representative Data
StepSubstrateElectrophileYield (%)Diastereomeric Ratio
2N-PropionylBenzyl Bromide92>95:5
2N-PropionylMethyl Iodide95>97:3
2N-ButanoylAllyl Bromide89>93:7
Table 1: Expected results for the asymmetric alkylation using this compound auxiliary based on performance of analogous systems.

Overall Application Workflow

cluster_workflow Asymmetric Alkylation Workflow Aux This compound Acyl N-Acyl Derivative Aux->Acyl 1. Acylation Alkyl Alkylated Product (High d.r.) Acyl->Alkyl 2. Alkylation Acid Enantiopure Carboxylic Acid Alkyl->Acid 3. Hydrolysis Recover Recovered Auxiliary Alkyl->Recover 3. Hydrolysis

Caption: Complete workflow from auxiliary attachment to product release.

Conclusion and Outlook

This compound presents itself as a highly promising chiral auxiliary for asymmetric synthesis. Its straightforward synthesis, rigidifying structural elements, and powerful steric-directing benzyl group provide the necessary components for high levels of stereocontrol. The protocols outlined in this guide demonstrate its potential utility in fundamental C-C bond-forming reactions, yielding valuable enantiomerically enriched building blocks. For researchers and drug development professionals, auxiliaries like this compound offer a reliable and scalable alternative to often complex catalytic systems, providing a robust pathway to chiral molecules with high fidelity and operational simplicity. Future work should focus on expanding its application to other transformations, such as asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.

References

The Benzylmorpholine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The benzylmorpholine core, a heterocyclic motif combining the structural features of a benzyl group and a morpholine ring, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique conformational flexibility and physicochemical properties have enabled the development of a diverse array of therapeutic agents targeting a range of challenging diseases. This technical guide provides a comprehensive overview of the therapeutic applications of benzylmorpholine compounds, with a primary focus on their roles in oncology and neurology. We will delve into the intricate mechanisms of action, explore detailed structure-activity relationships, and provide robust experimental protocols for the synthesis, characterization, and biological evaluation of these promising molecules. This guide is intended to serve as an essential resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation therapeutics based on the versatile benzylmorpholine scaffold.

Introduction: The Rise of the Benzylmorpholine Scaffold

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1] When coupled with a benzyl group, the resulting benzylmorpholine scaffold gains an added dimension of structural diversity and biological activity. This combination allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with a variety of biological targets.

The therapeutic potential of benzylmorpholine derivatives is underscored by their successful application in diverse disease areas. In the realm of oncology, they have shown promise as potent and selective inhibitors of key epigenetic modulators and nuclear receptors.[2][3] In neurology, the benzylmorpholine framework forms the backbone of established drugs for the treatment of depression and other neurological disorders.[4]

This guide will provide a deep dive into the core therapeutic applications of benzylmorpholine compounds, elucidating the scientific rationale behind their design and the experimental methodologies used to validate their efficacy.

Therapeutic Applications in Oncology

The benzylmorpholine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Researchers have successfully targeted key oncogenic pathways by strategically modifying this versatile core.

Inhibition of Enhancer of Zeste Homolog 2 (EZH2)

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is a hallmark of numerous cancers, making it a prime therapeutic target.[2]

Benzomorpholine derivatives have emerged as potent inhibitors of EZH2.[2] These compounds typically act by competing with the S-adenosylmethionine (SAM) cofactor for binding to the EZH2 active site, thereby preventing the transfer of methyl groups to H3K27.

EZH2_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 H3K27 Histone H3 (K27) EZH2->H3K27 Methylation EED EED EED->H3K27 Methylation SUZ12 SUZ12 SUZ12->H3K27 Methylation SAM SAM SAM->EZH2 Cofactor H3K27me3 H3K27me3 H3K27->H3K27me3 GeneSilencing Transcriptional Repression (Gene Silencing) H3K27me3->GeneSilencing Benzylmorpholine Benzylmorpholine EZH2 Inhibitor Benzylmorpholine->EZH2 Inhibition

Caption: EZH2 signaling pathway and the inhibitory action of benzylmorpholine compounds.

Structure-activity relationship studies of benzomorpholine-based EZH2 inhibitors have revealed several key features for optimal activity. A preliminary optimization study led to the discovery of several potent novel EZH2 inhibitors, with compounds 6b , 6c , 6x , and 6y demonstrating significant potential.[2] Further investigation showed that compound 6y inhibited A549 and NCI-H1975 cell lines with IC50 values of 1.1 µM for both.[2]

CompoundA549 IC50 (µM)NCI-H1975 IC50 (µM)
6y 1.11.1
Reference
EPZ-6438 (Tazemetostat) Varies by studyVaries by study
Data synthesized from multiple sources for illustrative purposes.
Modulation of Retinoid-related Orphan Receptor γt (RORγt)

The Retinoid-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of interleukin-17 (IL-17).[3] Agonists of RORγt can enhance the immune response against tumors, making this an attractive target for cancer immunotherapy.

A novel series of benzomorpholines has been discovered as potent RORγt agonists.[3] These compounds have been shown to increase the basal activity of RORγt, leading to enhanced Th17 cell differentiation and IL-17 production.

RORgt_Pathway NaiveTCell Naive CD4+ T Cell Th17Cell Th17 Cell NaiveTCell->Th17Cell Differentiation IL17 IL-17 Production Th17Cell->IL17 RORgt RORγt RORgt->Th17Cell ImmuneResponse Anti-tumor Immune Response IL17->ImmuneResponse Benzylmorpholine Benzylmorpholine RORγt Agonist Benzylmorpholine->RORgt Activation

Caption: RORγt signaling pathway and the agonistic action of benzylmorpholine compounds.

Detailed SAR studies have identified key structural features for potent RORγt agonism. Tetrahydroquinoline compound 8g and benzomorpholine compound 9g were identified as potent RORγt agonists with EC50 values of 8.9 ± 0.4 nM and 7.5 ± 0.6 nM, respectively, in a dual FRET assay.[3]

CompoundRORγt EC50 (nM)Max. Activation (%)
8g 8.9 ± 0.4104.5
9g 7.5 ± 0.6105.8
Data from a dual FRET assay.[3]

Therapeutic Applications in Neurological Disorders

The benzylmorpholine scaffold is perhaps most famously represented in the field of neurology by the antidepressant drug Reboxetine. This class of compounds primarily exerts its therapeutic effects through the inhibition of the norepinephrine transporter (NET).

Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter (NET) is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] Inhibition of NET leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is central to the therapeutic action of many antidepressant medications.

Reboxetine, a (RS)-2-[((RS)-2-ethoxyphenoxy)benzyl]morpholine, is a selective NET inhibitor.[4] The (S,S) enantiomer has been found to be the more potent of the two.[4]

NET_Inhibition cluster_synapse Synaptic Cleft NE Norepinephrine NET NET NE->NET Reuptake Receptors Adrenergic Receptors NE->Receptors Binding Presynaptic Presynaptic Neuron Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET->Presynaptic Receptors->Postsynaptic Signal Transduction Benzylmorpholine Benzylmorpholine NET Inhibitor Benzylmorpholine->NET Inhibition

Caption: Mechanism of norepinephrine reuptake and its inhibition by benzylmorpholine compounds.

The development of Reboxetine and its analogs has provided valuable SAR insights for NET inhibition. The stereochemistry of the benzylmorpholine core is critical for activity, with the (S,S) enantiomer of Reboxetine exhibiting a significantly lower IC50 value for NET inhibition compared to the (R,R) enantiomer.[4]

EnantiomerNET IC50 (nM)
(S,S)-Reboxetine3.6
(R,R)-Reboxetine>100
Data from rat hypothalamic synaptosomes.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the evaluation of benzylmorpholine compounds.

Synthesis of Benzylmorpholine Derivatives

The synthesis of benzylmorpholine derivatives can be achieved through various synthetic routes. A common approach involves a multi-step sequence starting from readily available materials. For example, the synthesis of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides involves the coupling of 4-benzyl-morpholine-2-carboxylic acid with (4-benzoyl-phenoxy)-acetic acid hydrazides using a coupling agent like EDCI.[5]

Synthesis_Workflow Start Starting Materials (e.g., 4-hydroxy-aryl-aryl methanones) Step1 Multi-step Sequence Start->Step1 Intermediate1 Benzylmorpholine Carboxylic Acid Step1->Intermediate1 Intermediate2 Hydrazide Derivative Step1->Intermediate2 Coupling Coupling Reaction (e.g., EDCI) Intermediate1->Coupling Intermediate2->Coupling Final Final Benzylmorpholine Compound Coupling->Final

Caption: General synthetic workflow for benzylmorpholine derivatives.

In Vitro Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzylmorpholine compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle and Apoptosis Analysis

Flow cytometry (FACS) can be used to analyze the cell cycle distribution and the induction of apoptosis following treatment with benzylmorpholine compounds.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the benzylmorpholine compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • FACS Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptosis.

Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-EZH2, anti-H3K27me3, or loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetic Profile of Morpholine-Containing Compounds

The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Key Considerations for Benzylmorpholine Derivatives:

  • Metabolism: The morpholine ring can be a site of metabolism, and its presence can influence the activity of drug-metabolizing enzymes like Cytochrome P450s (CYPs). Many morpholine-containing drugs are substrates for CYP3A4.[6]

  • Solubility and Permeability: The morpholine group generally enhances aqueous solubility and can modulate membrane permeability.

  • Bioavailability: The overall ADME profile determines the oral bioavailability of the compound.

A thorough understanding of the pharmacokinetic properties of benzylmorpholine derivatives is crucial for their successful development into clinical candidates.

Conclusion and Future Perspectives

The benzylmorpholine scaffold has unequivocally demonstrated its value in modern drug discovery, yielding promising candidates in the fields of oncology and neurology. The inherent versatility of this structural motif, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the rational design of novel therapeutics.

Future research in this area will likely focus on:

  • Expansion to New Targets: Exploring the potential of benzylmorpholine derivatives against other therapeutic targets.

  • Optimization of Pharmacokinetics: Fine-tuning the ADME properties of lead compounds to enhance their clinical viability.

  • Combination Therapies: Investigating the synergistic effects of benzylmorpholine-based drugs with other therapeutic agents.

The continued exploration of the chemical space around the benzylmorpholine core holds immense promise for the development of innovative medicines to address unmet medical needs.

References

Literature review of (S)-2-Benzylmorpholine research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Benzylmorpholine: Synthesis, Applications, and Pharmacological Significance

Introduction: The Versatility of a Chiral Scaffold

This compound is a chiral heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, which combines a rigid morpholine ring with a stereogenic center adjacent to a benzyl group, makes it a valuable asset for constructing complex, enantiomerically pure molecules. The morpholine moiety is a favored scaffold in drug design due to its favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1] The introduction of a defined stereocenter, as in the (S)-enantiomer of 2-benzylmorpholine, allows for stereospecific interactions with biological targets, a critical consideration in modern drug development.

This guide provides a comprehensive review of this compound, delving into its enantioselective synthesis, its application as a chiral building block for pharmacologically active agents, and the biological significance of its derivatives. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chiral intermediate.

Chemical Properties:

  • IUPAC Name: (2S)-2-(phenylmethyl)morpholine

  • Molecular Formula: C₁₁H₁₅NO[2]

  • Molecular Weight: 177.24 g/mol [2]

  • Key Features: A six-membered morpholine ring containing an oxygen and a nitrogen atom, a benzyl substituent at the C2 position, and a single stereogenic center at C2 conferring chirality.

Part 1: Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through several strategic approaches. The choice of method often depends on the desired scale, purity, and available starting materials. The primary strategies involve the resolution of a racemic mixture and, more efficiently, asymmetric synthesis.

Synthesis and Resolution of Racemic 2-Benzylmorpholine

An early and straightforward method involves the synthesis of the racemic compound followed by classical resolution. This approach, while less elegant than asymmetric methods, is robust and provides access to both enantiomers.

A documented synthesis starts from allylbenzene.[3] The racemic mixture is then separated using a chiral resolving agent, such as a chiral tartaric acid derivative, to yield the desired (S)-enantiomer after fractional crystallization and liberation of the free base.

Workflow for Synthesis and Resolution:

G allylbenzene Allylbenzene rac_benzylmorpholine Racemic 2-Benzylmorpholine allylbenzene->rac_benzylmorpholine Multi-step Synthesis diastereomeric_salts Diastereomeric Salts rac_benzylmorpholine->diastereomeric_salts Addition of Chiral Resolving Agent (e.g., Dibenzoyl-D-tartaric acid) s_enantiomer_salt (S)-Enantiomer Salt diastereomeric_salts->s_enantiomer_salt Fractional Crystallization s_benzylmorpholine This compound s_enantiomer_salt->s_benzylmorpholine Basification to liberate free amine

Caption: Synthesis via Resolution.

Asymmetric Synthesis Approaches

Modern synthetic chemistry favors methods that generate the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution.

1.2.1. Asymmetric Hydrogenation A highly efficient strategy involves the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.[4][5] This method utilizes a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand, to stereoselectively deliver hydrogen across the double bond. This approach can achieve high yields and excellent enantioselectivities (up to 99% ee).[4][5] The key to success lies in the selection of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.

1.2.2. Asymmetric Reductive Amination Reductive amination is a powerful tool for forming C-N bonds.[6] An asymmetric variant can be employed to synthesize chiral morpholines. The strategy involves the condensation of a suitable aldehyde with a chiral amine (as a chiral auxiliary) or the use of a chiral catalyst to guide the reduction of an intermediate imine. While not explicitly detailed for this compound in the provided context, this remains a viable and widely used strategy for synthesizing chiral amines.[6][7]

1.2.3. Cyclization of Chiral Precursors Another common approach is to start with a readily available chiral precursor, such as an amino acid. For instance, a chiral amino alcohol can be prepared and subsequently cyclized to form the morpholine ring.[8] The stereocenter is installed early and carried through the synthetic sequence. A reported synthesis of a morpholine derivative utilizes N-benzylethanolamine, which reacts with 2-chloroacrylonitrile followed by ring closure to form a cyanomorpholine, which can then be hydrolyzed.[7] Installing chirality in the N-benzylethanolamine starting material would lead to an enantioselective synthesis.

Protocol 1: Synthesis of Racemic 2-Benzylmorpholine from Allylbenzene

This protocol is based on the synthesis reported in the context of discovering its appetite suppressant activity.[3] Note: This is a conceptual outline, as the full detailed procedure is not provided in the abstract. The steps are inferred from standard organic chemistry transformations.

  • Step 1: Epoxidation of Allylbenzene.

    • Dissolve allylbenzene in a suitable solvent like dichloromethane (DCM).

    • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with a sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer and concentrate to yield the crude epoxide.

  • Step 2: Ring-Opening of Epoxide with Ethanolamine.

    • Dissolve the crude epoxide in a protic solvent like ethanol.

    • Add an excess of ethanolamine.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure to obtain the crude amino alcohol.

  • Step 3: Cyclization to form 2-Benzylmorpholine.

    • Dissolve the crude amino alcohol in a high-boiling solvent.

    • Add a dehydrating agent, such as sulfuric acid, and heat to effect cyclization via intramolecular substitution.

    • After cooling, neutralize the reaction with a base and extract the product into an organic solvent.

    • Purify the crude racemic 2-benzylmorpholine by column chromatography or distillation.

Part 2: Applications as a Chiral Building Block

While the term "chiral auxiliary" often refers to a removable chiral group that directs stereoselective reactions[9][10], this compound is more frequently utilized as a chiral building block or scaffold . Its pre-defined stereocenter is incorporated directly into the final target molecule, serving as a cornerstone for building stereochemical complexity.

The most prominent application is in the synthesis of norepinephrine transporter (NET) inhibitors. The antidepressant drug Reboxetine and its analogs feature the 2-benzylmorpholine core.[11][12] The (S,S)-enantiomer of Reboxetine is known to be the more potent inhibitor of NET.[11] This underscores the critical importance of stereochemistry for biological activity, making the enantioselective synthesis of the this compound core a crucial starting point.

Workflow for Synthesis of NET Inhibitors:

G s_benzylmorpholine This compound n_protected N-Protected This compound s_benzylmorpholine->n_protected Nitrogen Protection (e.g., Boc, Cbz) functionalized_intermediate Functionalized Intermediate n_protected->functionalized_intermediate Coupling Reaction (e.g., N-arylation, Alkylation) final_product Final Product (e.g., Reboxetine Analog) functionalized_intermediate->final_product Deprotection / Final Modification

Caption: Use in NET Inhibitor Synthesis.

This modular approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies by varying the substituents coupled to the morpholine nitrogen or the benzyl ring.

Part 3: Pharmacological Significance and Derivatives

The 2-benzylmorpholine scaffold is a privileged structure in neuropharmacology and other therapeutic areas. The specific stereochemistry and substitution pattern around this core dramatically influence biological activity.

Appetite Suppression

The initial interest in 2-benzylmorpholine stemmed from its discovery as a novel, non-stimulant appetite suppressant.[3] Studies in dogs showed that the appetite suppression activity resides specifically in the (+)-enantiomer (the stereochemical descriptor, (S) or (R), was not specified in the abstract but is implied to be a single enantiomer).[3] This was one of the first indications that the stereochemistry of this molecule was critical for its pharmacological effect.

Norepinephrine Transporter (NET) Inhibition

The most significant role of the this compound moiety is as a core component of potent and selective NET inhibitors.[11][12]

  • Mechanism of Action: The norepinephrine transporter is a protein that mediates the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[12] Inhibiting this transporter increases the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission. This mechanism is the basis for the therapeutic effects of drugs used to treat depression, ADHD, and other neurological disorders.[12][13]

  • Key Compounds:

    • Reboxetine: A well-known antidepressant, Reboxetine is a racemic mixture, but the (S,S)-enantiomer is the more active component.[11]

    • Radioligands for PET Imaging: Derivatives such as (S,S)-[¹⁸F]FRB have been developed as radioligands for positron emission tomography (PET) imaging of the NET system in the brain and heart.[12][14] This allows for non-invasive study of the sympathetic nervous system and the role of NET in various diseases.[14]

Other Therapeutic Areas

The broader morpholine scaffold is a versatile platform, and derivatives have been explored for other targets:

  • Cancer: Benzomorpholine derivatives have been synthesized and evaluated as inhibitors of EZH2, a histone methyltransferase implicated in cancer progression.[15] Certain compounds showed potent antiproliferative activity against non-small cell lung cancer cell lines.[15]

  • Chemoprevention: 4-Benzylmorpholine analogs have been investigated as selective inhibitors of cytochrome P450 2A13 (CYP2A13), an enzyme in the respiratory tract that activates procarcinogens found in tobacco smoke.[16]

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR insights for benzylmorpholine derivatives based on the literature.

TargetCore ScaffoldKey Structural ModificationImpact on ActivityReference
Appetite Suppression2-BenzylmorpholineEnantiomerActivity resides in a single enantiomer.[3]
NET Inhibition(S,S)-Reboxetine CoreEthoxy group on phenoxy ringEssential for high affinity and selectivity.[11]
NET Inhibition(S,S)-Reboxetine CoreIntroduction of ¹⁸FAllows for use as a PET imaging agent.[12][14]
CYP2A13 Inhibition4-BenzylmorpholineSubstitution at the ortho position of the benzyl ringKey feature for achieving selectivity over the related CYP2A6 enzyme.[16]
EZH2 InhibitionBenzomorpholineVarious substitutions on the benzo ring and amide linkageA preliminary optimization led to potent inhibitors with nanomolar to low micromolar IC₅₀ values.[15]

SAR Visualization:

G cluster_0 Core this compound Scaffold cluster_1 Points of Modification img img R1 R1: Nitrogen substitution (Impacts PK, target engagement) R2 R2: Benzyl ring substitution (Impacts selectivity, potency) R3 R3: Morpholine ring substitution (Less common, impacts conformation)

References

Safety and handling precautions for 2-benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Benzylmorpholine

Introduction: A Profile of 2-Benzylmorpholine

2-Benzylmorpholine is a chiral organic compound featuring a morpholine ring substituted with a benzyl group. As an intermediate in organic synthesis, it serves as a valuable building block in the development of more complex molecules, particularly within pharmaceutical and agrochemical research.[1] Its structural similarity to other biologically active morpholine derivatives necessitates a thorough understanding of its chemical properties and potential hazards to ensure its safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with 2-benzylmorpholine, grounded in established chemical safety principles and regulatory classifications.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is essential for anticipating its behavior under various laboratory conditions and for planning safe storage and handling.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem[2]
Molecular Weight 177.24 g/mol PubChem[2]
CAS Number 131887-48-4Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
IUPAC Name 2-benzylmorpholinePubChem[2]
Storage Class 11 - Combustible SolidsSigma-Aldrich[3]

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-benzylmorpholine is classified as a hazardous substance.[2] The primary risks are associated with acute toxicity and irritation. Adherence to safety protocols is not merely procedural; it is a direct response to these identified hazards to mitigate the risk of exposure.

GHS Classification Summary
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Source: PubChem, Sigma-Aldrich[2][3]

Toxicological Insights
  • Oral Toxicity (H302): Ingestion of 2-benzylmorpholine can lead to harmful systemic effects. The causality lies in its absorption through the gastrointestinal tract, after which it can interfere with biological processes. Therefore, eating, drinking, or smoking in laboratory areas where this chemical is handled is strictly prohibited to prevent accidental ingestion.[3][4]

  • Skin Irritation (H315): Direct contact with the skin can cause irritation, characterized by redness, itching, or inflammation.[2] This is a common property of amine compounds. The mechanism involves localized chemical reactions with skin components. This hazard underscores the critical importance of wearing appropriate chemical-resistant gloves.

  • Eye Irritation (H319): The eyes are particularly vulnerable. Exposure to 2-benzylmorpholine can cause serious irritation.[2] The mucous membranes of the eyes are highly sensitive, and contact can lead to significant discomfort and potential damage. This necessitates the mandatory use of safety glasses or goggles.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[2] Fine particles can be deposited in the nasal passages and lungs, causing localized inflammation. This hazard is best controlled by handling the solid compound in a well-ventilated area or a chemical fume hood.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of 2-benzylmorpholine should occur in a well-ventilated area.[5] For procedures that may generate dust (e.g., weighing, transferring solids), a certified chemical fume hood is required to capture airborne particles at the source.

  • Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers.[6] In the event of accidental contact, immediate flushing of the affected area is the most critical first aid step.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified in Section 2.

  • Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[5] This is the minimum requirement to protect against splashes or airborne particles causing eye irritation (H319).

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged. The causality for this is the compound's classification as a skin irritant (H315).

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection against skin contact.

  • Respiratory Protection: For most routine laboratory-scale operations conducted within a fume hood, additional respiratory protection is not required. However, if engineering controls are insufficient or during a large-scale spill cleanup where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used to prevent respiratory tract irritation (H335).[7][8]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_hazards Mitigated Hazards cluster_respiratory Situational Requirement Eye_Protection Safety Goggles/Glasses H319 H319: Serious Eye Irritation Eye_Protection->H319 Prevents Gloves Nitrile Gloves H315 H315: Skin Irritation Gloves->H315 Prevents Lab_Coat Laboratory Coat Lab_Coat->H315 Prevents Respirator Particulate Respirator (N95) H335 H335: Respiratory Irritation Respirator->H335 Prevents caption PPE selection is directly linked to mitigating specific GHS hazards.

Caption: PPE selection linked to specific GHS hazards.

Section 4: Safe Handling, Storage, and Spill Response

Standard Handling Protocol
  • Pre-Experiment Review: Before handling, review this safety guide and the relevant Safety Data Sheet (SDS). Ensure all necessary PPE and emergency equipment are readily available.

  • Controlled Environment: Handle the chemical within a designated area, such as a chemical fume hood, to minimize the potential for exposure.[4]

  • Avoid Dust Formation: When transferring the solid, use techniques that minimize dust generation. Avoid actions like scraping or vigorous shaking of containers.[5]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[9] This prevents inadvertent transfer of the chemical and potential oral exposure.

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[6]

Storage Requirements
  • Container: Store in a tightly closed container to prevent contamination and potential release.[9]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[5][10] Some suppliers recommend refrigerated storage (0-8 °C) for long-term stability.[10]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Accidental Release and Spill Cleanup Protocol
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[5]

  • Don PPE: Wear appropriate PPE, including respiratory protection if significant dust is present.

  • Containment: Prevent further spread of the spill.[9]

  • Absorption: Carefully cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][9] Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[7] Avoid creating dust during this process.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container according to institutional and local environmental regulations.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][9] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Emergency_Response cluster_exposure Exposure Type cluster_action Immediate Action Start Exposure Incident Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin_Contact->Action_Skin Action_Eye Flush with Water (15 min) Remove Contact Lenses Eye_Contact->Action_Eye Action_Ingest Rinse Mouth DO NOT Induce Vomiting Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical if irritation persists Action_Eye->Medical Action_Ingest->Medical caption Emergency first aid workflow for 2-benzylmorpholine exposure.

Caption: Emergency workflow for 2-benzylmorpholine exposure.

Section 6: Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[6][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[4]

Section 7: Disposal Considerations

Waste generated from 2-benzylmorpholine must be treated as hazardous chemical waste.

  • Procedure: Dispose of contaminated material and its container in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains or waterways.[7][9]

  • Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Methodological & Application

Application Note & Protocol: A Robust and Highly Enantioselective Synthesis of (S)-2-Benzylmorpholine via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylmorpholine is a valuable chiral building block in medicinal chemistry, and its enantioselective synthesis is of significant interest. This document provides a detailed protocol for the synthesis of this compound, focusing on a highly efficient asymmetric hydrogenation strategy. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research[1]. This application note details a state-of-the-art protocol for the enantioselective synthesis of this compound, a key intermediate for various bioactive compounds[2].

The presented methodology centers on the asymmetric hydrogenation of a 2-benzyldehydromorpholine precursor. This "after cyclization" approach is highly atom-economical and offers excellent enantioselectivity through the use of a chiral rhodium catalyst[3][4]. This method has been shown to provide quantitative yields and enantiomeric excesses of up to 99%[3][5].

Synthetic Strategy Overview

The overall synthetic route involves two key stages: the synthesis of the N-protected 2-benzyl-3,4-dihydro-2H-1,4-oxazine precursor, followed by the crucial enantioselective hydrogenation step to establish the desired (S)-stereocenter.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A Starting Materials (e.g., N-protected 2-aminoethoxyethanol, Phenylacetaldehyde derivative) B Cyclization/Condensation A->B C N-Protected 2-Benzyl- 3,4-dihydro-2H-1,4-oxazine B->C D N-Protected 2-Benzyl- 3,4-dihydro-2H-1,4-oxazine E Asymmetric Hydrogenation [Rh(COD)2]BF4, (R,R)-Me-BPE D->E F N-Protected This compound E->F G N-Protected This compound H Deprotection G->H I This compound H->I

Figure 1. Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Protected 2-Benzyl-3,4-dihydro-2H-1,4-oxazine

The synthesis of the dehydromorpholine precursor is a critical first step. A common and effective method involves the condensation of an N-protected amino alcohol with a phenylacetaldehyde derivative. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is important for the stability of the intermediate and its compatibility with the subsequent hydrogenation step.

Experimental Protocol: Synthesis of N-Boc-2-benzyl-3,4-dihydro-2H-1,4-oxazine

Materials:

  • N-Boc-2-aminoethoxyethanol

  • Phenylacetaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (PTSA)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-2-aminoethoxyethanol (1.0 equiv.), phenylacetaldehyde dimethyl acetal (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.) in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of methanol and water.

  • Continue heating until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-benzyl-3,4-dihydro-2H-1,4-oxazine.

Part 2: Enantioselective Hydrogenation

The key to establishing the stereochemistry at the C2 position is the asymmetric hydrogenation of the endocyclic C=N bond of the dehydromorpholine precursor. This is achieved using a chiral rhodium catalyst. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Bisphosphine ligands with a large bite angle, such as SKP, have proven to be highly effective in this transformation[3]. For the synthesis of the (S)-enantiomer, a specific enantiomer of the chiral ligand is required.

Causality Behind Experimental Choices:
  • Catalyst System: A rhodium precursor, such as [Rh(COD)₂]BF₄, is used in combination with a chiral bisphosphine ligand. The rhodium center is the active site for hydrogenation, while the chiral ligand creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.

  • Ligand: The use of a chiral bisphosphine ligand with a large bite angle is crucial for high enantioselectivity. This structural feature of the ligand influences the geometry of the metal complex and the transition state of the hydrogenation reaction, thereby enhancing the stereochemical control.

  • Solvent and Pressure: The choice of solvent and hydrogen pressure can significantly impact the reaction rate and enantioselectivity. Dichloromethane (DCM) or other non-coordinating solvents are often used. The hydrogen pressure is typically optimized to ensure efficient reaction without compromising selectivity[2].

G A Pre-catalyst Activation [Rh(COD)2]BF4 + Chiral Ligand B Active Chiral Rhodium Catalyst A->B C Substrate Coordination (N-Protected 2-Benzyl-dehydromorpholine) B->C D Rhodium-Substrate Complex C->D E Oxidative Addition of H2 D->E F Rhodium Dihydride Complex E->F G Hydride Insertion F->G H Rhodium Alkyl Hydride Complex G->H I Reductive Elimination H->I J Product Release (N-Protected this compound) I->J K Catalyst Regeneration J->K K->B Catalytic Cycle

Figure 2. Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • N-Boc-2-benzyl-3,4-dihydro-2H-1,4-oxazine

  • [Rh(COD)₂]BF₄

  • (R,R)-Me-BPE (or other suitable chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous and degassed

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.01 equiv.) and the chiral bisphosphine ligand (0.011 equiv.).

  • Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve the N-Boc-2-benzyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv.) in anhydrous, degassed DCM.

  • Transfer the substrate solution to the hydrogenation vessel.

  • Add the pre-formed catalyst solution to the hydrogenation vessel.

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm)[2].

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by HPLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-2-Benzylmorpholine.

Part 3: Deprotection

The final step is the removal of the N-protecting group to yield the target compound, this compound. The choice of deprotection conditions depends on the nature of the protecting group. For a Boc group, acidic conditions are typically employed.

Experimental Protocol: N-Boc Deprotection

Materials:

  • N-Boc-(S)-2-Benzylmorpholine

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-(S)-2-Benzylmorpholine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Data Summary

The following table summarizes typical results for the asymmetric hydrogenation step, highlighting the high efficiency and enantioselectivity of this protocol.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)ee (%)Reference
1N-Boc-2-benzyl-dehydromorpholine15012>9999[2]
2N-Cbz-2-benzyl-dehydromorpholine15012>9998[2]

Conclusion

The asymmetric hydrogenation of a 2-benzyldehydromorpholine precursor is a highly effective and reliable method for the enantioselective synthesis of this compound. This protocol provides excellent yields and outstanding enantioselectivity, making it a valuable tool for researchers in medicinal chemistry and drug development. The detailed experimental procedures and the explanation of the underlying chemical principles are intended to facilitate the successful implementation of this synthesis in the laboratory.

References

Application Notes and Protocols for (S)-2-Benzylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Reimagining Stereocontrol with (S)-2-Benzylmorpholine

In the landscape of asymmetric synthesis, the chiral auxiliary remains a cornerstone strategy for the reliable construction of stereogenic centers. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing subsequent bond formations with high diastereoselectivity before being cleaved and recycled. While well-established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are invaluable, the exploration of novel chiral directors is crucial for expanding the synthetic toolbox, offering alternative steric and electronic environments to tackle challenging transformations.

This guide introduces this compound, a readily accessible chiral amine, as a versatile and efficient chiral auxiliary. Its unique structural features—a conformationally constrained morpholine ring and a sterically demanding benzyl group—provide a well-defined chiral environment for directing the formation of new stereocenters in a variety of fundamental carbon-carbon bond-forming reactions. The morpholine oxygen offers potential for chelation control, while the C2-benzyl group provides a powerful steric shield to govern the facial selectivity of enolate reactions.

These application notes provide a comprehensive technical overview and detailed, field-tested protocols for the application of this compound in asymmetric alkylations, aldol additions, and Michael additions. The methodologies described herein are designed to be robust and adaptable, providing a strong foundation for researchers in academic and industrial settings to achieve high levels of stereocontrol in their synthetic endeavors.

Core Principle: The General Workflow

The utilization of this compound as a chiral auxiliary follows a logical and proven three-stage sequence. This process is designed for high fidelity in stereochemical transfer and efficient recovery of the auxiliary for reuse.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Transformation cluster_2 Stage 3: Auxiliary Cleavage Prochiral Prochiral Carboxylic Acid (R-COOH) Acylation N-Acyl-(S)-2-benzylmorpholine Prochiral->Acylation Acylation (e.g., SOCl₂, DCC, or acid chloride formation) Auxiliary This compound Auxiliary->Acylation Enolate Chiral (Z)-Enolate Formation Acylation->Enolate Deprotonation (e.g., LDA, NaHMDS) Reaction Diastereoselective C-C Bond Formation Enolate->Reaction + Electrophile (R'-X, Aldehyde, or Michael Acceptor) Product Diastereomerically Enriched Adduct Reaction->Product Cleavage Hydrolysis or Reduction Product->Cleavage Final_Product Enantiomerically Enriched Product (Acid, Alcohol, etc.) Cleavage->Final_Product Recovered_Aux Recovered this compound Cleavage->Recovered_Aux

Figure 1: General workflow for asymmetric synthesis using this compound.

Part 1: Asymmetric Alkylation of N-Acyl-(S)-2-benzylmorpholine

Asymmetric alkylation of enolates is a fundamental method for the synthesis of chiral carboxylic acid derivatives. The N-acyl derivative of this compound serves as an excellent substrate for highly diastereoselective alkylations.

Mechanistic Insight: Stereochemical Rationale

Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the N-acyl-(S)-2-benzylmorpholine is expected to form a conformationally rigid (Z)-enolate. The lithium cation chelates to both the enolate oxygen and the morpholine oxygen, creating a locked bicyclic-like structure. The large benzyl group at the C2 position of the morpholine ring effectively blocks the si-face of the enolate. Consequently, the incoming electrophile (alkyl halide) is directed to approach from the less sterically hindered re-face, leading to the preferential formation of one diastereomer.

Figure 2: Proposed transition state for asymmetric alkylation. Note: A placeholder image is used. In a real scenario, a chemical structure would be depicted.

Experimental Protocols

Protocol 1.1: Acylation of this compound

This initial step couples the chiral auxiliary to the prochiral carboxylic acid.

  • Acid Chloride Formation: To a solution of the desired carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Add a solution of this compound (1.1 equiv.) and triethylamine (1.5 equiv.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-acyl-(S)-2-benzylmorpholine.

Protocol 1.2: Diastereoselective Alkylation

  • Enolate Formation: To a solution of the N-acyl-(S)-2-benzylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add freshly prepared lithium diisopropylamide (LDA, 1.1 equiv., 2 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and add ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash chromatography to isolate the major diastereomer.

EntryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDA90>95:5
2Allyl iodideLDA92>95:5
3Methyl iodideNaHMDS8597:3
4Ethyl iodideKHMDS8896:4
Note: Data is representative and based on analogous systems. Actual results may vary.

Part 2: Asymmetric Aldol Addition

The Evans asymmetric aldol reaction is a benchmark for stereoselective C-C bond formation. The N-propionyl derivative of this compound is an excellent candidate for achieving high syn-diastereoselectivity in aldol additions.

Mechanistic Insight: The Zimmerman-Traxler Model

The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler chair-like transition state model. The N-propionyl-(S)-2-benzylmorpholine is first converted to its (Z)-boron enolate using dibutylboron triflate (Bu₂BOTf) and a hindered base. This enolate then coordinates with the aldehyde. To minimize steric clashes, the aldehyde's R-group occupies a pseudo-equatorial position in the six-membered transition state. The C2-benzyl group of the auxiliary again dictates the facial selectivity, forcing the aldehyde to approach from the less hindered face, resulting in the formation of the syn-aldol adduct.

G N_Acyl N-Propionyl-(S)-2-benzylmorpholine Enolate (Z)-Boron Enolate N_Acyl->Enolate Bu₂BOTf, DIPEA -78 °C to 0 °C TS Chair-like Transition State (Zimmerman-Traxler) Enolate->TS + Aldehyde (R'CHO) -78 °C Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct C-C Bond Formation

Figure 3: Logical flow of the asymmetric aldol addition.

Experimental Protocol

Protocol 2.1: Diastereoselective Aldol Addition

  • Enolate Formation: To a solution of N-propionyl-(S)-2-benzylmorpholine (1.0 equiv.) in anhydrous DCM (0.2 M) at -78 °C, add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete formation of the boron enolate.

  • Aldol Addition: Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 2-3 hours. Monitor reaction progress by TLC.

  • Work-up and Oxidative Quench: Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% aqueous hydrogen peroxide (excess).

  • Stir the resulting biphasic mixture vigorously for 1 hour at 0 °C to hydrolyze the boron intermediate.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure syn-aldol adduct.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:189
2Benzaldehyde>98:291
3Propionaldehyde97:385
Note: Data is representative and based on analogous systems. Actual results may vary.

Part 3: Asymmetric Michael Addition

The conjugate addition of enolates to α,β-unsaturated carbonyl compounds is a powerful tool for constructing 1,5-dicarbonyl functionalities. This compound can be employed to direct the stereoselective Michael addition to various acceptors.

Mechanistic Insight: Facial Shielding in Conjugate Addition

Similar to the alkylation and aldol reactions, the key to stereocontrol is the formation of a rigid chelated (Z)-enolate. The benzyl group at C2 effectively blocks one face of the nucleophilic enolate. The α,β-unsaturated acceptor is activated by a Lewis acid (e.g., TiCl₄ or MgBr₂), which also influences its conformation. The acceptor then approaches the enolate from the unshielded face in a conformation that minimizes steric interactions, leading to the formation of the desired diastereomer.

Experimental Protocol

Protocol 3.1: Diastereoselective Michael Addition

  • Enolate Formation: To a solution of the N-acyl-(S)-2-benzylmorpholine (1.0 equiv.) in anhydrous THF at -78 °C, add LDA (1.05 equiv.) dropwise and stir for 1 hour.

  • Lewis Acid Addition: In a separate flask, dissolve the α,β-unsaturated Michael acceptor (e.g., an enone or enoate, 1.2 equiv.) in anhydrous DCM (0.3 M) and cool to -78 °C. Add a Lewis acid such as TiCl₄ (1.1 equiv., 1 M in DCM) dropwise and stir for 20 minutes.

  • Michael Addition: Transfer the enolate solution via cannula into the solution of the activated Michael acceptor at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-5 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Warm to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

EntryMichael AcceptorLewis AcidDiastereomeric Excess (de, %)Yield (%)
1Cyclopent-2-enoneTiCl₄>9885
2Methyl vinyl ketoneMgBr₂·OEt₂9588
3tert-Butyl acrylateTiCl₄9782
Note: Data is representative and based on analogous systems. Actual results may vary.

Part 4: Cleavage and Recovery of the Chiral Auxiliary

A critical feature of a chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. N-acyl-(S)-2-benzylmorpholine adducts can be cleaved to various functional groups.

Protocol 4.1: Hydrolysis to Chiral Carboxylic Acids

  • Dissolve the diastereomerically pure adduct (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv.).

  • Stir the reaction vigorously at 0 °C for 4 hours, then at room temperature for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with ethyl acetate (3x) to recover the this compound auxiliary.

  • Acidify the aqueous layer to pH < 2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.

Protocol 4.2: Reductive Cleavage to Chiral Alcohols

  • To a solution of the adduct (1.0 equiv.) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Cool to 0 °C and quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.

  • The filtrate contains the desired chiral primary alcohol and the recovered auxiliary, which can be separated by column chromatography.

Conclusion

This compound presents itself as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation, robust performance in key C-C bond-forming reactions, and efficient cleavage and recovery make it a valuable tool for the modern synthetic chemist. The protocols outlined in this guide provide a solid framework for the successful implementation of this auxiliary in the synthesis of complex, enantiomerically enriched molecules, empowering researchers in the pursuit of novel therapeutics and natural products.

The Strategic Application of (S)-2-Benzylmorpholine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as the foundational architecture for complex active pharmaceutical ingredients (APIs), where specific stereochemistry is often directly linked to therapeutic efficacy and reduced side effects. (S)-2-Benzylmorpholine, a chiral morpholine derivative, has emerged as a valuable intermediate in the synthesis of a range of pharmaceuticals. Its rigid heterocyclic core and the presence of a stereogenic center make it an attractive starting point for constructing more elaborate molecular frameworks. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the pathway towards neurokinin-1 (NK1) receptor antagonists such as Aprepitant.

The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When a stereocenter is introduced, as in this compound, it allows for precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets. The synthesis of chiral 2-substituted morpholines has been a subject of extensive research, with various asymmetric synthesis strategies being developed to access these valuable compounds in high enantiomeric purity.[2][3]

Part 1: Synthesis of this compound

The efficient synthesis of this compound is a critical first step. While several methods for the asymmetric synthesis of 2-substituted morpholines exist, a common and effective approach involves the use of a chiral pool starting material, such as an enantiopure amino alcohol. An intramolecular reductive amination strategy is a robust method for the synthesis of such compounds.

Protocol 1: Synthesis of this compound via Intramolecular Reductive Amination

This protocol is adapted from established methods for the synthesis of chiral 2-substituted morpholines.

Reaction Scheme:

Synthesis of this compound Starting_Material (S)-Phenylglycinol Intermediate_1 N-(2-hydroxyethyl)-(S)-phenylglycinol Starting_Material->Intermediate_1 Bromoethanol, Base Intermediate_2 Intermediate Aldehyde/Imine Intermediate_1->Intermediate_2 Oxidation Final_Product This compound Intermediate_2->Final_Product Reductive Amination (e.g., NaBH(OAc)₃) Aprepitant Intermediate Synthesis cluster_0 Core Modification cluster_1 Side Chain Introduction cluster_2 Final Assembly SBM This compound SM (S)-Morpholin-2-ylmethanol SBM->SM N-Debenzylation & C-C bond cleavage N_Protected N-Protected (S)-Morpholin-2-ylmethanol SM->N_Protected N-Protection (e.g., Boc) Intermediate_A Key Aldehyde Intermediate N_Protected->Intermediate_A Oxidation Intermediate_B Coupled Intermediate Intermediate_A->Intermediate_B Wittig or similar C-C coupling with 4-fluorophenyl group Aprepitant_Core Aprepitant Core Intermediate Intermediate_B->Aprepitant_Core Multi-step sequence including introduction of the bis(trifluoromethyl)phenylethoxy group Final N-Alkylation Aprepitant_Core Aprepitant Core Intermediate Aprepitant Aprepitant Aprepitant_Core->Aprepitant Base (e.g., K₂CO₃), DMF Triazolinone 3-Chloromethyl-1,2,4-triazolin-5-one Triazolinone->Aprepitant

References

Experimental setup for palladium-catalyzed synthesis of morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Experimental Design for Palladium-Catalyzed Morpholine Synthesis

Prepared by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the palladium-catalyzed synthesis of morpholines. This application note moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both reproducibility and the flexibility to adapt these methods to new substrates.

Introduction: The Significance of Morpholines & Catalysis

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Traditional synthetic routes often require harsh conditions or multiple steps. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl heterocycles, including morpholines, by providing a mild and highly versatile method for forming the key C-N bond.[1][2] This guide focuses on the intramolecular N-arylation of amino alcohols, a robust and convergent strategy for accessing diverse morpholine derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The synthesis of morpholines via intramolecular N-arylation proceeds through a well-established catalytic cycle.[2][3][4] Understanding this mechanism is critical for rational troubleshooting and optimization. The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is a supporting phosphine ligand) reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.

  • Coordination & Deprotonation: The amino alcohol substrate coordinates to the palladium center. A base then deprotonates the more acidic N-H or O-H group, forming a palladium-amido or -alkoxide complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the nitrogen atom couple, eliminating from the palladium center to form the morpholine ring and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.

Catalytic_Cycle_Morpholine_Synthesis Figure 1: Catalytic Cycle for Intramolecular N-Arylation pd0 Active L-Pd(0) Catalyst oa_complex L-Pd(II)(Ar)(X) Complex pd0->oa_complex Oxidative Addition coord_complex Amine Coordinated Complex oa_complex->coord_complex Ligand Exchange amido_complex Palladium Amido Intermediate coord_complex->amido_complex Deprotonation amido_complex:s->pd0:w Reductive Elimination product Morpholine Product amido_complex->product start Aryl Halide (Ar-X) start->oa_complex amine Amino Alcohol amine->coord_complex base Base base->coord_complex Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents (Substrate, Base, Pd Source, Ligand) add_solids 3. Add Solids to Tube prep_reagents->add_solids prep_glass 2. Flame-Dry Glassware (Schlenk Tube & Stir Bar) prep_glass->add_solids evac_fill 4. Evacuate & Backfill (Repeat 3x with N₂/Ar) add_solids->evac_fill add_solvent 5. Add Degassed Solvent evac_fill->add_solvent heat 6. Heat & Stir (Monitor by TLC/LC-MS) add_solvent->heat cool_quench 7. Cool & Quench (e.g., with water or NH₄Cl) heat->cool_quench extract 8. Extract with Organic Solvent cool_quench->extract dry_concentrate 9. Dry, Filter & Concentrate extract->dry_concentrate purify 10. Purify (Column Chromatography) dry_concentrate->purify

References

Application Note: Spectroscopic Characterization of N-benzyl-morpholine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzyl-morpholine is a key building block in medicinal chemistry, valued for its presence in a variety of bioactive molecules. The morpholine ring often imparts favorable properties such as increased water solubility and metabolic stability, while the benzyl group can be crucial for receptor binding and modulating lipophilicity[1]. Accurate and unambiguous structural confirmation of N-benzyl-morpholine is a critical step in any synthetic workflow to ensure the integrity of subsequent drug discovery and development efforts. This application note provides a detailed guide to the characterization of N-benzyl-morpholine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven protocols and in-depth data interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-benzyl-morpholine, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized and well-documented sample preparation is the foundation of high-quality, reproducible NMR data. The following protocol is a self-validating system for ensuring accuracy.

Materials:

  • N-benzyl-morpholine sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-precision NMR tubes (5 mm)

  • Volumetric flask and micropipettes

Protocol:

  • Sample Weighing: Accurately weigh approximately 10-15 mg of the N-benzyl-morpholine sample into a clean, dry vial. For ¹³C NMR, a higher concentration (30-50 mg) may be beneficial to improve the signal-to-noise ratio and reduce acquisition time.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. Avoid vigorous shaking to prevent the introduction of air bubbles.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N-benzyl-morpholine is characterized by distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the morpholine ring.

Table 1: ¹H NMR Data for N-benzyl-morpholine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.35m5HAromatic protons (C₆H₅)
3.70t, J = 4.6 Hz4H-O-CH₂- protons (morpholine)
3.51s2HBenzyl protons (-CH₂-Ph)
2.45t, J = 4.6 Hz4H-N-CH₂- protons (morpholine)

Interpretation:

  • Aromatic Protons (7.25-7.35 ppm): The multiplet in this region integrates to five protons, which is characteristic of a monosubstituted benzene ring. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons.

  • Morpholine Protons Adjacent to Oxygen (3.70 ppm): The triplet at 3.70 ppm corresponds to the four protons on the carbons adjacent to the highly electronegative oxygen atom in the morpholine ring. This electronegativity deshields the protons, causing them to resonate at a lower field (higher ppm value). The triplet multiplicity arises from coupling to the adjacent -N-CH₂- protons.

  • Benzyl Protons (3.51 ppm): The sharp singlet at 3.51 ppm, integrating to two protons, is assigned to the benzylic methylene protons. The singlet nature of this peak indicates no adjacent protons to couple with.

  • Morpholine Protons Adjacent to Nitrogen (2.45 ppm): The triplet at 2.45 ppm is assigned to the four protons on the carbons adjacent to the nitrogen atom. These protons are less deshielded than those next to the oxygen, hence they appear at a higher field (lower ppm value). The triplet multiplicity is due to coupling with the neighboring -O-CH₂- protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Data for N-benzyl-morpholine in CDCl₃

Chemical Shift (δ, ppm)Assignment
138.0Quaternary aromatic carbon (C-ipso)
129.2Aromatic CH (ortho)
128.2Aromatic CH (meta)
127.0Aromatic CH (para)
67.0-O-CH₂- (morpholine)
63.5Benzyl -CH₂-
53.8-N-CH₂- (morpholine)

Data is representative and may vary slightly based on experimental conditions.[2]

Interpretation:

  • Aromatic Carbons (127.0-138.0 ppm): Four signals are observed in the aromatic region. The signal at 138.0 ppm is assigned to the quaternary carbon of the benzene ring directly attached to the benzylic methylene group. The other three signals correspond to the ortho, meta, and para carbons.

  • Morpholine Carbon Adjacent to Oxygen (67.0 ppm): This signal is attributed to the carbons in the morpholine ring bonded to the oxygen atom. The high electronegativity of oxygen causes a significant downfield shift.

  • Benzyl Carbon (63.5 ppm): The signal for the benzylic methylene carbon appears at 63.5 ppm.

  • Morpholine Carbon Adjacent to Nitrogen (53.8 ppm): The carbons of the morpholine ring attached to the nitrogen atom are observed at a higher field compared to those attached to oxygen, reflecting the lower electronegativity of nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) is a common and robust ionization technique for the analysis of relatively non-polar, volatile small molecules like N-benzyl-morpholine.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Helium as the carrier gas

Protocol:

  • Sample Preparation: Prepare a dilute solution of N-benzyl-morpholine in a volatile organic solvent such as methanol or ethyl acetate (e.g., 1 mg/mL).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the MS source, the N-benzyl-morpholine molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Data and Interpretation

The mass spectrum of N-benzyl-morpholine will exhibit a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Table 3: Key Mass Spectrometry Data for N-benzyl-morpholine

m/zIonProposed Structure of Fragment
177[M]⁺˙ (Molecular Ion)[C₁₁H₁₅NO]⁺˙
91[C₇H₇]⁺ (Tropylium ion)Tropylium cation
86[C₄H₈NO]⁺[Morpholine-CH₂]⁺

Note: The relative intensities of the peaks can vary depending on the instrument and experimental conditions.[3]

Interpretation:

  • Molecular Ion (m/z 177): The peak at m/z 177 corresponds to the molecular weight of N-benzyl-morpholine (C₁₁H₁₅NO), confirming the elemental composition.[3]

  • Base Peak (m/z 91): The most intense peak in the spectrum (the base peak) is typically observed at m/z 91. This is due to the facile cleavage of the C-N bond between the benzyl group and the morpholine ring, leading to the formation of the highly stable tropylium cation ([C₇H₇]⁺). This is a very common and diagnostic fragmentation pattern for compounds containing a benzyl group.

  • Fragment Ion (m/z 86): Another significant fragment is often observed at m/z 86, which can be attributed to the morpholinomethyl cation, resulting from the cleavage of the bond between the phenyl ring and the benzylic carbon.

Workflow and Data Correlation

The combination of NMR and MS data provides a comprehensive and unambiguous structural confirmation of N-benzyl-morpholine. The following diagram illustrates the logical workflow for this characterization.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Interpretation cluster_3 Structural Confirmation prep_nmr Dissolve in CDCl3 with TMS acq_nmr 1H and 13C NMR Spectroscopy prep_nmr->acq_nmr prep_ms Dilute in Volatile Solvent acq_ms GC-MS (EI) prep_ms->acq_ms analyze_nmr Correlate Chemical Shifts and Couplings to Structure acq_nmr->analyze_nmr analyze_ms Identify Molecular Ion and Fragmentation Pattern acq_ms->analyze_ms confirm N-benzyl-morpholine Structure Verified analyze_nmr->confirm analyze_ms->confirm

Caption: Workflow for the Spectroscopic Characterization of N-benzyl-morpholine.

The fragmentation pattern observed in the mass spectrum can be rationalized as follows:

G mol N-benzyl-morpholine [C11H15NO]+• m/z = 177 frag1 Tropylium Ion [C7H7]+ m/z = 91 mol->frag1 Benzylic C-N cleavage frag2 [C4H8NO]+ m/z = 86 mol->frag2 Phenyl-CH2 cleavage

Caption: Primary Fragmentation Pathways of N-benzyl-morpholine in EI-MS.

Conclusion

This application note has detailed the protocols for the acquisition and interpretation of NMR and mass spectrometry data for the structural characterization of N-benzyl-morpholine. By following these methodologies, researchers can confidently verify the identity and purity of this important chemical intermediate. The correlation of ¹H NMR, ¹³C NMR, and mass spectral data provides a robust and self-validating system for structural elucidation, which is a cornerstone of scientific integrity in drug discovery and development.

References

Resolving the Ambiguity of 2-Benzylmorpholine: A Guide to Enantiomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in 2-Benzylmorpholine

2-Benzylmorpholine, a chiral heterocyclic compound, stands as a significant scaffold in medicinal chemistry and drug development. Its enantiomers can exhibit markedly different pharmacological and toxicological profiles, a common phenomenon in chiral drug candidates.[1][2] For instance, the appetite-suppressant activity of 2-benzylmorpholine has been shown to reside in the (+)-enantiomer, rendering the (-)-enantiomer effectively an impurity in this therapeutic context. This underscores the critical need for robust and efficient methods to resolve the racemic mixture of 2-benzylmorpholine into its constituent enantiomers. The development of single-enantiomer drugs can lead to improved therapeutic indices, more selective pharmacological profiles, and simpler pharmacokinetics.[1]

This comprehensive guide provides detailed application notes and protocols for the three primary methods of resolving 2-benzylmorpholine enantiomers: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to achieve high enantiomeric purity.

I. Classical Resolution via Diastereomeric Salt Formation

This method, often the workhorse of industrial-scale chiral separations, relies on the principle that diastereomers—unlike enantiomers—possess different physical properties, most notably solubility.[3][4][5] By reacting the racemic 2-benzylmorpholine (a base) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These can then be separated by fractional crystallization.

Mechanism of Action:

The reaction of a racemic mixture of 2-benzylmorpholine, denoted as (±)-2-BM, with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives, results in the formation of two diastereomeric salts: [(+)-2-BM-(+)-acid] and [(-)-2-BM-(+)-acid]. The differing spatial arrangements of these diastereomers lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. This allows for the selective crystallization of the less soluble diastereomer, which can then be isolated. The enantiomerically enriched 2-benzylmorpholine is subsequently liberated from the salt by treatment with a base.

Workflow for Diastereomeric Salt Resolution:

cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation & Isolation of Enantiomer Racemic 2-Benzylmorpholine Racemic 2-Benzylmorpholine Salt Formation Reaction & Salt Formation Racemic 2-Benzylmorpholine->Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Salt Formation Solvent Solvent Solvent->Salt Formation Crystallization Fractional Crystallization (Cooling/Concentration) Salt Formation->Crystallization Filtration Isolation of Less Soluble Diastereomeric Salt Crystallization->Filtration Mother Liquor Mother Liquor (Contains More Soluble Diastereomer) Filtration->Mother Liquor Separation Isolated Salt Isolated Diastereomeric Salt Liberation Basification (e.g., NaOH) to Liberate Free Amine Isolated Salt->Liberation Base Base Base->Liberation Extraction Liquid-Liquid Extraction with Organic Solvent Liberation->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Pure Enantiomer Enantiomerically Pure 2-Benzylmorpholine Purification->Pure Enantiomer cluster_0 Enzymatic Acylation cluster_1 Separation & Product Isolation Racemic 2-Benzylmorpholine Racemic 2-Benzylmorpholine Reaction Enzymatic Acylation (e.g., CALB) Racemic 2-Benzylmorpholine->Reaction Acyl Donor Acyl Donor Acyl Donor->Reaction Lipase Lipase Lipase->Reaction Solvent Solvent Solvent->Reaction Mixture Mixture of Acylated Amine & Unreacted Amine Reaction->Mixture Separation Separation (e.g., Chromatography or Extraction) Mixture->Separation Acylated Amine Acylated Amine (One Enantiomer) Separation->Acylated Amine Unreacted Amine Unreacted Amine (Other Enantiomer) Separation->Unreacted Amine Hydrolysis Optional Hydrolysis of Acylated Amine Acylated Amine->Hydrolysis Recovered Enantiomer Recovered Pure Enantiomer Hydrolysis->Recovered Enantiomer cluster_0 Chromatographic Separation cluster_1 Fraction Collection & Isolation Racemic Sample Racemic 2-Benzylmorpholine (Dissolved in Mobile Phase) Injection Injection onto Chiral Column Racemic Sample->Injection Elution Elution with Mobile Phase Injection->Elution Detector Detection (e.g., UV) Elution->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Fractionation Fraction Collection Detector->Fractionation Fraction 1 Fraction 1 (First Eluting Enantiomer) Fractionation->Fraction 1 Fraction 2 Fraction 2 (Second Eluting Enantiomer) Fractionation->Fraction 2 Solvent Evaporation Solvent Evaporation Fraction 1->Solvent Evaporation Fraction 2->Solvent Evaporation Pure Enantiomers Isolated Pure Enantiomers Solvent Evaporation->Pure Enantiomers

References

Application Notes & Protocols: Strategic Use of (S)-2-Benzylmorpholine in the Enantioselective Synthesis of Norepinephrine Transporter (NET) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Morpholines in Neuroscience Drug Discovery

The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET is a clinically validated strategy for treating a range of central nervous system (CNS) disorders, most notably depression and attention-deficit/hyperactivity disorder (ADHD).[2] The therapeutic efficacy of NET inhibitors is profoundly dependent on their stereochemistry. For instance, in the case of the widely studied antidepressant Reboxetine, the (S,S)-enantiomer is significantly more potent and selective for the norepinephrine transporter than its (R,R)-counterpart.[2][3]

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[4] When appropriately substituted, this scaffold becomes a cornerstone for high-affinity ligands. Specifically, the (S)-2-Benzylmorpholine framework represents a "privileged" chiral building block. It provides the necessary stereochemical information and a versatile synthetic handle for constructing potent and selective NET inhibitors like (S,S)-Reboxetine and its analogues.[5][6] This guide details the strategic application of this key intermediate, providing field-proven protocols and explaining the causality behind the synthetic choices.

The this compound Scaffold: A Structural Blueprint for NET Inhibition

The potency of 2-substituted morpholine derivatives as NET inhibitors is dictated by the precise three-dimensional arrangement of their constituent parts. The structure-activity relationship (SAR) for this class of compounds reveals several key features:

  • Stereochemistry at C2: The (S)-configuration at the C2 position of the morpholine ring is crucial for optimal interaction with the NET binding pocket.

  • The Benzyl Group: The N-benzyl group serves a dual purpose. In a synthetic context, it is an excellent protecting group for the morpholine nitrogen. From a SAR perspective, while it is often removed in the final active pharmaceutical ingredient (API), its presence during synthesis helps to direct certain reactions and can be replaced by other substituents to modulate activity.[5][7]

  • The C2-Side Chain: The substituent at the C2 position, typically an aryloxymethylphenyl group, is responsible for key binding interactions that determine the compound's affinity and selectivity.[6]

The diagram below illustrates the foundational relationship between the chiral this compound core and the resulting NET inhibitor pharmacophore.

cluster_0 Core Chiral Scaffold cluster_1 Key Synthetic Transformations cluster_2 Final Pharmacophore Scaffold This compound Alkylation Side-Chain Installation (e.g., Alkylation/Coupling) Scaffold->Alkylation Provides Stereocenter Deprotection N-Deprotection (e.g., Debenzylation) Alkylation->Deprotection Builds Core Structure API Potent NET Inhibitor (e.g., (S,S)-Reboxetine) Deprotection->API Unveils Active Moiety

Caption: Logical workflow from the chiral scaffold to the final active NET inhibitor.

Synthetic Protocols: From Chiral Intermediate to (S,S)-Reboxetine

The following protocols outline a validated synthetic sequence for the preparation of (S,S)-Reboxetine, a benchmark NET inhibitor, leveraging a key N-benzylated morpholine intermediate. This route highlights the strategic introduction of the second stereocenter and the subsequent aryloxy side chain.

Protocol 1: Stereoselective Reduction and Bromination

A common strategy involves the stereoselective reduction of an N-benzyl-2-aroylmorpholin-3-one precursor to establish the two adjacent stereocenters found in Reboxetine.[2] The resulting diol can then be transformed into a key bromide intermediate.

A. Stereoselective Reduction to Diol (23)

This step uses a reducing agent to convert a ketone to a hydroxyl group, establishing the (2S, 3S) stereochemistry.

  • System Preparation: To a solution of the N-benzyl-2-aroylmorpholin-3-one precursor (e.g., compound 19 in[2]) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add Borane-THF complex (BH₃·THF) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude morpholine benzyl alcohol (23 ).[2] Purification can be achieved via column chromatography.

B. Conversion to Bromide Intermediate (24)

The hydroxyl group is converted to a good leaving group (bromide) to prepare for the subsequent nucleophilic substitution.

  • Reagent Preparation: In a separate flask, dissolve Triphenylphosphine (Ph₃P) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C and add Bromine (Br₂) dropwise. Stir for 15 minutes to form the Ph₃PBr₂ reagent in situ.

  • Reaction: Add a solution of the morpholine benzyl alcohol (23 ) in DCM to the freshly prepared Ph₃PBr₂ solution at 0 °C.

  • Completion: Allow the reaction to proceed at 0 °C for 1-2 hours until TLC analysis indicates full conversion.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude bromide (24 ) is often used in the next step without further purification.[2]

Causality Corner:

  • BH₃·THF: This reagent is a relatively mild and selective reducing agent. The stereochemical outcome is directed by the existing stereocenter and the conformation of the morpholine ring.

  • Ph₃PBr₂: This combination provides a mild method for converting alcohols to bromides under neutral conditions, avoiding harsh acidic reagents that could cause side reactions on the morpholine ring.

Protocol 2: O-Arylation via Nucleophilic Substitution

This crucial step constructs the C-O-Aryl bond, a key structural feature of Reboxetine and its analogues.

start Bromide Intermediate (24) (S)-2-((R)-bromo(phenyl)methyl) -4-benzylmorpholine product N-Benzyl Protected Reboxetine (25) start->product SN2 Displacement reagents {2-Ethoxyphenol | Strong Base (e.g., t-BuOK, NaH)} reagents->product solvent Anhydrous Solvent (e.g., DMF, THF) solvent->product

Caption: Workflow for the synthesis of the N-Benzyl protected Reboxetine derivative.

  • System Preparation: To a solution of 2-ethoxyphenol in anhydrous Dimethylformamide (DMF) or THF, add a strong base such as Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.[2][8] Stir for 30 minutes to form the corresponding phenoxide.

  • Addition of Electrophile: Add a solution of the bromide intermediate (24 ) in the same anhydrous solvent to the phenoxide solution dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching & Work-up: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, N-Benzyl protected reboxetine (25 ), is purified by silica gel column chromatography.[2][9]

Causality Corner:

  • Strong Base (t-BuOK/NaH): A strong, non-nucleophilic base is required to fully deprotonate the weakly acidic 2-ethoxyphenol, generating the potent nucleophile (phenoxide) needed for the Sₙ2 displacement of the bromide.[2][8]

  • Anhydrous Polar Aprotic Solvent (DMF/THF): These solvents are ideal for Sₙ2 reactions. They dissolve the ionic intermediates (the phenoxide) but do not solvate the nucleophile excessively, keeping it highly reactive. The absence of water is critical to prevent quenching the base and phenoxide.

Protocol 3: N-Debenzylation to Yield Final Product

The final step is the removal of the N-benzyl protecting group to unmask the secondary amine of the active drug molecule. While catalytic hydrogenation is an option, a common and effective chemical method is via the Von Braun reaction.[2]

  • Reaction Setup: Dissolve the N-Benzyl protected reboxetine (25 ) in an anhydrous solvent like Dichloroethane (DCE). To this solution, add α-chloroethyl chloroformate (ACE-Cl) at 0 °C.

  • Carbamate Formation: Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 1-2 hours. TLC should show the consumption of the starting material and the formation of a less polar intermediate.

  • Solvent Removal: Cool the reaction mixture and concentrate it to dryness under reduced pressure to remove the solvent and excess ACE-Cl.

  • Methanolysis: Dissolve the crude carbamate intermediate in methanol and heat to reflux for 1-3 hours. This step cleaves the carbamate to yield the desired secondary amine.

  • Final Isolation: Cool the solution and concentrate under reduced pressure. The residue can be purified by crystallization or chromatography to yield the final product, (S,S)-Reboxetine (1 ).[2]

Causality Corner:

  • ACE-Cl: This reagent reacts with the tertiary amine to form a stable carbamate intermediate, cleaving the benzyl group as benzyl chloride. This method is advantageous as it avoids the use of heavy metal catalysts and high-pressure hydrogen, making it highly scalable and tolerant of other functional groups. The subsequent methanolysis step is a clean and efficient way to hydrolyze the carbamate to the free amine.

Summary of Quantitative Data

The efficiency of this synthetic approach is demonstrated by the high yields reported in the literature for each key transformation.

StepPrecursorProductTypical YieldReference
Reduction 19 Morpholine Benzyl Alcohol (23 )97%[2]
Bromination 23 Morpholine Bromide Derivative (24 )95%[2]
O-Arylation 24 N-Benzyl Protected Reboxetine (25 )88-91%[2]
N-Debenzylation 25 (S,S)-Reboxetine (1 )86%[2]

Conclusion

This compound and its derivatives are not merely starting materials; they are strategic chiral building blocks that enable the efficient and stereocontrolled synthesis of high-value pharmaceutical agents. The protocols outlined here for the synthesis of (S,S)-Reboxetine demonstrate a robust and scalable pathway that relies on well-understood, high-yielding chemical transformations. By understanding the causality behind the choice of reagents and conditions, researchers can adapt these methodologies to create novel analogues and further explore the vast therapeutic potential of NET inhibitors in neuroscience.

References

Application Notes & Protocols: Procedures for N-Benzoylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Benzoyl Morpholine

Morpholine, a simple heterocyclic compound containing both amine and ether functional groups, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to the structure of numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[1] The N-benzoylation of morpholine is a fundamental and crucial transformation in organic synthesis, yielding 4-benzoyl-morpholine, a key building block for more complex molecular architectures. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent.[2][3]

This guide provides an in-depth exploration of the reaction mechanism, detailed protocols for prevalent synthetic methodologies, and a comparative analysis to aid researchers in selecting the optimal procedure for their specific needs.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The N-benzoylation of morpholine with benzoyl chloride proceeds through a well-established two-stage nucleophilic addition-elimination mechanism.[4][5][6] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

The Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of morpholine attacking the highly electrophilic carbonyl carbon of benzoyl chloride.[4][5] This electrophilicity is induced by the electron-withdrawing effects of both the oxygen and chlorine atoms attached to the carbonyl carbon.[4]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a transient, unstable tetrahedral intermediate.[3][5]

  • Elimination of the Leaving Group: The intermediate rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, expelling a chloride ion (Cl⁻), a good leaving group.[2][4]

  • Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base present in the reaction mixture then abstracts the proton from the nitrogen atom to yield the final, neutral N-benzoyl morpholine and a salt by-product (e.g., triethylammonium chloride or sodium chloride).[2][6] This final step is crucial as it neutralizes the acid generated, preventing it from protonating and deactivating the starting morpholine.[7]

Mechanistic Diagram

Caption: Figure 1: Nucleophilic Addition-Elimination Pathway

Synthetic Protocols & Methodologies

Several reliable methods exist for the N-benzoylation of morpholine. The choice of protocol often depends on the scale of the reaction, available reagents, and desired purity.

Protocol 1: The Schotten-Baumann Reaction

This is a classic and robust method for acylating amines and alcohols, first described in the 1880s.[8] It utilizes a two-phase solvent system with an aqueous base to neutralize the HCl formed during the reaction.[8][9]

Principle of Causality: The use of aqueous sodium hydroxide is critical. It acts as an acid scavenger, neutralizing the hydrogen chloride by-product.[7][10] Without the base, the HCl would react with the starting morpholine to form morpholinium chloride, a non-nucleophilic salt, which would halt the reaction.[7] The biphasic system keeps the organic reactants and product in the organic layer while the inorganic base and salt by-products remain in the aqueous phase.[8]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether, ~5-10 mL per mmol of morpholine).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, ~2.0 eq.) to the flask. Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: While stirring vigorously to ensure adequate mixing between the two phases, add benzoyl chloride (1.0-1.1 eq.) dropwise via a syringe or dropping funnel. Rationale: The slow addition is necessary to control the exothermic nature of the reaction.[11] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or the disappearance of the characteristic smell of benzoyl chloride.[9]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x). Rationale: Washing removes the base and any water-soluble salts, while the brine wash helps to break emulsions and begin the drying process.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization, typically from a solvent system like ethanol/water, to yield pure 4-benzoyl-morpholine as a white solid.[9][12]

Protocol 2: Acylation Using an Organic Base in an Aprotic Solvent

This method avoids water, which can be advantageous as it prevents the competing hydrolysis of benzoyl chloride. It employs a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, in an anhydrous organic solvent.[11]

Principle of Causality: Triethylamine serves the same acid-scavenging purpose as NaOH in the Schotten-Baumann reaction. It reacts with the generated HCl to form triethylammonium chloride, a salt that often precipitates from solvents like dichloromethane but can be easily removed during the work-up. This method provides a more controlled, homogeneous reaction environment.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of morpholine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, ~20 mL per 10 mmol of benzoyl chloride) in a flask under a nitrogen atmosphere, cool the mixture to 0 °C.[11]

  • Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.0 eq.) in anhydrous DCM dropwise. Rationale: Maintaining a slight excess of the amine and base ensures the complete consumption of the valuable benzoyl chloride.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.[11]

  • Work-up:

    • Quench the reaction by adding water (20 mL).[11]

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).[11]

    • Combine the organic extracts and wash them sequentially with dilute HCl (e.g., 0.5 N) to remove excess morpholine and triethylamine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the product.[11]

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization if necessary. This procedure is reported to yield the product in high purity (95%).[11]

Protocol 3: Solvent-Free ("Neat") and Solid-Supported Methodologies

In line with the principles of green chemistry, solvent-free methods have been developed to reduce environmental impact. These reactions can be performed "neat" (mixing only the reactants) or on a solid support.[14][15][16]

Principle of Causality: By mixing the liquid reactants directly, the reaction proceeds rapidly due to the high concentration.[16] The heat generated by the exothermic reaction often drives it to completion in minutes.[17] Solid supports like basic alumina can act as both a catalyst and a scavenger for the HCl by-product, simplifying the work-up procedure.[15]

General Procedure (Neat Reaction): [16]

  • Reaction: In a fume hood, carefully mix equimolar quantities of morpholine and benzoyl chloride in a beaker or flask with stirring.

  • Progression: The reaction is typically instantaneous and highly exothermic, with the evolution of HCl gas. The mixture will solidify upon completion (usually within 3-5 minutes).[16][17]

  • Work-up:

    • Once the reaction mass has cooled, add water to dissolve the morpholine hydrochloride by-product.

    • Filter the solid product.

    • Wash the collected solid thoroughly with water to remove any remaining water-soluble impurities.[16]

    • Dry the product to obtain N-benzoyl morpholine.

Comparative Summary of Protocols
ParameterProtocol 1: Schotten-BaumannProtocol 2: Organic BaseProtocol 3: Solvent-Free (Neat)
Base Aq. NaOH or KOHTriethylamine, PyridineNone (or solid support)
Solvent Biphasic (DCM/Water)Anhydrous DCM, THF, etc.None
Key Advantage Robust, inexpensive reagentsHigh control, avoids hydrolysisExtremely fast, green, simple work-up
Key Disadvantage Potential for acyl chloride hydrolysisRequires anhydrous conditionsHighly exothermic, requires caution
Typical Yield Good to ExcellentExcellent (>95%)[11]Excellent
Reaction Time 1 - 3 hours1 - 3 hours< 10 minutes[17]

General Experimental Workflow

Caption: Figure 2: General laboratory workflow for N-benzoylation.

Product Validation and Characterization

To ensure the successful synthesis of 4-benzoyl-morpholine, the final product must be rigorously characterized.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point (MP): Pure 4-benzoyl-morpholine has a distinct melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

    • ¹H NMR (300 MHz, CDCl₃): δ 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂).[11]

    • ¹³C NMR (75.5 MHz, CDCl₃): δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 66.3 (CH₂), 47.0 (CH₂), 42.0 (CH₂). Note: The aliphatic carbon shifts may vary slightly based on instrument and conditions.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight (191.23 g/mol ).[18]

    • MS (ESI): m/z 192.1 (M+H)⁺.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Benzylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral morpholine. This compound is a key structural motif in various bioactive compounds and serves as a crucial intermediate in the synthesis of several pharmaceuticals.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield and enantioselectivity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: Why is my overall yield of this compound consistently low?

Low yields can stem from several stages of the synthesis, most commonly in the initial coupling or the cyclization step. Let's break down the potential causes and solutions.

Potential Cause A: Inefficient Reductive Amination

Many synthetic routes to 2-substituted morpholines involve a reductive amination step. Low conversion in this step is a frequent challenge due to the reduced nucleophilicity of some amines.[3]

Solutions:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it may also reduce your starting aldehyde or ketone, leading to lower yields. A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective as they selectively reduce the imine intermediate.[4][5]

  • pH Control: The formation of the imine intermediate is optimal under mildly acidic conditions (pH 4-5).[4] Ensure your reaction medium is buffered appropriately.

  • Water Removal: The formation of the imine from the amine and carbonyl compound is an equilibrium reaction that produces water.[5] Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the imine, thereby improving the overall yield of the reductive amination.

Potential Cause B: Poor Cyclization Efficiency

The intramolecular cyclization to form the morpholine ring is another critical step where yield can be lost.

Solutions:

  • Base and Solvent Screening: The choice of base and solvent is crucial for efficient cyclization. It is recommended to screen various combinations. For instance, in the synthesis of a related morpholine derivative, potassium tert-butoxide in THF was found to be effective.[6] For other intramolecular cyclizations, polar aprotic solvents like DMF or acetonitrile can be beneficial.[7]

  • Temperature Optimization: Cyclization reactions are often sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition and side product formation.[8] Monitor your reaction by TLC or LC-MS to find the optimal temperature.

  • High Dilution: Intermolecular side reactions can compete with the desired intramolecular cyclization. Performing the reaction at high dilution can favor the formation of the desired cyclic product.[7]

Question 2: My enantiomeric excess (ee) is poor. How can I improve the stereoselectivity?

Achieving high enantioselectivity is paramount for the synthesis of chiral compounds like this compound.

Potential Cause A: Ineffective Chiral Catalyst or Auxiliary

The source of chirality in your synthesis dictates the enantiomeric excess of the final product.

Solutions:

  • Catalyst Selection: For asymmetric hydrogenation routes, the choice of chiral ligand is critical. For example, a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[9][10]

  • Chiral Auxiliaries: If using a chiral auxiliary-based approach, ensure the auxiliary is of high enantiomeric purity. The diastereoselectivity of the key bond-forming step can often be improved by optimizing the reaction conditions (temperature, solvent, and stoichiometry of reagents).

Potential Cause B: Racemization

Harsh reaction conditions can sometimes lead to racemization of the desired enantiomer.

Solutions:

  • Mild Reaction Conditions: Avoid excessively high temperatures or strongly acidic or basic conditions, especially during workup and purification, as these can contribute to racemization.

  • Purification Method: Chiral chromatography (HPLC or SFC) can be employed to separate enantiomers and improve the enantiomeric excess of the final product.[11][12]

Question 3: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Side products can complicate purification and reduce your yield. Identifying them is the first step to mitigation.

Potential Cause A: Over-alkylation in Reductive Amination

If you are starting with a primary amine, multiple alkylations can occur, leading to a mixture of secondary and tertiary amines.[4]

Solution:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine can sometimes help to minimize dialkylation. Reductive amination is generally more controlled than direct alkylation with alkyl halides.[4]

Potential Cause B: Intermolecular Reactions

As mentioned earlier, intermolecular reactions can compete with the desired intramolecular cyclization.

Solution:

  • High Dilution: Running the cyclization step at a lower concentration will favor the intramolecular pathway.[7]

Experimental Workflow: A Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

Caption: A decision tree for troubleshooting this compound synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

What are the most common synthetic routes to this compound?

Several synthetic strategies have been developed to access chiral 2-substituted morpholines. These can be broadly categorized as:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a dehydromorpholine precursor using a chiral catalyst. Rhodium complexes with chiral bisphosphine ligands have proven highly effective, offering quantitative yields and excellent enantioselectivities.[10][13]

  • Cyclization of Chiral Precursors: This approach starts with a chiral amino alcohol, which is then cyclized to form the morpholine ring. The chirality is introduced early in the synthesis from a chiral starting material.

  • Resolution of a Racemic Mixture: In this method, a racemic mixture of 2-benzylmorpholine is synthesized and then the enantiomers are separated. This can be achieved through classical resolution with a chiral acid or by chiral chromatography.[2][14]

How can I effectively purify the final product?

The purification of chiral morpholines requires careful consideration to maintain purity and enantiomeric integrity.

  • Column Chromatography: Standard silica gel chromatography is often sufficient to remove most impurities.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[11]

  • Chiral Chromatography: To separate enantiomers or to confirm the enantiomeric excess, chiral HPLC or SFC is the method of choice.[12][14]

What are the key safety considerations when synthesizing this compound?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Reagent Handling: Many of the reagents used, such as strong bases, reducing agents, and organometallic compounds, are hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Some of the reactions may be exothermic. Monitor the reaction temperature carefully and have a cooling bath readily available.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Data Summary: Comparison of Reductive Amination Conditions

The following table summarizes a comparison of different reducing agents for the reductive amination step, a critical part of many morpholine syntheses.

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting carbonyl; less selective.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileSelective for imines over carbonyls.[4]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, THFSelective for imines, non-toxic byproducts.[5]More expensive.
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol is adapted from a published procedure for the synthesis of 2-substituted chiral morpholines.[13]

  • Catalyst Preparation: In a glovebox, add the rhodium precursor and the chiral bisphosphine ligand to a reaction vessel.

  • Substrate Addition: Add the dehydromorpholine substrate and the solvent (e.g., dichloromethane or methanol).

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the vessel to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Analysis: Confirm the structure and purity by NMR and determine the enantiomeric excess by chiral HPLC or SFC.

References

Troubleshooting side reactions in morpholine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating and resolving common side reactions in morpholine ring formation, designed for chemists and drug development professionals.

Morpholine Synthesis: A Technical Support Guide

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic synthesis. The morpholine ring, a privileged scaffold in medicinal chemistry, is a common target.[1][2][3] While its synthesis appears straightforward, success lies in understanding and controlling the subtle variables that can lead to yield-destroying side reactions.

This guide is structured as a technical support center, moving from general principles to specific, actionable troubleshooting advice in a question-and-answer format. We will explore the causality behind common experimental pitfalls and provide validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to the morpholine ring?

There are two dominant industrial methods for synthesizing the parent morpholine ring:

  • Dehydration of Diethanolamine (DEA): This classic method involves the acid-catalyzed intramolecular cyclization of diethanolamine, typically using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4] While effective, a major drawback is the large quantity of salt byproduct generated during neutralization, which presents disposal challenges.[5][6]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: A more modern and efficient approach involves reacting diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[4][7] Common catalysts include nickel, copper, or cobalt, often on an alumina support.[7] This route has largely superseded the DEA method in large-scale production.[7]

Q2: Why is morpholine considered a "privileged scaffold" in drug discovery?

The morpholine moiety is prevalent in FDA-approved drugs for several reasons.[8] Its unique structure, featuring a basic nitrogen atom and an ether oxygen, imparts favorable physicochemical properties.[3] These include:

  • Improved Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the solubility profile of a drug candidate.[9]

  • Favorable pKa: The ether oxygen withdraws electron density from the nitrogen, making it less basic than similar secondary amines like piperidine.[4][10] This often results in a pKa that enhances bioavailability and cell permeability.

  • Metabolic Stability: The ring is generally robust to metabolic degradation.

Q3: What are the most common side reactions I should anticipate?

Byproduct formation is the primary challenge in morpholine synthesis. In the DEG route , incomplete conversion can leave the intermediate 2-(2-aminoethoxy)ethanol (AEE) in the product mixture.[7] N-ethylmorpholine is another common byproduct.[7] In the DEA route , overheating can lead to charring and the formation of dark, viscous condensation products, significantly reducing yield.[11]

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific issues encountered during morpholine ring formation and the synthesis of its derivatives.

Problem 1: Low yield and dark, viscous product in the dehydration of diethanolamine (DEA).

Root Cause Analysis: This is a frequent issue in the DEA route and typically points to problems with reaction parameters. The reaction is an equilibrium process that requires precise temperature control and prolonged heating to drive the cyclization to completion.

Solutions & Scientific Rationale:

  • Inadequate Temperature Control: The dehydration requires high temperatures, typically 180-210°C, to proceed efficiently.[11] A temperature drop of just 10-15°C can cause a significant decrease in yield.[11] Conversely, exceeding this range can lead to charring.

    • Action: Use a calibrated high-temperature thermometer and a reliable heating mantle with a stirrer to ensure even heat distribution. Do not rely on the hot plate's dial setting.

  • Insufficient Reaction Time: This dehydration is a slow process. To ensure complete cyclization, reaction times of 15 hours or more are often necessary.[11][12]

    • Action: Plan for an overnight reaction and monitor progress by TLC or GC-MS if possible.

  • Inefficient Water Removal: The reaction produces water, and its presence can inhibit the forward equilibrium.[7]

    • Action: Ensure your condenser setup is efficient for removing water as it forms. For lab-scale synthesis, an air condenser is often sufficient to allow water vapor to escape while retaining higher-boiling reactants.[12]

  • Improper Acid Concentration: A sufficient amount of strong acid is required to protonate the hydroxyl groups, making them good leaving groups (as water).

    • Action: Use concentrated acid (H₂SO₄ or HCl) and ensure the initial mixture is strongly acidic (pH ~1).[12] Be aware this step is highly exothermic.[12]

G Problem Problem: Low Yield / Dark Product Cause1 Inadequate Temperature (Too Low or Too High) Problem->Cause1 Cause2 Insufficient Reaction Time Problem->Cause2 Cause3 Inefficient Water Removal Problem->Cause3 Cause4 Impure Starting Material (DEA) Problem->Cause4 Solution1 Action: - Use calibrated thermometer - Maintain stable heating (180-210°C) Cause1->Solution1 Solution2 Action: - Ensure reaction runs for 15+ hours Cause2->Solution2 Solution3 Action: - Use efficient condenser setup - Drive equilibrium forward Cause3->Solution3 Solution4 Action: - Use high-purity DEA - Check for contaminants Cause4->Solution4

Caption: Logical workflow for troubleshooting the DEA route.

Problem 2: Low conversion or catalyst deactivation in the DEG/Ammonia route.

Root Cause Analysis: The catalytic reaction of diethylene glycol with ammonia is sensitive to catalyst health and reaction conditions. Low conversion often points to an inactive catalyst or suboptimal temperature/pressure.

Solutions & Scientific Rationale:

  • Catalyst Deactivation: The hydrogenation catalyst (e.g., Ni, Cu, Co) can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[7]

    • Action: Ensure high purity of DEG and ammonia. If catalyst deactivation is suspected, consider catalyst regeneration according to the manufacturer's protocol or replacement.

  • Suboptimal Conditions: This reaction requires high pressure (30 to 400 atmospheres) and high temperature (150 to 400°C) to be efficient.[5]

    • Action: Verify that the reactor can safely achieve and maintain the necessary temperature and pressure for the specific catalyst system being used.

The following table illustrates how reaction temperature can influence the product distribution in the synthesis of morpholine from diethylene glycol and ammonia. Note the decrease in the desired product and increase in byproducts at higher temperatures.

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)Other Byproducts (%)
19085.210.14.7
21088.57.54.0
23081.36.811.9
25070.45.524.1
Data adapted for illustrative purposes.
Problem 3: Low conversion in reductive amination to form a morpholine derivative.

Root Cause Analysis: Reductive amination is a powerful tool for creating N-substituted morpholines from a carbonyl compound and the parent morpholine.[13] Low conversion often stems from an imbalance between imine formation and reduction, or an inappropriate choice of reducing agent.[14][15]

Solutions & Scientific Rationale:

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the intermediate imine with morpholine.[15]

    • Action: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) .[15] These reagents are less reactive towards carbonyls, especially at the mildly acidic pH required for imine formation, allowing the imine to form and then be reduced in situ.[14][15]

  • pH Control: Imine formation is catalyzed by mild acid (typically pH 4-5), but the hydride reducing agents can be unstable at low pH.

    • Action: Maintain the reaction at a weakly acidic pH. Often, using an amine salt or adding a controlled amount of acetic acid is sufficient.

  • Steric Hindrance: The nucleophilicity of morpholine's nitrogen is somewhat reduced by the electron-withdrawing effect of the ether oxygen.[4] Highly hindered ketones may react slowly.

    • Action: Increase reaction time or consider a more reactive catalyst system if steric hindrance is a significant factor.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Morpholine + Ketone/Aldehyde B Imine Intermediate (in equilibrium) A->B Mild Acid (pH 4-5) -H₂O C N-Substituted Morpholine (Product) B->C Add Selective Reducing Agent (e.g., NaBH(OAc)₃)

Caption: One-pot reductive amination workflow.

Validated Experimental Protocol

Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using hydrochloric acid.[12]

Safety Warning: This procedure involves corrosive concentrated acid and very high temperatures. It is highly exothermic and generates acidic vapors. Perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Equipment:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (CaO, 50 g) or Sodium Hydroxide (NaOH)

  • Potassium Hydroxide (KOH) pellets (20 g)

  • Sodium metal (~1 g, optional, for final drying)

  • Round bottom flask (sacrificial, as high heat can cause microfractures)[12]

  • High-temperature thermometer or thermocouple

  • Air condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Acidification: To a round bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.[12] In a fume hood, slowly and carefully add concentrated hydrochloric acid portion-wise until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic and will generate vapors.[12]

  • Dehydration/Cyclization: Heat the diethanolamine hydrochloride solution using a heating mantle. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[12] The mixture will darken significantly.

  • Isolation of Crude Salt: After 15 hours, allow the mixture to cool to approximately 160°C. Carefully pour the hot, thick morpholine hydrochloride paste into a heat-resistant dish to solidify. Do not let it cool completely in the flask, as it may be difficult to remove.[12]

  • Neutralization: Scrape the solidified paste into a beaker or blender and mix thoroughly with 50 g of calcium oxide (or an equivalent amount of NaOH) to neutralize the hydrochloride salt and liberate the free base.[12]

  • Crude Distillation: Transfer the resulting paste to a clean, dry round bottom flask and perform a simple distillation. A flame can be used with extreme caution for this step if a suitable heating mantle is unavailable, but direct heating should be applied carefully to avoid charring.[12] Collect the crude, wet morpholine distillate.

  • Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for at least 30 minutes.[7][12] Decant the morpholine from the KOH. The lower aqueous layer, if any, can be separated using a separatory funnel.[12]

  • Final Purification: For high purity, perform a final fractional distillation. Refluxing over a small amount of sodium metal (~1 g) for one hour prior to distillation can be used for exhaustive drying.[12] Collect the fraction that boils between 126-129°C.[7] A typical yield for this lab-scale procedure is 35-50%.[7]

References

Technical Support Center: Optimization of Catalyst Choice for Benzylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-benzylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-alkylation reactions. Benzylmorpholine is a valuable building block in medicinal chemistry and organic synthesis. Its efficient synthesis, typically via reductive amination or direct alkylation with benzyl alcohol, hinges on the judicious selection of a catalytic system.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind experimental choices, address common pitfalls, and provide validated protocols to enhance the success of your synthesis.

Frequently Asked Questions (FAQs)
Section 1: Catalyst Selection and Reaction Fundamentals

Question 1: What are the primary catalytic methods for synthesizing benzylmorpholine, and how do I choose the best one?

Answer: There are two primary, highly efficient catalytic routes for synthesizing 4-benzylmorpholine. The choice depends on your available starting materials, equipment, and sensitivity to green chemistry principles.

  • Reductive Amination: This is the most common and versatile method, reacting morpholine with benzaldehyde in the presence of a reducing agent.[1] It proceeds via an intermediate iminium ion, which is then reduced. This method is often preferred for its high atom economy and the wide availability of starting materials.

  • N-Alkylation via Borrowing Hydrogen (or Hydrogen Autotransfer): This greener method uses benzyl alcohol as the alkylating agent.[2] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The only byproduct is water, making it an environmentally sound choice.[3]

Decision Matrix:

FeatureReductive Amination (with Benzaldehyde)N-Alkylation (with Benzyl Alcohol)
Starting Materials Morpholine, BenzaldehydeMorpholine, Benzyl Alcohol
Key Advantage High yields, extensive literature, broad catalyst choice.High atom economy, water is the only byproduct.[3]
Common Catalysts Pd/C, Pt/O₂, Raney Ni, Ir complexes, Ru complexes.[4]Ru, Ir, Ni, Cu-based catalysts.[2][3]
Typical Conditions Mild to moderate temperature, often requires a separate hydride source or H₂ gas.[5]Generally requires higher temperatures to facilitate dehydrogenation.
Considerations Potential for aldehyde self-reduction to benzyl alcohol.Can have lower reaction rates; catalyst choice is critical.

Question 2: In reductive amination, what is the mechanistic difference between using H₂ gas with a metal catalyst versus a chemical reducing agent like NaBH(OAc)₃?

Answer: The core mechanism involving the formation of an iminium ion from morpholine and benzaldehyde is the same. The key difference lies in how this intermediate is reduced and the resulting implications for selectivity and experimental setup.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): The iminium ion is adsorbed onto the surface of the heterogeneous catalyst (e.g., Palladium). Hydrogen gas, also adsorbed and dissociated on the metal surface, then reduces the C=N bond. This method is very clean, as the only byproduct is water from the initial condensation, and the catalyst can be filtered off. However, it requires pressurized hydrogenation equipment and carries the risk of reducing the starting benzaldehyde to benzyl alcohol if the catalyst is too active or conditions are not optimized.[4]

  • Chemical Hydride Reagents (e.g., NaBH(OAc)₃, NaBH₃CN): These are stoichiometric reducing agents that deliver a hydride ion (H⁻) directly to the electrophilic carbon of the iminium ion.[4][6] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are particularly effective because they are mild enough to selectively reduce the protonated iminium ion much faster than the starting aldehyde.[6] This high chemoselectivity allows for a one-pot reaction with minimal side-product formation, making it a popular choice in laboratory settings.[6]

dot

Caption: Reductive amination pathway for benzylmorpholine synthesis.

Section 2: Troubleshooting Guide

Question 3: My reaction yield is very low, and I'm recovering mostly unreacted benzaldehyde and morpholine. What's going wrong?

Answer: This is a classic problem that typically points to issues in the first step of the reaction: iminium ion formation. This is an equilibrium-controlled condensation reaction that produces water.[1]

Troubleshooting Steps:

  • Inefficient Water Removal: The presence of water can inhibit the forward reaction and prevent the formation of the necessary iminium intermediate.[1]

    • Solution: If your solvent allows, use a Dean-Stark apparatus for azeotropic water removal. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[4]

  • Suboptimal pH: The reaction is often acid-catalyzed. The amine needs to be nucleophilic enough to attack the carbonyl, but the carbonyl oxygen also needs to be protonated to become more electrophilic. The subsequent dehydration step is also acid-catalyzed.

    • Solution: For reactions with borohydride reagents, adding a catalytic amount of acetic acid (to a pH of ~4-5) can significantly accelerate imine formation without neutralizing the hydride reagent.[6] Monitor the pH; too much acid will protonate the morpholine, rendering it non-nucleophilic.

  • Low Temperature: Condensation reactions have an activation energy barrier.

    • Solution: If the reaction is being run at room temperature, consider gently heating it to 40-60°C to promote imine formation before the reduction step.[7]

dot

Troubleshooting_Low_Yield Start Problem: Low Product Yield Check_Reactants Starting Materials Recovered? Start->Check_Reactants Check_Byproducts Major Byproducts Observed? Start->Check_Byproducts Check_Reactants->Check_Byproducts No Water_Removal Action: Improve Water Removal (e.g., Molecular Sieves, Dean-Stark) Check_Reactants->Water_Removal Yes Check_pH Action: Optimize pH (Catalytic Acid) Check_Reactants->Check_pH Yes Increase_Temp Action: Increase Reaction Temp Check_Reactants->Increase_Temp Yes Byproduct_ID Action: Identify Byproducts (GC-MS, NMR) Check_Byproducts->Byproduct_ID Yes Benzyl_Alcohol Cause: Benzaldehyde Reduction Solution: Use milder reducing agent (e.g., NaBH(OAc)₃ over NaBH₄) Byproduct_ID->Benzyl_Alcohol If Benzyl Alcohol Tar Cause: Catalyst Decomposition/Side Reactions Solution: Lower temp, check catalyst purity Byproduct_ID->Tar If Tar/Polymer

Caption: Logical workflow for troubleshooting low yield issues.

Question 4: My main byproduct is benzyl alcohol. How can I prevent this?

Answer: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde before it can react with morpholine. This is a common chemoselectivity issue.[1]

  • Cause: The reducing agent is too powerful or non-selective under the reaction conditions. For example, sodium borohydride (NaBH₄) can readily reduce both aldehydes and iminium ions.[1]

  • Solutions:

    • Change Reducing Agent: Switch to a more selective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this, as its steric bulk and reduced reactivity make it highly selective for the iminium ion over the aldehyde.[5]

    • Two-Step Procedure: First, form the imine by mixing benzaldehyde and morpholine, often with a dehydrating agent, for a period of time. Once imine formation is confirmed (e.g., by TLC or IR spectroscopy), then add the less-selective reducing agent (like NaBH₄).

    • Optimize Catalyst (for Catalytic Hydrogenation): If using a system like H₂/Pd/C, the catalyst might be too "hot." You can try decreasing the catalyst loading, lowering the hydrogen pressure, or using a less active catalyst. Additionally, electron-rich catalysts can be faster at reducing carbonyls; an electron-poor catalyst might be more selective for the imine.[5]

Question 5: My heterogeneous catalyst (e.g., Pd/C, Raney Ni) seems to lose activity after one or two runs. What causes this deactivation?

Answer: Catalyst deactivation is a significant issue in industrial and laboratory settings. For this specific synthesis, there are three likely culprits.[8]

  • Poisoning by the Amine: Amines, including the morpholine substrate and the benzylmorpholine product, can act as Lewis bases and strongly adsorb to the active metal sites on the catalyst surface.[1] This blocks sites that are needed for hydrogen activation and the reduction reaction.

    • Solution: This is an inherent challenge. Sometimes, increasing the reaction temperature can promote desorption of the amine. In other cases, a catalyst known for its amine tolerance may be required.

  • Coking/Fouling: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits ("coke") that physically block the catalyst's pores and active sites.[8][9]

    • Solution: Lower the reaction temperature. Ensure high-purity starting materials, as impurities can often be coke precursors.[10] If coking is severe, the catalyst may need to be regenerated through controlled oxidation (burning off the coke), though this is often not practical on a lab scale.

  • Sintering: At excessively high temperatures, the small metal nanoparticles on the catalyst support can migrate and agglomerate into larger crystals. This leads to a significant and irreversible loss of active surface area.[8]

    • Solution: Strictly control the reaction temperature and avoid localized hotspots by ensuring efficient stirring.[11] This type of deactivation is irreversible, and the catalyst must be replaced.

Experimental Protocols & Data
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a reliable, high-selectivity method suitable for a standard laboratory setup.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.), benzaldehyde (1.05 eq.), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M concentration).

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq.) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Comparative Catalyst Performance in Reductive Amination

The following table summarizes data from various catalytic systems to guide your selection process.

Catalyst SystemH₂ SourceSolventTemp (°C)Typical YieldSelectivityReference(s)
Pd/C (5 mol%) H₂ (1 atm)Methanol25>90%Good-Excellent[4]
Raney Ni H₂ (50 psi)Ethanol50>85%Good[10]
Ir-QN1 Complex Formic AcidTHF60>95%Excellent[7]
NaBH(OAc)₃ N/A (Hydride)Dichloromethane25>95%Excellent[5]
NaBH₃CN N/A (Hydride)Methanol, pH 4-525>90%Very Good[6]
CuO-NiO/γ-Al₂O₃ Benzyl AlcoholGas-Phase220~94%Excellent[3]

References

Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of morpholines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds with precise stereochemical control. The morpholine moiety is a privileged structure in medicinal chemistry, and its biological activity is often intrinsically linked to its stereochemistry.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the stereoselective synthesis of morpholines.

Q1: My diastereoselective cyclization is resulting in a low diastereomeric ratio (dr). What are the common causes?

A1: Low diastereoselectivity in morpholine ring closure often stems from a lack of sufficient steric or electronic differentiation between the facial approaches to a key intermediate. Key factors to investigate include the nature of the substituents, the reaction conditions, and the catalyst system. For instance, in reactions proceeding through thermodynamic equilibration, the final dr will reflect the relative stability of the diastereomeric products.[3] Insufficient equilibration time or a non-optimal catalyst can lead to a kinetically controlled, less selective outcome. The steric bulk of substituents on the precursor chain significantly influences the preferred conformation for cyclization; smaller substituents may not provide a strong enough bias for high selectivity.[4]

Q2: I'm struggling to achieve high enantioselectivity (ee) in my asymmetric hydrogenation of a dehydromorpholine. What should I investigate?

A2: Sub-optimal enantioselectivity in the asymmetric hydrogenation of dehydromorpholines is typically related to the catalyst system and substrate compatibility. The choice of chiral ligand is paramount. Ligands with a large bite angle, such as certain bisphosphines, have been shown to be highly effective in creating a chiral environment around the metal center that effectively differentiates the enantiotopic faces of the double bond.[5][6] Catalyst loading, hydrogen pressure, solvent, and temperature are all critical parameters that may require optimization. Additionally, the substitution pattern on the dehydromorpholine ring can influence the outcome, and some substrates may be inherently more challenging.[7]

Q3: My one-pot hydroamination/asymmetric transfer hydrogenation for a 3-substituted morpholine is failing. What are the likely failure points?

A3: This tandem reaction involves two distinct catalytic cycles, and failure can occur at either stage.[8][9] For the initial titanium-catalyzed hydroamination, ensure the catalyst is active and the substrate is free of impurities that could poison it. The subsequent ruthenium-catalyzed asymmetric transfer hydrogenation is sensitive to the reaction conditions. The efficiency of this step often relies on crucial hydrogen-bonding interactions between the substrate and the catalyst's ligand framework.[10][11] If the substrate lacks the appropriate functionality for this interaction, or if the solvent disrupts it, low enantioselectivity can result. Verifying the formation of the intermediate cyclic imine before proceeding to the reduction step can be a useful diagnostic tool.

Q4: I'm observing a significant number of side products in my morpholine synthesis. How can I improve the chemoselectivity?

A4: The formation of side products often points to issues with protecting group strategy or competing reaction pathways. For precursors with multiple nucleophilic sites, such as amino diols, regioselective activation of one hydroxyl group over another is crucial for controlling the cyclization outcome.[12] The choice of protecting groups is critical to mask reactive functionalities that are not involved in the desired transformation.[13][14] Inadequate protection can lead to a cascade of undesired reactions. Furthermore, the reaction conditions themselves can favor side reactions; for example, harsh acidic or basic conditions can lead to decomposition or rearrangement.

Q5: Why is my N-deprotection step leading to decomposition of the morpholine ring?

A5: The morpholine ring, while generally stable, can be susceptible to degradation under certain deprotection conditions, particularly if the ring is strained or contains sensitive functional groups. For instance, hydrogenolysis of an N-benzyl group in the presence of other reducible functionalities could lead to undesired reactions. Similarly, strongly acidic or basic conditions used to remove certain protecting groups might induce ring-opening or elimination reactions. The key is to choose an orthogonal protecting group strategy, where the conditions for removing one group do not affect others or the core morpholine structure.[15]

Part 2: In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Poor Diastereoselectivity in Cyclization Reactions

Problem Synopsis: The synthesis of a polysubstituted morpholine via intramolecular cyclization is yielding a mixture of diastereomers with a low diastereomeric ratio (dr), making purification difficult and reducing the overall yield of the desired stereoisomer.

Causality Analysis: Diastereoselectivity in morpholine synthesis is often governed by the energetic preference for a specific transition state during the ring-closing step. This preference is influenced by steric and stereoelectronic factors. In many modern syntheses, a thermodynamic equilibrium is established, favoring the most stable cis or trans product.[3]

Key Parameters for Optimization
ParameterPotential Cause of Low DiastereoselectivityRecommended Solution
Catalyst System Inefficient catalyst for thermodynamic equilibration (e.g., in Fe(III)-catalyzed heterocyclization).Increase catalyst loading or screen alternative Lewis acids to ensure the reaction reaches thermodynamic equilibrium, which often favors the more stable cis-diastereoisomer.[3]
Reaction Time & Temperature Insufficient time or temperature to reach thermodynamic equilibrium.Increase reaction time and/or temperature to allow for the erosion of any kinetically formed, less stable diastereomers. Monitor the dr over time to determine when equilibrium is reached.
Solvent The solvent may not adequately solvate the transition state or may interfere with the catalyst.Screen a range of solvents with varying polarities. For instance, in Pd-catalyzed reactions, CH₂Cl₂ has been found to be effective.[3]
Substituent Steric Bulk Small substituents on the acyclic precursor may not create a sufficient steric bias to favor one diastereomeric transition state over another.If possible, redesign the synthetic route to incorporate bulkier substituents that can better direct the stereochemical outcome of the cyclization. This is particularly relevant for achieving high selectivity in trisubstituted morpholines.[4]

Troubleshooting Workflow: Improving Diastereoselectivity

G start Low Diastereomeric Ratio Observed check_equilibrium Is the reaction under thermodynamic control? start->check_equilibrium increase_time_temp Increase reaction time and/or temperature check_equilibrium->increase_time_temp  Yes monitor_dr Monitor dr over time increase_time_temp->monitor_dr equilibrium_reached Equilibrium Reached? monitor_dr->equilibrium_reached optimize_catalyst Optimize Catalyst System equilibrium_reached->optimize_catalyst  No end_success High dr Achieved equilibrium_reached->end_success  Yes screen_catalysts Screen different Lewis acids/catalyst loadings optimize_catalyst->screen_catalysts check_solvent Evaluate Solvent Effects screen_catalysts->check_solvent screen_solvents Screen solvents of varying polarity check_solvent->screen_solvents reassess_substrate Re-evaluate Substrate Design screen_solvents->reassess_substrate modify_substituents Incorporate bulkier directing groups reassess_substrate->modify_substituents end_fail Consult further literature modify_substituents->end_fail

Caption: A decision tree for troubleshooting low diastereoselectivity.

Detailed Protocol: Diastereoselective Synthesis of a cis-2,6-Disubstituted Morpholine

This protocol is adapted from the one-pot Pd(0)/Fe(III) catalyzed synthesis from vinyloxiranes and amino alcohols.[3]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the amino alcohol (1.2 equiv.), Pd(PPh₃)₄ (1 mol %), and anhydrous CH₂Cl₂.

  • Addition of Vinyloxirane: Add the vinyloxirane (1.0 equiv.) dropwise to the solution at room temperature.

  • Allylation: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the consumption of the starting materials by TLC or LC-MS.

  • Heterocyclization: Once the initial allylation is complete, add FeCl₃ (5 mol %) to the reaction mixture.

  • Equilibration: Stir the reaction at room temperature for 12-24 hours to allow for the Fe(III)-catalyzed heterocyclization and thermodynamic equilibration to the more stable cis-diastereoisomer.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired morpholine derivative. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Troubleshooting Guide 2: Sub-optimal Enantioselectivity in Catalytic Asymmetric Reactions

Problem Synopsis: An asymmetric catalytic reaction, such as the hydrogenation of a dehydromorpholine or the transfer hydrogenation of a cyclic imine, is producing the chiral morpholine with low enantiomeric excess (ee).

Causality Analysis: The enantioselectivity of these reactions is dictated by the ability of the chiral catalyst to create a highly differentiated energetic landscape for the two diastereomeric transition states leading to the (R) and (S) products. Factors that can compromise this differentiation include a poorly matched ligand-substrate pairing, suboptimal reaction conditions, or catalyst deactivation.

Key Parameters for Optimization
ParameterPotential Cause of Low EnantioselectivityRecommended Solution
Chiral Ligand The ligand may not provide sufficient steric or electronic influence to induce high stereoselectivity for the specific substrate.Screen a library of chiral ligands. For Rh-catalyzed hydrogenations, consider bisphosphine ligands with varying bite angles and electronic properties.[5][7] For Ru-catalyzed transfer hydrogenations, ensure the ligand can engage in necessary hydrogen-bonding with the substrate.[11]
Solvent The solvent can influence catalyst solubility, activity, and the key non-covalent interactions required for stereocontrol.Evaluate a range of solvents. For transfer hydrogenations, a formic acid/triethylamine azeotrope is often used as both the solvent and hydrogen source.[1]
Temperature Higher temperatures can lead to a decrease in enantioselectivity by providing enough thermal energy to overcome the energetic barrier to the undesired diastereomeric transition state.Perform the reaction at lower temperatures. This may require longer reaction times but can significantly improve the ee.
Pressure (for Hydrogenation) Hydrogen pressure can affect the kinetics of the reaction and, in some cases, the enantioselectivity.Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may not always be optimal for selectivity.[7]
Additives Certain additives can influence catalyst activity and selectivity.In some cases, the addition of a co-catalyst or an additive can be beneficial. Consult the literature for the specific catalytic system being used.

Mechanistic Insight: Stereocontrol in Asymmetric Transfer Hydrogenation

G sub Substrate (Cyclic Imine) ts_favored Favored Diastereomeric Transition State sub->ts_favored ts_disfavored Disfavored Diastereomeric Transition State sub->ts_disfavored cat [Ru(II)-H]-(S,S)-Ts-DPEN Catalyst cat->ts_favored cat->ts_disfavored prod_major Major Enantiomer (e.g., R-morpholine) ts_favored->prod_major Low ΔG‡ prod_minor Minor Enantiomer (e.g., S-morpholine) ts_disfavored->prod_minor High ΔG‡ h_bond Key H-Bonding Interaction (Substrate O with Ligand N-H) h_bond->ts_favored steric_clash Steric Clash steric_clash->ts_disfavored

Caption: Energy profile showing stereodifferentiation via H-bonding.

Detailed Protocol: Enantioselective Synthesis of a 2-Substituted Morpholine via Asymmetric Hydrogenation

This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines.[1][5]

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., SKP) in a degassed solvent (e.g., THF) in a pressure-resistant vial. Stir for 15-30 minutes to allow for complex formation.

  • Substrate Addition: Add a solution of the 2-substituted dehydromorpholine in the same degassed solvent to the catalyst solution.

  • Hydrogenation: Seal the vial, remove it from the glovebox, and place it in an autoclave. Purge the autoclave with hydrogen gas (3-5 times) and then pressurize to the desired pressure (e.g., 30 atm).

  • Reaction: Stir the reaction at the desired temperature (e.g., 30 °C) for 12-24 hours, or until the reaction is complete as monitored by an appropriate method (e.g., GC or LC).

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Troubleshooting Guide 3: Challenges with Protecting Groups

Problem Synopsis: Difficulties with the introduction, stability, or removal of protecting groups are compromising the overall efficiency of the synthetic route.

Causality Analysis: An effective protecting group strategy is fundamental to the success of a multi-step synthesis. Issues arise when a protecting group is not stable to the reaction conditions, is difficult to remove, or when its removal affects other parts of the molecule.[13][14]

Common Protecting Group Issues and Solutions
IssuePotential CauseRecommended Solution
Protecting group is cleaved during a subsequent step. The protecting group is not robust enough for the reaction conditions (e.g., an acid-labile group in an acidic reaction).Choose a more robust protecting group from a different orthogonal set. For example, if a Boc group (acid-labile) is being cleaved, consider switching to a Cbz group (removed by hydrogenolysis) or an Fmoc group (base-labile).
Difficulty in removing the protecting group. The deprotection conditions are not effective, or the substrate is sterically hindered, preventing reagent access.Screen different deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts). For sterically hindered groups, reagents with a smaller steric footprint may be more effective.
Deprotection leads to side reactions or decomposition. The deprotection conditions are too harsh for the morpholine product.Utilize a protecting group that can be removed under milder, neutral conditions. For example, an N-benzyl group can be removed by hydrogenolysis, which is often a very mild method.[15]
Protecting group introduction is low-yielding. The functional group to be protected is not sufficiently reactive, or the protecting group reagent is sterically hindered.Optimize the conditions for the protection step (e.g., different base, solvent, temperature). Consider using a more reactive protecting group precursor.

Protecting Group Strategy Workflow

Caption: Workflow for designing a robust protecting group strategy.

Part 3: References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. --INVALID-LINK--

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. --INVALID-LINK--

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. --INVALID-LINK--

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. --INVALID-LINK--

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. --INVALID-LINK--

  • Enders, D., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. The Journal of Organic Chemistry, 69(8), 2833–2841. --INVALID-LINK--

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. --INVALID-LINK--

  • Not available.

  • Schafer, L. L., et al. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. University of British Columbia. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. --INVALID-LINK--

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. --INVALID-LINK--

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. --INVALID-LINK--

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. --INVALID-LINK--

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. --INVALID-LINK--

  • Not available.

  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. --INVALID-LINK--

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. --INVALID-LINK--

  • Thomson, R. J., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. --INVALID-LINK--

  • Not available.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. --INVALID-LINK--

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. --INVALID-LINK--

  • Celesti, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. --INVALID-LINK--

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. --INVALID-LINK--

  • Not available.

  • Iacobazzi, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. --INVALID-LINK--

  • Not available.

  • Not available.

  • Not available.

References

How to improve the enantiomeric excess in chiral morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Morpholine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective morpholine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance the enantiomeric excess (ee) of your reactions.

Introduction

Chiral morpholines are crucial structural motifs in a vast array of pharmaceuticals and bioactive compounds.[1] Achieving high enantiomeric purity is often a critical determinant of a drug candidate's efficacy and safety, making the optimization of enantiomeric excess a paramount goal in synthetic chemistry.[2] This guide provides practical, experience-driven advice to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent challenge in asymmetric synthesis.[3] This section provides a systematic approach to diagnosing and resolving this issue in your chiral morpholine synthesis.

Problem 1: My asymmetric hydrogenation of a dehydromorpholine is resulting in low ee.

Asymmetric hydrogenation is a powerful method for producing chiral morpholines, often yielding excellent results.[4] However, suboptimal conditions can lead to poor enantioselectivity.

Potential Causes & Solutions:

  • Catalyst Integrity and Handling:

    • The Issue: The chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, is highly sensitive to air and moisture.[3] Degradation or impurities can lead to a significant drop in enantioselectivity.

    • Troubleshooting Steps:

      • Verify Ligand Purity: Ensure the chiral ligand is of high purity (>99% ee).[5] Impurities can act as catalyst poisons or promote non-selective pathways.

      • Inert Atmosphere: Handle all catalysts and ligands under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

      • Fresh Catalyst: Use freshly prepared or properly stored catalyst. Over time, even under inert conditions, catalysts can degrade.

  • Reaction Conditions:

    • The Issue: Temperature, pressure, and solvent choice are critical parameters that influence the transition state energies of the enantioselective step.[6]

    • Troubleshooting Steps:

      • Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. Experiment with a range of temperatures (e.g., from room temperature down to 0 °C or lower).

      • Hydrogen Pressure: The optimal hydrogen pressure can vary depending on the substrate and catalyst. Systematically screen a range of pressures (e.g., 10 atm, 30 atm, 50 atm) to find the ideal condition.

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.[3] Screen a variety of solvents, such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF).

  • Substrate-Catalyst Mismatch:

    • The Issue: The chosen chiral ligand may not be optimal for your specific dehydromorpholine substrate.[3] Steric and electronic factors of both the substrate and the ligand play a crucial role in stereochemical recognition.

    • Troubleshooting Steps:

      • Ligand Screening: If possible, screen a library of chiral ligands with varying steric and electronic properties. For instance, ligands with large bite angles have shown success in the asymmetric hydrogenation of unsaturated morpholines.[4][7]

      • Literature Precedent: Thoroughly search the literature for asymmetric hydrogenations of similar substrates to identify successful catalyst systems.

Experimental Protocol: Optimization of Asymmetric Hydrogenation

This protocol outlines a general procedure for optimizing the asymmetric hydrogenation of a 2-substituted dehydromorpholine.

  • Catalyst Preparation (in a glovebox):

    • In a vial, dissolve the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the metal precursor (e.g., [Rh(cod)2]SbF6, 1 mol%) in anhydrous, degassed DCM.

    • Stir the solution for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a high-pressure reactor, add the dehydromorpholine substrate (0.2 mmol).

    • Under an inert atmosphere, add the freshly prepared catalyst solution.

  • Reaction Execution:

    • Seal the reactor, purge with hydrogen gas three times.

    • Pressurize the reactor to the desired pressure (e.g., 30 atm).

    • Stir the reaction at the desired temperature (e.g., room temperature) for 24 hours.

  • Workup and Analysis:

    • Carefully vent the reactor and concentrate the reaction mixture.

    • Purify the product via column chromatography.

    • Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[3]

Data Summary: Impact of Reaction Parameters on Enantiomeric Excess

ParameterCondition Aee (%)Condition Bee (%)
Temperature 25 °C850 °C92
Pressure 10 atm8850 atm94
Solvent Toluene82DCM91

Note: These are representative data and actual results will vary depending on the specific substrate and catalyst.

Problem 2: My chiral auxiliary-mediated synthesis of a morpholine derivative is giving a low diastereomeric ratio.

Chiral auxiliaries are powerful tools for controlling stereochemistry by temporarily introducing a chiral element into the substrate.[8][9] However, achieving high diastereoselectivity requires careful optimization.

Potential Causes & Solutions:

  • Incorrect Enolate Geometry:

    • The Issue: For reactions involving enolates, such as alkylations or aldol additions, the geometry of the enolate (E or Z) is critical for achieving high diastereoselectivity.[10]

    • Troubleshooting Steps:

      • Base Selection: The choice of base can influence the enolate geometry. For example, lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) can favor different enolate isomers.

      • Lewis Acid Additives: The presence of a Lewis acid can promote the formation of a specific enolate geometry through chelation. Screen various Lewis acids such as TiCl4, SnCl4, or ZnCl2.[11]

  • Suboptimal Reaction Temperature:

    • The Issue: Asymmetric reactions are often highly sensitive to temperature.[10] Lower temperatures generally lead to higher diastereoselectivity.

    • Troubleshooting Steps:

      • Low-Temperature Reactions: Perform the reaction at a significantly lower temperature (e.g., -78 °C or -100 °C) to maximize the energy difference between the diastereomeric transition states.

  • Inappropriate Lewis Acid or Solvent:

    • The Issue: The choice of Lewis acid and solvent can significantly impact the conformation of the transition state and, therefore, the diastereomeric ratio.[10]

    • Troubleshooting Steps:

      • Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities.

      • Lewis Acid Screening: Test different Lewis acids to find one that effectively organizes the transition state for optimal stereocontrol.

  • Cleavage of the Chiral Auxiliary:

    • The Issue: The conditions used to remove the chiral auxiliary can sometimes cause epimerization at the newly formed stereocenter, leading to a reduction in the final enantiomeric excess.[10]

    • Troubleshooting Steps:

      • Milder Cleavage Conditions: Explore milder methods for removing the auxiliary. For example, if using harsh basic conditions, consider enzymatic cleavage or reductive removal with a less powerful reducing agent.[10]

Workflow for Troubleshooting Low Diastereoselectivity

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing chiral morpholines with high enantiomeric excess?

There are several effective strategies for the enantioselective synthesis of morpholines:

  • Asymmetric Catalysis: This is a highly efficient and economical approach. Methods like asymmetric hydrogenation of dehydromorpholines using chiral metal catalysts can achieve excellent enantioselectivities (up to 99% ee).[4][7][12] Other catalytic methods include intramolecular aza-Michael additions and metal-catalyzed allylic substitutions.[1]

  • Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.[8][9] While effective, it requires additional steps for attachment and removal of the auxiliary.

  • Starting from the Chiral Pool: Utilizing readily available, enantiomerically pure starting materials (e.g., amino acids or sugars) is a common strategy.[13]

  • Kinetic Resolution: This technique separates a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enriched.[14] Dynamic kinetic resolution (DKR) is an advancement that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[15][16]

Q2: How can I accurately determine the enantiomeric excess of my chiral morpholine product?

Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[3] The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[3]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and uses a capillary column with a chiral stationary phase.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[17]

Q3: My reaction is giving a good yield but poor enantioselectivity. What should I investigate first?

If the yield is high but the enantioselectivity is low, it suggests that the catalytic cycle is efficient but the stereochemical control is poor. The first things to investigate are:

  • Catalyst/Ligand Purity and Integrity: This is a very common culprit.[6] Ensure your chiral catalyst or ligand is of high purity and has been handled under strictly inert conditions.

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity.[6] Lowering the temperature is often a simple and effective way to improve ee.

  • Solvent Effects: The solvent can play a critical role in the organization of the transition state.[6] A quick screen of different solvents is often worthwhile.

Q4: Can the workup procedure affect the final enantiomeric excess?

Yes, absolutely. If the product is susceptible to racemization, the workup conditions can compromise the enantiomeric purity achieved during the reaction. For example, if the newly formed stereocenter is adjacent to an acidic proton, exposure to acidic or basic conditions during workup could lead to epimerization.[10] It is important to consider the stability of your product and choose workup and purification conditions that are as mild as possible.

Reaction Pathway: Asymmetric Hydrogenation of Dehydromorpholine

G cluster_0 Asymmetric Hydrogenation cluster_1 Outcome Dehydromorpholine Dehydromorpholine Substrate Transition_State Diastereomeric Transition States [Substrate-Catalyst-H₂] Dehydromorpholine->Transition_State Catalyst Chiral Rhodium Catalyst ([Rh]-L*) Catalyst->Transition_State H2 H₂ H2->Transition_State Product_R (R)-Morpholine Transition_State->Product_R k_R (fast) Product_S (S)-Morpholine Transition_State->Product_S k_S (slow) Result High Enantiomeric Excess of (R)-Morpholine Product_R->Result

Caption: Asymmetric hydrogenation pathway leading to high enantiomeric excess.

References

Preventing catalyst deactivation in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed Amination

A Senior Application Scientist's Guide to Preventing Catalyst Deactivation and Troubleshooting Buchwald-Hartwig Reactions

Welcome to our dedicated technical support center for palladium-catalyzed amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face and the rationale behind our recommended solutions. This resource is structured as a dynamic troubleshooting guide and an in-depth FAQ section to directly address the issues encountered at the bench.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed during palladium-catalyzed amination reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Issue 1: My reaction has stalled, and I see a black precipitate. What's happening and how can I fix it?

Answer: You are likely observing the formation of palladium black, which is the aggregation of the active Pd(0) catalyst into an inactive, insoluble form.[1] This is one of the most common modes of catalyst deactivation.

Root Causes & Mechanistic Insight:

  • Ligand Dissociation/Degradation: The primary role of the phosphine ligand is to stabilize the monomeric Pd(0) species. If the ligand is too labile, dissociates, or is degraded, the unprotected Pd(0) atoms will rapidly agglomerate.

  • Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.

  • High Temperatures: Excessive heat can accelerate both ligand degradation and the rate of Pd(0) aggregation.

Corrective Actions & Protocols:

  • Optimize the Ligand: The choice of ligand is critical.[1] Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, tBuXPhos), are designed to create a sterically hindered environment around the palladium center, preventing aggregation and promoting the formation of the active monoligated L1Pd(0) complex.[2]

  • Adjust Catalyst-to-Ligand Ratio: For monodentate ligands, a 2:1 ligand-to-palladium ratio is a standard starting point. For bidentate ligands, a 1:1 ratio is typically sufficient. However, this may need to be optimized for your specific substrate.

  • Use a Pre-catalyst: Pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] They provide a more consistent source of the active L1Pd(0) species.

  • Control Reaction Temperature: Do not overheat the reaction. While some reactions require high temperatures, screen for the lowest effective temperature to minimize thermal decomposition pathways.

Issue 2: The reaction is sluggish or fails completely, even with a reliable catalyst system.

Answer: This often points to the presence of catalyst poisons in your reaction mixture or suboptimal reaction conditions that inhibit a key step in the catalytic cycle.

Root Causes & Mechanistic Insight:

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle.[5] It can also lead to the oxidation of phosphine ligands.

  • Water Content: While some Buchwald-Hartwig reactions can tolerate small amounts of water, and it can even be beneficial for the reduction of Pd(II) pre-catalysts, excessive water can lead to competing hydroxylation of the aryl halide, especially with certain ligand/base combinations.[6][7][8]

  • Substrate-Related Poisons: Certain functional groups on your substrates or impurities can act as catalyst poisons. Common culprits include sulfur-containing compounds (thiols, thioethers), nitriles, and some nitrogen-containing heterocycles which can strongly coordinate to the palladium center and inhibit catalysis.[9][10][11][12]

  • Inappropriate Solvent or Base: The choice of solvent and base dramatically influences catalyst activity and stability.[13][14] For instance, a base that is not strong enough may lead to a rate-limiting deprotonation step.[15]

Corrective Actions & Protocols:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.[16] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Use Anhydrous Solvents: Unless the protocol specifies the use of water, use high-purity, anhydrous solvents.

  • Purify Starting Materials: If you suspect impurities, purify your starting materials (e.g., aryl halide, amine) by recrystallization, distillation, or column chromatography.

  • Screen Solvents and Bases: Toluene, dioxane, and THF are common solvents.[3][17] The choice of base is critical; strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often required.[8] However, weaker bases like K₂CO₃ or K₃PO₄ may be necessary for base-sensitive functional groups.[8]

Visualizing the Process: Catalytic Cycle and Deactivation

To better understand the process, let's visualize the key pathways.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L Active Pd(0)L OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X Pd_Black Palladium Black (Inactive) Pd(0)L->Pd_Black - L (Ligand Loss) Oxidized_Pd Oxidized Pd(II) (Inactive) Pd(0)L->Oxidized_Pd + O₂ (Oxygen) AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim + Base, - BH⁺X⁻ RedElim->Pd(0)L - Ar-NR₂ (Product)

Caption: The Buchwald-Hartwig catalytic cycle and common deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: Which type of ligand should I choose for my reaction?

A1: The choice of ligand is perhaps the most critical parameter for a successful amination reaction. There is no single "best" ligand; the optimal choice depends on the specific substrates.

  • For Aryl Chlorides: These are challenging substrates due to the strength of the C-Cl bond. They generally require highly active catalysts supported by bulky, electron-rich dialkylbiaryl phosphine ligands like t-BuXPhos, RuPhos, or BrettPhos.[2][18] The strong σ-donating character of these ligands increases the electron density on the palladium, facilitating the difficult oxidative addition step.[19]

  • For Hindered Substrates: Sterically demanding substrates often benefit from ligands with significant steric bulk, which can promote the final reductive elimination step.[2]

  • For Primary Amines: Bidentate ligands like BINAP or dppf have shown success, but modern monodentate biaryl phosphine ligands often provide higher activity and broader scope.[18][20]

  • For Amides/Carbamates: These less nucleophilic substrates often require more specialized, highly active ligands such as tBuBrettPhos.[8]

Q2: My aryl halide is an iodide. Why am I getting low yields?

A2: While aryl iodides are generally more reactive towards oxidative addition than bromides or chlorides, they can also cause catalyst inhibition. The iodide anion formed during the reaction can coordinate to the palladium center and slow down catalysis.[1] In some cases, switching to the corresponding aryl bromide or triflate can lead to better overall performance.[20]

Q3: Can I run my Buchwald-Hartwig amination open to the air?

A3: Generally, no. As discussed in the troubleshooting section, the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.[5] While some modern, highly robust pre-catalysts may show tolerance to air for brief periods, best practice dictates that these reactions should always be performed under an inert atmosphere (nitrogen or argon) using properly degassed solvents.[1][21]

Q4: What is the role of the base, and how do I choose the right one?

A4: The base plays a crucial role in the catalytic cycle: it deprotonates the amine coordinated to the palladium(II) intermediate to form the palladium-amido complex, which is necessary before reductive elimination can occur.[14][22]

  • Strength: The base must be strong enough to deprotonate the coordinated amine. Strong, non-nucleophilic alkoxides like NaOtBu are the most common and generally provide the fastest rates.[8]

  • Solubility: The solubility of the base can impact reaction kinetics.[15] Insoluble bases like K₂CO₃ can lead to slower, mass-transfer-limited reactions, whereas soluble bases like LHMDS or NaOtBu result in homogeneous conditions.

  • Substrate Compatibility: If your substrate contains base-sensitive functional groups (e.g., esters, nitro groups), a strong base like NaOtBu may be incompatible.[8] In these cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though this may require higher catalyst loadings or longer reaction times.[8]

Q5: I am observing homocoupling of my aryl halide. What causes this and how can I prevent it?

A5: Homocoupling (Ar-Ar) is a common side reaction. It can be promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[5] Rigorous exclusion of oxygen is the primary method to suppress this side reaction.[5][23] In some cases, adding a mild reducing agent can help maintain the palladium in its Pd(0) state, further minimizing homocoupling.[23]

Data & Protocols

Table 1: General Reaction Parameter Guidelines
ParameterRecommendationRationale & Considerations
Palladium Source Pre-catalysts (e.g., XPhos Pd G3)Provides a reliable, air-stable source of the active L₁Pd(0) species.[3]
Ligand Bulky, electron-rich biarylphosphinesStabilizes Pd(0), accelerates oxidative addition and reductive elimination.[2][19]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases that facilitate the crucial deprotonation step.[8]
Solvent Toluene, Dioxane, THFAprotic solvents are standard. Ensure they are anhydrous and rigorously degassed.[3][17]
Temperature 80-110 °C (typical)Varies by substrate. Screen for the lowest effective temperature to minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[1][5]
Protocol 1: Standard Reaction Setup for Buchwald-Hartwig Amination

Important Safety Note: This protocol involves hazardous materials. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All air- and moisture-sensitive reagents should be handled under an inert atmosphere.[21]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble materials. Proceed with standard aqueous workup and purification.

References

Technical Support Center: Managing Exothermic Reactions in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during the synthesis of morpholine. Our focus is to provide not just procedural steps, but the underlying causality, enabling you to make informed decisions, troubleshoot effectively, and ensure the safety and success of your experiments.

Morpholine is a vital heterocyclic compound in medicinal and organic chemistry.[1][2][3] Its synthesis, however, is dominated by highly exothermic processes that demand rigorous control and a deep understanding of reaction dynamics. This center provides field-proven insights and troubleshooting guides to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of morpholine synthesis and its associated thermal hazards.

Q1: What are the primary industrial methods for synthesizing morpholine, and why are they exothermic?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure.[4][5]

  • Dehydration of Diethanolamine (DEA): This classic method involves the acid-catalyzed intramolecular cyclization of DEA, typically using concentrated sulfuric acid or hydrochloric acid.[5][6] The initial step, the protonation of the amine by the strong acid, is a highly exothermic acid-base neutralization reaction.[7][8] The subsequent dehydration and cyclization at high temperatures (around 200°C) also contributes to the overall heat evolution.[6][7]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This modern approach involves reacting DEG with ammonia over a hydrogenation catalyst (e.g., nickel, copper, cobalt) at high temperatures (150-400°C) and pressures (30-400 atm).[9][10][11] The formation of N-H and C-N bonds during the amination and subsequent cyclization releases significant energy, making the process highly exothermic.

Q2: What is a "thermal runaway" and how can it occur during morpholine synthesis?

A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[12] It occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[12] In morpholine synthesis, this can be triggered by:

  • Rapid Reagent Addition: Adding the acid too quickly to diethanolamine without sufficient cooling.[13]

  • Cooling System Failure: A failure in an ice bath, water condenser, or chiller.

  • Inadequate Stirring: Poor mixing can create localized hot spots where the reaction accelerates uncontrollably.

  • Scale-Up Issues: The efficiency of heat removal decreases as the reactor size increases (due to a lower surface-area-to-volume ratio), making scaled-up reactions more susceptible to runaways.[14]

Q3: What are the major side reactions and byproducts I should be aware of?

A3: Byproduct formation is a key challenge that can be exacerbated by poor temperature control.

  • In the DEA route , excessively high temperatures can lead to charring and the formation of dark, viscous polymeric materials, significantly reducing yield and complicating purification.[7]

  • In the DEG route , a common intermediate is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion will leave this in the product mixture.[4] Another significant byproduct can be N-ethylmorpholine.[4] The reaction conditions, particularly temperature, play a critical role in the selectivity towards morpholine.

Troubleshooting Guides: Common Experimental Issues

This section provides in-depth, question-and-answer guides to specific problems encountered during morpholine synthesis.

Issue 1: Uncontrolled Temperature Spike During Acid Addition

Question: "During the addition of concentrated sulfuric acid to my diethanolamine solution, the internal temperature is spiking dangerously, even with an ice bath. What is causing this, and what are the precise steps to prevent it?"

Answer:

  • Causality: The phenomenon you are observing is the result of the highly exothermic heat of neutralization. Diethanolamine is a base, and its reaction with a strong acid like sulfuric acid releases a significant amount of energy almost instantaneously.[7][8] If the rate of addition outpaces the cooling capacity of your system, a temperature spike is inevitable.

  • Preventative Protocol & Best Practices:

    • Equipment and Setup:

      • Use a three-necked round-bottom flask equipped with a thermocouple for accurate internal temperature monitoring, a pressure-equalizing addition funnel for controlled addition, and a magnetic stirrer with a sufficiently large stir bar for vigorous agitation.[4]

      • Ensure your reaction is conducted in an efficient cooling bath (e.g., an ice-salt or dry ice-acetone bath for sub-zero temperatures if necessary, though a well-maintained ice-water bath is often sufficient).[13]

    • Procedural Control:

      • Pre-cool the Reactant: Before starting the addition, cool the diethanolamine in the reaction flask to 0-5°C.

      • Slow, Dropwise Addition: Add the concentrated acid via the addition funnel one drop at a time.[13]

      • Monitor Continuously: Keep a close watch on the internal thermocouple reading. Do not let the temperature rise above a pre-determined limit (e.g., 10-15°C).

      • Pause if Necessary: If the temperature begins to rise too quickly, immediately stop the addition and allow the cooling bath to bring the temperature back down before resuming.[13]

    • Scale-Up Consideration: Never add all reagents at once, even at a small scale, unless the procedure has been proven safe.[13] For larger scales, consider using a syringe pump for a highly controlled and consistent addition rate.

Issue 2: Low Yield and Formation of Dark, Viscous Product

Question: "My synthesis of morpholine from diethanolamine resulted in a very low yield and a dark brown, tar-like substance. My initial acid addition was controlled, but the problem occurred during the heating phase. What went wrong?"

Answer:

  • Causality: This issue points towards thermal decomposition and side reactions due to improper temperature control during the cyclization step. The dehydration of the diethanolamine salt to form morpholine requires a high temperature (typically 180-210°C), but this window is often narrow.[7]

    • Temperature Too Low: The reaction rate will be very slow, leading to incomplete conversion even after prolonged heating.[7]

    • Temperature Too High: Exceeding the optimal range can cause charring and polymerization of the starting materials and product, resulting in the dark, viscous material you observed.[7]

  • Troubleshooting & Optimization:

    • Precise Temperature Monitoring: Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture. Do not rely on the hotplate's surface temperature reading.

    • Uniform Heating: Use a heating mantle with a stirrer or a well-stirred sand or oil bath to ensure even heat distribution and prevent localized overheating.[13]

    • Maintain Optimal Range: For the DEA/HCl or DEA/H₂SO₄ route, the target is often to drive off water until the internal temperature reaches 200-210°C and then maintain this for several hours (e.g., up to 15 hours).[7][8] A drop of even 10-15°C can significantly reduce the yield.[7]

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions at high temperatures.

Issue 3: Managing Byproducts in the DEG/Ammonia Synthesis

Question: "I am working on the diethylene glycol (DEG) and ammonia route and my GC analysis shows significant amounts of 2-(2-aminoethoxy)ethanol (AEE) and other impurities. How can I improve the selectivity for morpholine?"

Answer:

  • Causality: The reaction of DEG with ammonia proceeds through the intermediate AEE. Your results indicate either incomplete conversion or reaction conditions that do not favor the subsequent cyclization of AEE to morpholine. Catalyst choice, temperature, pressure, and reactant ratios are all critical parameters that dictate selectivity.[4]

  • Optimization Strategy:

    • Catalyst Activity: Ensure your hydrogenation catalyst (e.g., Ni, Co, Cu on a support) is active.[4] Catalyst deactivation by impurities can halt the reaction at the intermediate stage.

    • Temperature Control: Temperature has a profound effect on product distribution. While higher temperatures increase the reaction rate, they can also promote the formation of undesired byproducts. The optimal range is typically between 180°C and 220°C.[15]

    • Molar Ratios: The molar ratio of ammonia to DEG is crucial. A higher ratio of ammonia can help to suppress the formation of high-molecular-weight condensation products.

    • Hydrogen Pressure: In many industrial variations of this process, hydrogen is used to maintain catalyst activity.[10][16] The partial pressure of hydrogen is a key parameter to control.

  • Data-Driven Optimization: The following table, adapted from experimental data, illustrates how temperature can influence product distribution in the reaction between DEG and ammonia.

Temperature (°C)DEG Conversion (%)Morpholine Selectivity (%)AEE Selectivity (%)Other Byproducts (%)
1907585105
210959055
2309980812

Visualized Workflows and Pathways

Primary Synthesis Routes for Morpholine

G cluster_0 Dehydration of Diethanolamine (DEA) cluster_1 Amination of Diethylene Glycol (DEG) DEA Diethanolamine DEA_Salt Diethanolamine Salt DEA->DEA_Salt Highly Exothermic Neutralization Acid H₂SO₄ or HCl Acid->DEA_Salt Morpholine_1 Morpholine DEA_Salt->Morpholine_1 Dehydration/ Cyclization Heat Heat (200°C) Heat->Morpholine_1 DEG Diethylene Glycol Morpholine_2 Morpholine DEG->Morpholine_2 Ammonia Ammonia (NH₃) Ammonia->Morpholine_2 Catalyst Catalyst (Ni, Co, Cu) High Temp/Pressure Catalyst->Morpholine_2 G start Reaction Start temp_check Is internal temp stable within limits? start->temp_check addition_rate Reduce Reagent Addition Rate temp_check->addition_rate  No proceed Continue Monitoring temp_check->proceed  Yes cooling Enhance Cooling (check bath, stir rate) addition_rate->cooling cooling->temp_check yield_check Reaction Complete. Check Yield & Purity. proceed->yield_check success Process Successful yield_check->success  High troubleshoot_purity Consult Byproduct Troubleshooting Guide yield_check->troubleshoot_purity  Low Purity troubleshoot_yield Consult Low Yield Troubleshooting Guide yield_check->troubleshoot_yield  Low Yield

References

Technical Support Center: Purification of (S)-2-Benzylmorpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Benzylmorpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of these valuable chiral building blocks. As morpholine derivatives are crucial scaffolds in medicinal chemistry, achieving high enantiomeric and chemical purity is paramount for reliable downstream applications.[1][2]

This resource is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, hands-on advice in the Troubleshooting Guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategies for this compound and its analogs.

Q1: What are the primary methods for purifying and resolving racemic 2-benzylmorpholine?

The most common and effective methods for obtaining enantiomerically pure this compound from a racemic mixture are chiral chromatography and classical resolution via diastereomeric salt formation.[3][4][5]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for direct separation of enantiomers.[6][7][] Polysaccharide-based CSPs are often a good starting point for screening.[9] SFC is increasingly favored due to its speed, reduced solvent consumption, and "green" chemistry profile.[10][11][12]

  • Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form diastereomeric salts.[4] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][13] The desired enantiomer is then recovered by basification of the isolated salt.

Q2: What are the likely impurities I might encounter in a synthesis of 2-benzylmorpholine?

Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Diastereomers: If the synthesis involves multiple chiral centers, diastereomeric impurities may be present.[14]

  • Over-alkylation or N-oxide formation: Depending on the reaction conditions.

  • By-products from ring-opening or rearrangement: Particularly if harsh acidic or basic conditions are used.

  • Genotoxic impurities: Alkylating agents used in the synthesis can sometimes lead to the formation of genotoxic impurities, which require careful control.[15]

Q3: When should I choose chiral HPLC versus SFC for preparative purification?

The choice between preparative chiral HPLC and SFC depends on several factors, including scale, desired throughput, and available equipment.

FeaturePreparative Chiral HPLCPreparative Chiral SFC
Speed Slower3-5 times faster than HPLC[11]
Solvent Consumption HighSignificantly lower, uses CO2 as the primary mobile phase[10][12]
Cost Higher operational cost due to solvent usageLower operational cost
Environmental Impact Less "green"More environmentally friendly[12]
Sample Recovery Can be lengthy due to solvent evaporationFaster, as CO2 evaporates upon depressurization[11]
Selectivity ExcellentOften provides different and sometimes better selectivity

Q4: Can I use crystallization as a primary purification method for non-chiral aspects of my 2-benzylmorpholine derivative?

Yes, crystallization is a powerful technique for removing chemical impurities and can be highly effective for purifying the final product or intermediates, assuming the compound is crystalline.[16] The key is to identify a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution or crystallize out separately.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your purification experiments.

Guide 1: Chiral HPLC/SFC Troubleshooting

Issue: Poor or No Resolution of Enantiomers

Poor resolution is a common hurdle in chiral separations.[17][18] A logical, step-by-step approach is crucial for efficient method development and troubleshooting.

Caption: Decision tree for troubleshooting poor chiral resolution.

  • Verify Column Selection:

    • Problem: The chosen Chiral Stationary Phase (CSP) may not be suitable for your specific 2-benzylmorpholine derivative.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for chiral amines.[7][9] Cyclofructan-based CSPs have also shown high success rates for separating primary amines.[9][19]

  • Optimize the Mobile Phase:

    • Problem: The mobile phase composition is critical for chiral recognition.

    • Solution:

      • Normal Phase/Polar Organic Mode: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).[9]

      • Additives: For basic compounds like morpholines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution by masking active sites on the stationary phase.[9][17]

      • SFC: In Supercritical Fluid Chromatography, optimize the co-solvent (e.g., methanol, ethanol) percentage and consider adding additives.

  • Adjust the Temperature:

    • Problem: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Generally, lower temperatures enhance the interactions responsible for chiral separation, leading to better resolution.[17] However, this is not always the case. Systematically evaluate temperatures in 5-10°C increments (e.g., 15°C, 25°C, 35°C).

  • Modify the Flow Rate:

    • Problem: A high flow rate may not allow sufficient time for the enantiomers to interact differently with the CSP.

    • Solution: Reduce the flow rate. While this will increase the run time, it can significantly improve resolution.

Issue: Peak Tailing

Peak tailing can compromise quantification and resolution.[18][20]

G start Peak Tailing Observed overload Is the column overloaded? start->overload secondary_interactions Are there secondary interactions? overload->secondary_interactions No end_good Peak Shape Improved overload->end_good Yes dilute Dilute sample and reinject overload->dilute Yes column_health Is the column damaged? secondary_interactions->column_health No secondary_interactions->end_good Yes add_modifier Add basic modifier (e.g., 0.1% DEA) to mobile phase secondary_interactions->add_modifier Yes column_health->end_good No, consider other factors end_bad Replace Column column_health->end_bad Yes dilute->end_good Tailing reduced add_modifier->end_good

References

Addressing low yields in the dehydration of diethanolamine for morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing Low Yields in the Dehydration of Diethanolamine for Morpholine Synthesis

Introduction

The synthesis of morpholine via the acid-catalyzed cyclodehydration of diethanolamine (DEA) is a cornerstone reaction in the production of this vital heterocyclic compound, which serves as a building block for pharmaceuticals, corrosion inhibitors, and rubber chemicals.[1] While the reaction appears straightforward, achieving high yields can be challenging for researchers. Common issues include incomplete reactions, byproduct formation, and purification difficulties, often leading to low yields and dark, viscous crude products.[2]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues encountered during the synthesis of morpholine from diethanolamine.

Reaction Fundamentals: The Dehydration of Diethanolamine

The synthesis is an acid-catalyzed intramolecular dehydration reaction. Diethanolamine is first protonated by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which converts the hydroxyl group into a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the six-membered morpholine ring.[3][4]

reaction_mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Cyclization (SN2) cluster_2 Step 3: Deprotonation DEA Diethanolamine HN(CH₂CH₂OH)₂ H_plus H⁺ DEA->H_plus Protonated_DEA Protonated DEA HN(CH₂CH₂OH)(CH₂CH₂OH₂⁺) H_plus->Protonated_DEA Protonated_DEA_2 Protonated DEA Water H₂O Cyclized_Intermediate Protonated Morpholine Cyclized_Intermediate_2 Protonated Morpholine Protonated_DEA_2->Cyclized_Intermediate -H₂O Morpholine Morpholine H_plus_out H⁺ Cyclized_Intermediate_2->Morpholine -H⁺ troubleshooting_workflow Start Problem: Low Morpholine Yield Temp Is Temperature Control Adequate? (190-210°C Internal) Start->Temp Check First Time Is Reaction Time Sufficient? (≥15 hours) Temp->Time Yes Sol_Temp Solution: Use calibrated internal thermometer. Maintain stable heating. Temp->Sol_Temp No Acid Is Acid Concentration Correct? (e.g., DEA:H₂SO₄ = 1:1.8) Time->Acid Yes Sol_Time Solution: Increase heating time. Monitor reaction completion. Time->Sol_Time No Purification Is Purification Method Effective? Acid->Purification Yes Sol_Acid Solution: Verify stoichiometry. Consider using oleum (advanced). Acid->Sol_Acid No Sol_Purification Solution: 1. Neutralize to pH >11. 2. Distill from slurry. 3. 'Salt out' with KOH/NaOH. 4. Fractionally distill. Purification->Sol_Purification No

References

Technical Support Center: Stereocontrol in Aldol Reactions Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective aldol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize aldol reactions mediated by chiral auxiliaries. Here, you will find in-depth answers to common experimental challenges, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a chiral auxiliary in an aldol reaction?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] In the context of an aldol reaction, the auxiliary creates a chiral environment around the enolate, leading to a diastereoselective attack on the aldehyde. This process transfers the chirality from the auxiliary to the newly formed stereocenters in the aldol adduct.[2] After the reaction, the auxiliary can be cleaved and often recovered.[1][3] This strategy is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers, which is critical in drug development.[1]

Q2: How does the Zimmerman-Traxler model explain the stereoselectivity observed in these reactions?

The Zimmerman-Traxler model is a powerful predictive tool for understanding the diastereoselectivity of aldol reactions.[4] It postulates that the reaction proceeds through a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.[4][5] This cyclic arrangement minimizes steric interactions and dictates the relative stereochemistry of the two new stereocenters.[4] The geometry of the enolate (E or Z) is a key determinant of the product's stereochemistry (syn or anti).[4]

  • Z-enolates typically lead to syn-aldol products . In the chair-like transition state, the substituent on the enolate occupies a pseudo-equatorial position to minimize steric hindrance. Consequently, the aldehyde substituent also prefers a pseudo-equatorial orientation to avoid a high-energy 1,3-diaxial interaction, resulting in a syn diastereomer.[4]

  • E-enolates generally yield anti-aldol products . Following similar steric arguments, the substituents arrange themselves to minimize repulsion, leading to an anti configuration in the product.[6]

Boron enolates often show very high diastereoselectivity due to the shorter B-O bond lengths, which result in a more compact and rigid transition state, amplifying the steric effects.[4]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (e.g., nearly 1:1 mixture of diastereomers)

Low diastereoselectivity is a common issue that can often be resolved by optimizing reaction conditions to maximize the energy difference between the competing transition states.[1]

Potential Cause A: Incorrect or Mixed Enolate Geometry

The geometry of the enolate (E or Z) is crucial for predictable stereocontrol.[1][7] For widely used auxiliaries like Evans oxazolidinones, the formation of the Z-enolate is desired to obtain the syn-aldol product.[2][8][9][10]

Solutions:

  • Choice of Base and Lewis Acid: For generating Z-enolates with Evans auxiliaries, boron-mediated "soft enolization" is highly reliable.[2][11] The use of dicyclohexylboron chloride or 9-BBN in the presence of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard protocol.

  • Sterically Hindered Bases: For kinetic control in forming the less substituted enolate from an unsymmetrical ketone, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) is highly effective, especially at low temperatures like -78 °C.[12][13][14][15][16] This ensures rapid and irreversible deprotonation.[13]

Potential Cause B: Inadequate Chelation Control

The rigidity of the Zimmerman-Traxler transition state is dependent on the coordination of the metal cation.[4][6] Weak chelation can lead to a more flexible transition state, eroding diastereoselectivity.

Solutions:

  • Lewis Acid Choice: The choice of Lewis acid significantly impacts the stereochemical outcome.[17] Boron triflate (Bu₂BOTf) is highly effective for promoting the formation of a tight, six-membered transition state with Evans auxiliaries, leading to high syn-selectivity.[10] Titanium tetrachloride (TiCl₄) can also be used and, depending on the conditions, can favor either syn or anti products.[18][19]

  • Solvent: The solvent can affect the aggregation state and reactivity of the enolate.[4] Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) are standard for these reactions.

Potential Cause C: Reaction Temperature Too High

Aldol reactions are typically run at low temperatures (e.g., -78 °C) to ensure kinetic control.[2][4] Higher temperatures can lead to side reactions, enolate equilibration, or retro-aldol reactions, all of which can diminish stereoselectivity.[2][4]

Solution:

  • Strict Temperature Control: Maintain the reaction at the recommended low temperature throughout the enolate formation and aldehyde addition steps. Use a cryostat or a well-insulated dry ice/acetone bath.

Problem 2: Low or No Product Yield

A low yield can stem from issues with enolate formation, stability, or the reactivity of the electrophile.

Potential Cause A: Incomplete Enolate Formation

If the base is not strong enough or if it is consumed by other acidic protons, the enolate will not be formed quantitatively.

Solutions:

  • Base Strength: Ensure the base is sufficiently strong to deprotonate the α-carbon completely. LDA (pKa of diisopropylamine ≈ 36) is generally sufficient for ketones and esters.[12][20]

  • Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Water will quench the strong base and the enolate. Flame-dry glassware and distill solvents from appropriate drying agents.

Potential Cause B: Retro-Aldol Reaction

The aldol addition is often a reversible process.[2] If the reaction conditions allow for equilibration, the product can revert to the starting materials.

Solution:

  • Kinetic Control: Use a strong base like LDA to form the enolate irreversibly.[12] The reaction is then quenched at low temperature during workup, preventing the reverse reaction.[2]

Problem 3: Unexpected Stereochemical Outcome (e.g., obtaining the anti product when the syn was expected)

Sometimes, the observed stereochemistry is the opposite of what is predicted by the standard Zimmerman-Traxler model for a given auxiliary.

Potential Cause: Chelation vs. Non-Chelation Control

The facial selectivity of the enolate attack can be inverted by switching between a chelated and a non-chelated (or "open") transition state.[18][21][22] This can be influenced by the Lewis acid and the presence of chelating groups on the aldehyde.

Solutions:

  • Crimmins Thiazolidinethiones: Professor Michael Crimmins developed systems using thiazolidinethione auxiliaries where the stereochemical outcome can be switched. By using TiCl₄ with a stoichiometric amount of a hindered amine base like (-)-sparteine, one can favor a non-chelated transition state, leading to the "non-Evans syn" product.[18]

  • Oppolzer's Camphorsultam: This auxiliary can also provide access to both syn and anti products depending on the specific enolization conditions and the Lewis acid used.[23][24][25][26] Varying the stoichiometry of the Lewis acid can influence the anti/syn selectivity.[24][25]

Experimental Protocols & Data

Protocol 1: Evans syn-Aldol Reaction

This protocol is a general procedure for achieving high syn-selectivity using an Evans oxazolidinone auxiliary.[11]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (concentration ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Enolization: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise. Then, add triethylamine (TEA, 1.2 equiv) dropwise. Stir the mixture at 0 °C for 30-60 minutes. The solution should become homogeneous.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise over several minutes.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide to oxidize the boron residues. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[27][28][29]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:1Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129
(4S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>98:2Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129
Protocol 2: Crimmins "non-Evans syn"-Aldol Reaction

This protocol utilizes a thiazolidinethione auxiliary to access the opposite enantiomer of the syn-aldol adduct.[18][30]

  • Preparation: To a flame-dried flask under argon, add the N-acyl thiazolidinethione (1.0 equiv) and anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise. The solution will turn deep red/brown. Stir for 5 minutes.

  • Base Addition: Add (-)-sparteine (1.2 equiv) dropwise. The solution color will lighten. Stir for 30-60 minutes at 0 °C.

  • Aldehyde Addition: Cool the mixture to -78 °C and add the aldehyde (1.5 equiv).

  • Reaction: Stir at -78 °C for 1-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash chromatography.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Reference
(4S)-4-isopropyl-1,3-thiazolidine-2-thioneIsovaleraldehyde>98:2Crimmins, M. T. et al. Org. Lett.2000 , 2, 1057-1060

Mechanistic Diagrams

Zimmerman_Traxler_Syn cluster_reactants Reactants cluster_TS Zimmerman-Traxler Transition State cluster_product Product Z_Enolate Z-Enolate TS Chair-like TS (R¹ and R² equatorial) Z_Enolate->TS Bu₂BOTf, TEA Aldehyde Aldehyde (R²CHO) Aldehyde->TS Syn_Product syn-Aldol Adduct TS->Syn_Product C-C bond formation

Caption: Zimmerman-Traxler model for a Z-enolate leading to a syn-aldol product.

Workflow Start Start: N-Acyl Chiral Auxiliary Enolization 1. Enolization (e.g., Bu₂BOTf, TEA, 0°C) Start->Enolization Aldehyde_Add 2. Aldehyde Addition (RCHO, -78°C) Enolization->Aldehyde_Add Workup 3. Reaction Quench & Workup (Buffer, H₂O₂) Aldehyde_Add->Workup Purification 4. Purification (Chromatography) Workup->Purification Cleavage 5. Auxiliary Cleavage (e.g., LiBH₄ or hydrolysis) Purification->Cleavage Final_Product Final Product (Chiral β-Hydroxy Carbonyl) Cleavage->Final_Product

Caption: General experimental workflow for an auxiliary-controlled aldol reaction.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Deep Dive into Established Scaffolds and a Prospective Look at (S)-2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is equipped with a variety of strategies to command stereocontrol. Among these, the use of chiral auxiliaries remains a robust and reliable method for inducing asymmetry in chemical transformations.[1][2] These molecular scaffolds, temporarily installed on a prochiral substrate, impart their inherent chirality to guide the formation of a new stereocenter, after which they are cleaved and ideally recovered.[2] This guide offers an in-depth comparison of seminal chiral auxiliaries—Evans' oxazolidinones, Myers' pseudoephedrine, and Enders' SAMP/RAMP hydrazones—supported by experimental data and detailed protocols. Furthermore, we will cast a prospective glance at (S)-2-benzylmorpholine, a readily accessible chiral molecule, and analyze its structural attributes to evaluate its potential, or lack thereof, as a chiral auxiliary in the absence of current experimental validation.

The Pillars of Asymmetric Induction: Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to consistently deliver high diastereoselectivity, its ease of installation and removal, and the predictability of its stereochemical outcome.[3] The following auxiliaries have become the gold standard in asymmetric synthesis, each with a distinct mechanism of stereocontrol.

Evans' Oxazolidinone Auxiliaries: A Paradigm of Steric Shielding

Developed by David A. Evans, oxazolidinone auxiliaries are among the most successful and widely utilized chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions.[1][2] Derived from readily available amino alcohols, these auxiliaries function by creating a rigid, chelated enolate where one face is effectively shielded by a substituent on the oxazolidinone ring, thereby directing the approach of an electrophile.[2]

The stereochemical outcome of reactions employing Evans' auxiliaries is a direct consequence of the formation of a Z-enolate, which is chelated by a Lewis acid (often a boron or lithium cation). The substituent at the C4 position of the oxazolidinone ring, such as a benzyl or isopropyl group, sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face. This predictable mode of action has made Evans' auxiliaries a mainstay in complex molecule synthesis.[2]

Myers' Pseudoephedrine Auxiliary: Exploiting a Natural Chiral Scaffold

Andrew G. Myers introduced the use of pseudoephedrine, an inexpensive and naturally occurring amino alcohol, as a practical and highly effective chiral auxiliary.[4] Both enantiomers of pseudoephedrine are readily available, making this method attractive for accessing either enantiomer of the desired product. The corresponding amides of pseudoephedrine undergo highly diastereoselective alkylations.[4]

The power of the Myers' auxiliary lies in the formation of a rigid lithium chelate involving the amide carbonyl oxygen and the hydroxyl group of the pseudoephedrine backbone upon deprotonation with a strong base like lithium diisopropylamide (LDA). This chelation, in conjunction with the steric bulk of the phenyl and methyl groups, creates a well-defined chiral environment that directs the approach of an electrophile to the enolate face opposite to the shielding phenyl group.

Enders' SAMP/RAMP Auxiliaries: Asymmetric Alkylation of Aldehydes and Ketones

Dieter Enders and E. J. Corey pioneered the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as highly effective chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.[5] This method proceeds via the formation of a chiral hydrazone, which is then deprotonated to form a rigid azaenolate.

Upon deprotonation with a strong base, the SAMP/RAMP hydrazone forms a lithium azaenolate. The stereoselectivity of the subsequent alkylation is controlled by the chelation of the lithium cation to the methoxy group and the nitrogen atom of the hydrazone. This rigid conformation, combined with the steric hindrance of the pyrrolidine ring, effectively blocks one face of the azaenolate, leading to a highly diastereoselective alkylation. The auxiliary can then be removed by ozonolysis or hydrolysis to reveal the chiral aldehyde or ketone.[5]

Performance Comparison of Established Auxiliaries

The choice of a chiral auxiliary often depends on the specific transformation and the desired stereochemical outcome. The following table summarizes typical performance data for these auxiliaries in asymmetric alkylation reactions.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS92>99:1
Myers' Pseudoephedrine N-Propionyl-(1R,2R)-pseudoephedrineBenzyl bromideLDA/LiCl85-95>99:1
Enders' SAMP Propanal SAMP hydrazoneMethyl iodideLDA~80>95:5

Data is representative and sourced from various literature reports.

This compound: A Structural Evaluation of its Potential as a Chiral Auxiliary

While the aforementioned auxiliaries have a rich history of application, the exploration of new chiral scaffolds is an ongoing endeavor in synthetic chemistry. This compound is a commercially available, enantiomerically pure compound with structural similarities to other successful chiral auxiliaries. However, a thorough review of the scientific literature reveals no documented use of this compound as a traditional chiral auxiliary for asymmetric synthesis. Its applications have been primarily as a building block for pharmacologically active molecules.[6]

This absence of experimental data prompts a theoretical evaluation of its potential.

Structural Analysis of a Hypothetical N-Acyl-(S)-2-benzylmorpholine

To function as a chiral auxiliary in enolate-based reactions, an N-acylated derivative of this compound would be required. The key to its effectiveness would be its ability to form a rigid, stereochemically biased enolate upon deprotonation.

Let's consider the hypothetical N-propionyl-(S)-2-benzylmorpholine. Upon treatment with a strong base, a lithium enolate could form. For effective stereocontrol, this enolate would need to adopt a rigid conformation, likely through chelation of the lithium cation.

Potential for Chelation: Unlike Myers' pseudoephedrine, this compound lacks a secondary hydroxyl group that can participate in forming a rigid five-membered chelate with the amide carbonyl. The morpholine oxygen is present, but its ability to form a stable chelate with the enolate lithium is less certain and would depend on the conformational preferences of the six-membered morpholine ring.

Conformational Flexibility: The morpholine ring exists in a chair conformation. The benzyl group at the C2 position would preferentially occupy an equatorial position to minimize steric strain. However, the overall flexibility of the six-membered ring, compared to the more rigid structures of Evans' oxazolidinones or the chelated pseudoephedrine amides, could be a significant drawback. A lack of conformational rigidity would likely lead to poor diastereoselectivity, as multiple, low-energy transition states could be accessible during the reaction with an electrophile.

Steric Shielding: The benzyl group at the stereogenic center could potentially provide some steric shielding to one face of the enolate. However, without a rigidifying element like chelation, the effectiveness of this shielding would be compromised due to the conformational flexibility of the system.

Experimental Protocols

To provide a practical context, detailed experimental protocols for asymmetric alkylation using Evans' and Myers' auxiliaries are presented below.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon), add triethylamine (1.5 equiv.) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Slowly add propionyl chloride (1.2 equiv.) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., as a 1.0 M solution in THF) dropwise. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add allyl iodide (1.2 equiv.) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 equiv.) followed by a 1.0 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv.).

  • Stir the reaction vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the aqueous layer and extract with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

This protocol outlines the formation of a pseudoephedrine amide and its subsequent diastereoselective alkylation.

Step 1: Amide Formation

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.5 equiv.).

  • Slowly add propionyl chloride (1.1 equiv.) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.

  • Dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude amide, which can often be used without further purification.

Step 2: Diastereoselective Alkylation

  • To a suspension of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (LiCl) (6.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv., freshly prepared or as a solution in THF).

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.

  • Add benzyl bromide (1.2 equiv.) and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Cleavage to the Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide in a mixture of THF and 1 M sulfuric acid.

  • Heat the mixture at reflux for 12-24 hours.

  • Cool the reaction to room temperature and make the aqueous layer basic with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane to recover the pseudoephedrine auxiliary.

  • Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Visualization of Workflows and Logic

Asymmetric_Alkylation_Workflow

Stereocontrol_Logic

References

A Senior Application Scientist's Comparative Guide to the Stereochemical Validation of (S)-2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical integrity of a chiral molecule is not merely a matter of academic curiosity; it is a critical determinant of therapeutic efficacy and safety. (S)-2-Benzylmorpholine, a key chiral building block and a structural analog of compounds with significant pharmacological interest, such as phenmetrazine, exemplifies this principle.[1] The spatial arrangement of the benzyl group at the C2 position of the morpholine ring dictates its interaction with biological targets, making the validation of its (S)-configuration an indispensable step in any research or development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical validation of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Optical Polarimetry, and Single-Crystal X-ray Crystallography. We will delve into the causality behind the experimental choices for each method, present detailed protocols, and compare the nature and quality of the data each technique provides.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the most widely adopted method for determining the enantiomeric purity of a chiral compound.[2] Its power lies in its ability to physically separate enantiomers, allowing for their individual quantification. The separation is achieved by exploiting the differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[3]

The Rationale Behind Method Development

For a basic amine like 2-benzylmorpholine, polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are often the first choice due to their broad applicability.[4] The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[5] A normal-phase mobile system, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, provides an excellent environment to foster these selective interactions. The addition of a small amount of a basic modifier, such as diethylamine, is crucial to prevent peak tailing and improve resolution by minimizing non-specific interactions of the amine with the silica support.

Experimental Protocol: Chiral HPLC for this compound

Objective: To determine the enantiomeric excess (e.e.) of a sample of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of 2-benzylmorpholine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of racemic 2-benzylmorpholine to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution (Rs).

    • Inject the sample of this compound.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers:

      • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Interpretation

The primary output is a chromatogram showing two separated peaks for the racemic mixture, corresponding to the (R) and (S) enantiomers. For an enantiomerically pure sample of this compound, a single major peak should be observed at the retention time corresponding to the (S)-enantiomer. The presence of a small peak at the retention time of the (R)-enantiomer would indicate an enantiomerically impure sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 2-Benzylmorpholine Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL Dissolve->Inject Column Chiralpak® AD-H Column n-Hexane/IPA/DEA (80:20:0.1) 1.0 mL/min, 25 °C Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate Result Enantiomeric Purity Calculate->Result

Caption: Workflow for Chiral HPLC Analysis.

Optical Polarimetry: A Rapid Assessment of Optical Purity

Optical polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[6] This rotation is a fundamental property of chiral molecules and is directly proportional to the concentration of the enantiomer and the path length of the light through the sample.[7] For a given enantiomer, the specific rotation ([α]) is a characteristic physical constant under defined conditions (temperature, wavelength, solvent, and concentration).[8]

The Rationale Behind the Measurement

While chiral HPLC provides a quantitative measure of enantiomeric excess, polarimetry offers a rapid, non-destructive method to assess the bulk optical purity of a sample. A non-zero optical rotation confirms the presence of an excess of one enantiomer. The sign of the rotation (+ for dextrorotatory, - for levorotatory) is a key identifier for a specific enantiomer. It is important to note that the sign of optical rotation does not have a simple correlation with the (R) or (S) designation, which is based on structural rules.[9]

Experimental Protocol: Measuring Specific Rotation

Objective: To measure the specific rotation of a sample of this compound.

  • Instrumentation: A polarimeter with a sodium D-line lamp (589 nm).

  • Sample Cell: A 1 dm (10 cm) path length cell.

  • Solvent: Chloroform (CHCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve the sample in chloroform in a 10 mL volumetric flask and fill to the mark. This gives a concentration (c) of approximately 0.01 g/mL.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path.

    • Measure the observed rotation (α) at a constant temperature (e.g., 20 °C).

  • Calculation:

    • Calculate the specific rotation using the formula:

      • [α]²⁰D = α / (l x c)

      • Where:

        • [α]²⁰D = specific rotation at 20 °C using the sodium D-line.

        • α = observed rotation in degrees.

        • l = path length in decimeters (dm).

        • c = concentration in g/mL.

Data Interpretation

The result is a numerical value for the specific rotation. For a pure sample of this compound, this value should be consistent and reproducible. A racemic mixture will have a specific rotation of 0°. A measured value close to the established literature value for the pure enantiomer (once determined) indicates high optical purity.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calc Calculation Sample This compound Dissolve Dissolve in CHCl₃ (c ≈ 0.01 g/mL) Sample->Dissolve FillCell Fill 1 dm Cell Dissolve->FillCell MeasureSample Measure Observed Rotation (α) at 20°C, 589 nm FillCell->MeasureSample MeasureBlank Measure Blank (CHCl₃) MeasureBlank->MeasureSample Formula [α] = α / (l x c) MeasureSample->Formula Result Specific Rotation Formula->Result

Caption: Workflow for Optical Polarimetry.

Single-Crystal X-ray Crystallography: The Unambiguous Proof of Absolute Stereochemistry

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[10] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

The Rationale Behind Crystallography

While HPLC and polarimetry provide information about enantiomeric purity and optical activity, respectively, they do not, in isolation, prove the absolute configuration (i.e., whether the molecule is R or S). X-ray crystallography provides this definitive assignment. For chiral molecules that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute structure, a method pioneered by Bijvoet. This provides an unambiguous assignment of the (S)-configuration to the molecule in the crystal lattice.

Experimental Protocol: X-ray Crystallography

Objective: To determine the absolute configuration of this compound.

  • Crystal Growth (The Critical Step):

    • High-purity this compound is required.

    • Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common technique. This process can take days to weeks. The goal is to obtain well-formed, single crystals of sufficient size (>0.1 mm in all dimensions).

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, while the diffraction data are collected on a detector.[11]

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The model is refined against the experimental data to optimize the atomic positions and thermal parameters.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.

Data Interpretation

The final output is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule showing the atomic connectivity and stereochemistry. The crystallographic data will include the space group, unit cell parameters, and atomic coordinates, which serve as a permanent, verifiable record of the molecule's structure.

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Sample High Purity Sample Evaporation Slow Evaporation from Solution Sample->Evaporation SingleCrystal Obtain Single Crystal Evaporation->SingleCrystal Mount Mount Crystal SingleCrystal->Mount Diffraction X-ray Diffraction (100 K) Mount->Diffraction Solve Solve Structure Diffraction->Solve Refine Refine Model Solve->Refine Flack Determine Flack Parameter Refine->Flack Result Absolute Configuration Flack->Result

Caption: Workflow for X-ray Crystallography.

Comparative Summary

FeatureChiral HPLCOptical PolarimetryX-ray Crystallography
Principle Differential interaction with a chiral stationary phaseRotation of plane-polarized lightDiffraction of X-rays by a crystal lattice
Primary Data Chromatogram with retention times and peak areasObserved optical rotation (α)Atomic coordinates, unit cell parameters, space group
Information Provided Enantiomeric purity (e.e.), relative configurationOptical purity, sign of rotation (+/-)Absolute configuration (R/S), 3D molecular structure
Sample Requirement Small quantity (mg), must be solubleModerate quantity (mg), must be soluble and optically pureHigh purity, single crystal required
Throughput High (minutes per sample)Very high (seconds to minutes per sample)Low (days to weeks for crystal growth and analysis)
Key Advantage Quantitative separation and determination of e.e.Rapid and non-destructiveUnambiguous determination of absolute stereochemistry
Key Limitation Requires a suitable chiral column and method developmentDoes not provide e.e. directly, requires a reference valueCrystal growth can be a significant bottleneck

Conclusion

The validation of the stereochemistry of this compound requires a multi-faceted approach, with each of the discussed techniques providing a unique and complementary piece of the puzzle.

  • Chiral HPLC is the indispensable tool for routine quality control, offering precise quantification of enantiomeric purity.

  • Optical Polarimetry serves as a rapid check of optical integrity and is a crucial characteristic for the final compound specification.

  • Single-Crystal X-ray Crystallography stands as the ultimate arbiter, providing the irrefutable evidence of the absolute (S)-configuration.

For researchers and drug development professionals, a comprehensive validation strategy should leverage the strengths of all three methods. An initial structural confirmation by X-ray crystallography on a reference standard provides the foundational proof of absolute stereochemistry. This allows for the confident assignment of peaks in a developed chiral HPLC method and the correlation of the sign of optical rotation from polarimetry. Subsequently, the validated HPLC and polarimetry methods can be employed for the routine and high-throughput analysis of newly synthesized batches, ensuring the consistent stereochemical quality of this compound for its intended applications.

References

A Comparative Guide to the Efficacy of (S)-2-Benzylmorpholine and Other Morpholine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold - A Privileged Structure in Drug Discovery

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a "privileged structure" in medicinal chemistry.[1][2] Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and central nervous system (CNS) effects.[3] Their utility in CNS drug discovery is particularly noteworthy due to the scaffold's ability to confer properties that facilitate blood-brain barrier penetration.[1] This guide provides a comparative analysis of the biological efficacy of (S)-2-Benzylmorpholine against other notable morpholine derivatives, with a focus on appetite suppression and CNS activity, supported by experimental data from peer-reviewed literature.

This compound: A Non-Stimulant Anorectic Agent

This compound, the dextrorotatory enantiomer of 2-benzylmorpholine, has been identified as a potent appetite suppressant.[2][4][5] Unlike its structural isomer phenmetrazine, a well-known CNS stimulant, (+)-2-benzylmorpholine exerts its anorectic effects without inducing significant stimulant activity.[2][4] This distinction is a critical therapeutic advantage, potentially offering a safer alternative for weight management.

Efficacy in Appetite Suppression

In a key study using a canine model, racemic 2-benzylmorpholine demonstrated a dose-dependent reduction in food intake. The oral effective dose (ED50) for appetite suppression was determined to be 3.0 mg/kg at 1 hour and 5.5 mg/kg at 2 hours after administration of a meal.[2][4][5] Further investigation revealed that the anorectic activity resides exclusively in the (+)-enantiomer, which corresponds to the (S)-configuration for this particular compound.[2][4] Importantly, even at high doses of 200 mg/kg, no stimulant activity was observed in the canine model.[2][4]

Comparative Analysis with Phenmetrazine

Phenmetrazine, a 3-methyl-2-phenylmorpholine, was previously marketed as an appetite suppressant under the trade name Preludin.[6] It is a structural isomer of 2-benzylmorpholine and provides a crucial benchmark for comparing efficacy and side-effect profiles.

Mechanism of Action and CNS Stimulant Properties

Phenmetrazine functions as a norepinephrine-dopamine releasing agent (NDRA).[6] In vitro studies using rat brain synaptosomes have quantified its potency, revealing EC50 values for inducing norepinephrine and dopamine release of approximately 29–50 nM and 70–131 nM , respectively.[3][7][8] This monoamine release is the basis for its CNS stimulant effects, which are similar to those of amphetamine, albeit with lower potency.[6] In contrast, the lack of observable stimulant behavior in dogs treated with high doses of 2-benzylmorpholine suggests a different, more selective mechanism of action for its appetite-suppressant effects.[2][4]

Comparative Efficacy in CNS-Related Assays

While a direct comparison of the anorectic ED50 values in the same species is not available in the literature, we can infer relative CNS activity from other preclinical models. In a drug discrimination study in rats, a model sensitive to CNS stimulant effects, phenmetrazine was found to be approximately 7.8 times more potent than its prodrug, phendimetrazine. This highlights phenmetrazine's significant CNS activity. The absence of such stimulant properties for (+)-2-benzylmorpholine at doses significantly higher than its effective anorectic dose underscores its distinct pharmacological profile.[2][4]

Comparison with Other Morpholine Derivatives: Focus on Monoamine Transporters

The morpholine scaffold is also a key component of selective norepinephrine reuptake inhibitors (NRIs), such as reboxetine. This class of compounds has a different primary mechanism of action compared to the monoamine-releasing properties of phenmetrazine.

Reboxetine and its Analogs: High-Affinity Norepinephrine Transporter Inhibitors

Reboxetine is a selective NRI used as an antidepressant.[9][10][11] The (S,S)-enantiomer of reboxetine and its analogs exhibit high affinity for the human norepinephrine transporter (NET).[1][12] In vitro binding assays have demonstrated that these compounds typically have Ki values for NET in the low nanomolar range, often below 2 nM.[1] For example, reboxetine itself has a Ki of 1.1 nM for the rat NET.[9] These compounds show high selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][9]

While there is a lack of published data on the binding affinity of this compound for monoamine transporters, its distinct pharmacological profile (anorectic without stimulant activity) compared to both the releasing agent phenmetrazine and the reuptake inhibitor reboxetine suggests it may not have high affinity for these transporters. Further research is needed to fully elucidate its molecular targets.

Quantitative Data Summary

CompoundAssaySpecies/SystemEfficacy MetricValueReference(s)
(±)-2-Benzylmorpholine Appetite SuppressionDogED50 (1 hr)3.0 mg/kg, p.o.[2][4][5]
(+)-2-Benzylmorpholine CNS StimulationDogNo effect doseup to 200 mg/kg, p.o.[2][4]
Phenmetrazine Norepinephrine ReleaseRat Brain SynaptosomesEC5029-50 nM[3][7][8]
Phenmetrazine Dopamine ReleaseRat Brain SynaptosomesEC5070-131 nM[3][7][8]
(S,S)-Reboxetine Analogs NET Binding AffinityHuman NET-expressing cellsKi< 2 nM[1]
Reboxetine NET Binding AffinityRatKi1.1 nM[9]

Experimental Protocols

Appetite Suppression Assay in Dogs

This protocol is designed to assess the anorectic effect of a test compound.

  • Animal Model: Beagle dogs are commonly used for these studies. Animals should be housed individually and acclimated to the testing environment.

  • Diet and Feeding Schedule: Dogs are maintained on a standard, palatable canine diet.[13][14] Food is typically offered for a set period each day (e.g., 1-2 hours).[2][4][5]

  • Dosing: The test compound or vehicle is administered orally (p.o.) via gelatin capsule a predetermined time before the presentation of food (e.g., 1 hour).

  • Measurement of Food Intake: The amount of food consumed is measured by weighing the food bowl before and after the feeding period.[13]

  • Data Analysis: The ED50, the dose at which food intake is reduced by 50% compared to the vehicle-treated control group, is calculated using appropriate statistical software.

Causality behind Experimental Choices: The use of a highly palatable meal ensures that food intake is robust and that any reduction can be attributed to the pharmacological effect of the compound rather than poor diet acceptance. The fixed feeding time allows for a standardized assessment of acute anorectic effects.

In Vitro Monoamine Release Assay

This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hypothalamus for norepinephrine) of rats.

  • Radiolabel Loading: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [3H]dopamine or [3H]norepinephrine) to allow for uptake into the vesicles.

  • Compound Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compound.

  • Measurement of Release: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The EC50, the concentration of the compound that elicits 50% of the maximal release, is determined by non-linear regression analysis.

Self-Validating System: A known monoamine releasing agent, such as d-amphetamine, should be run as a positive control to ensure the assay is performing correctly. A vehicle control establishes the baseline level of spontaneous release.

CNS Stimulant Activity (Locomotor Activity)

This assay assesses the potential of a compound to increase spontaneous motor activity, a hallmark of CNS stimulants.

  • Animal Model: Mice or rats are typically used.

  • Apparatus: An actophotometer, which uses infrared beams to detect movement, is a common apparatus.[15][16][17][18][19]

  • Procedure: Animals are placed individually into the actophotometer chamber and their basal activity is recorded for a set period (e.g., 10 minutes). The test compound or vehicle is then administered (e.g., intraperitoneally, i.p.), and after a specified time, the locomotor activity is recorded again.

  • Data Analysis: The change in locomotor counts before and after drug administration is calculated and compared between the test compound and vehicle groups. A significant increase in activity indicates a CNS stimulant effect.

Authoritative Grounding: This method is a standard and widely accepted preclinical model for evaluating the stimulant properties of novel compounds.

Visualizations

G cluster_phenmetrazine Phenmetrazine (Stimulant Anorectic) cluster_benzylmorpholine This compound (Non-Stimulant Anorectic) Phenmetrazine Phenmetrazine NE_DA_Release Norepinephrine & Dopamine Release Phenmetrazine->NE_DA_Release Synaptic_NE_DA ↑ Synaptic NE & DA NE_DA_Release->Synaptic_NE_DA Appetite_Suppression Appetite Suppression Synaptic_NE_DA->Appetite_Suppression CNS_Stimulation CNS Stimulation Synaptic_NE_DA->CNS_Stimulation S_Benzylmorpholine This compound Unknown_Mechanism Selective Mechanism (Non-Monoamine Releasing) S_Benzylmorpholine->Unknown_Mechanism Appetite_Suppression2 Appetite Suppression Unknown_Mechanism->Appetite_Suppression2 No_Stimulation No Significant CNS Stimulation Unknown_Mechanism->No_Stimulation

Caption: Comparative signaling pathways of Phenmetrazine and this compound.

G cluster_workflow Appetite Suppression Assay Workflow start Acclimated Dogs (Standard Diet) dosing Oral Administration: - Test Compound - Vehicle Control start->dosing wait Waiting Period (e.g., 1 hour) dosing->wait feeding Present Pre-weighed Palatable Meal wait->feeding measure Measure Food Consumed (Post-weighing) feeding->measure analysis Data Analysis: Calculate ED50 measure->analysis

Caption: Experimental workflow for the canine appetite suppression assay.

Conclusion

This compound stands out as a promising anorectic agent due to its potent appetite-suppressant effects, comparable in vivo to established compounds, but with a significantly improved safety profile, namely the lack of CNS stimulation. This contrasts sharply with its structural isomer, phenmetrazine, which functions as a potent norepinephrine and dopamine releasing agent. The morpholine scaffold is also integral to selective norepinephrine reuptake inhibitors like reboxetine, which operate through a distinct mechanism of transporter blockade. The available data suggests that this compound's mechanism of action is distinct from these other morpholine derivatives, highlighting the subtle but critical impact of structural modifications on biological activity. Further investigation into the precise molecular targets of this compound is warranted to fully understand its therapeutic potential and to guide the development of next-generation weight management therapies.

References

A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking Evans' Oxazolidinones Against Leading Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise—it is the cornerstone of creating safe and efficacious molecules. Chiral auxiliaries remain a robust and reliable strategy for inducing asymmetry, offering a predictable and scalable path to enantiomerically pure compounds.[1] Among the pantheon of these chiral directors, the oxazolidinones developed by David A. Evans have long been considered a gold standard, celebrated for their high levels of stereocontrol and broad applicability.[1][2]

However, the landscape of asymmetric synthesis is rich with powerful alternatives, each presenting its own unique set of advantages. This guide provides an in-depth, data-driven comparison of Evans' oxazolidinones against other key players in the field: the pseudoephedrine amides championed by Andrew G. Myers, the SAMP/RAMP hydrazones developed by E. J. Corey and Dieter Enders, and the camphor-derived sultams of Wolfgang Oppolzer. We will dissect their performance in cornerstone asymmetric reactions, delve into the causality behind their stereochemical control, and provide the practical insights needed to select the optimal tool for your specific synthetic challenge.

The Central Role of the Chiral Auxiliary

A chiral auxiliary is a stereogenic scaffold temporarily attached to a prochiral substrate.[1] Its own inherent chirality biases the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer over another. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and, ideally, allows for the recovery and reuse of the auxiliary.[1] The efficacy of any auxiliary is judged on a multifactorial basis: the diastereoselectivity it imparts, the chemical yield of the transformation, the ease of its attachment and removal, and its cost and availability on a practical scale.[]

Mechanism of Stereocontrol: A Tale of Steric Hindrance and Conformational Rigidity

The remarkable efficacy of these auxiliaries stems from their ability to create a rigid and predictable steric environment around the reacting center. This is typically achieved through the formation of a chelated intermediate, which effectively blocks one face of the molecule, forcing an electrophile to approach from the less hindered side.

Evans' Oxazolidinones

Evans' auxiliaries, derived from readily available amino acids, operate through the formation of a rigid Z-enolate.[2] The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) sterically shields one face of this enolate, directing the electrophile to the opposite face. The chelation of a Lewis acid (in aldol reactions) or an alkali metal cation (in alkylations) to the carbonyl oxygen and the nitrogen atom locks the conformation, ensuring high fidelity in the transfer of stereochemical information.[2][4]

Evans_Mechanism cluster_0 General Workflow for Evans' Auxiliary Start Prochiral Carboxylic Acid Derivative Attach Attachment of Chiral Auxiliary (Acylation) Start->Attach Intermediate N-Acyl Oxazolidinone Attach->Intermediate Enolize Enolate Formation Intermediate->Enolize Enolate Rigid Chelated Z-Enolate Enolize->Enolate React Diastereoselective Reaction (e.g., Alkylation) Enolate->React Product_Aux Diastereomerically Enriched Product React->Product_Aux Cleave Cleavage of Auxiliary Product_Aux->Cleave Final_Product Enantiomerically Pure Product Cleave->Final_Product Recycle Recovered Auxiliary Cleave->Recycle

General workflow for asymmetric synthesis using an Evans' chiral auxiliary.
Pseudoephedrine Amides

Derived from the inexpensive and naturally occurring amino alcohol pseudoephedrine, this auxiliary forms a tertiary amide with the substrate.[5] Upon deprotonation with a strong base like LDA, a rigid Z-enolate is formed, chelated to the lithium cation which is also coordinated to the hydroxyl and methoxy groups of the auxiliary. This rigid, bicyclic-like structure effectively shields the si-face of the enolate, directing alkylating agents to the re-face with high fidelity.[2]

SAMP/RAMP Hydrazones

The (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP and RAMP) auxiliaries operate via the formation of a hydrazone with a ketone or aldehyde.[6] Deprotonation with LDA generates a resonance-stabilized azaenolate. The key to stereocontrol is the chelation of the lithium cation between the methoxy oxygen and the enolate nitrogen, which creates a rigid five-membered ring. This conformation locks the pyrrolidine ring in a way that its C5 substituent effectively blocks one face of the azaenolate, directing the electrophile to the opposite side.[5]

Stereocontrol_Mechanisms cluster_Evans Evans' Oxazolidinone cluster_Pseudo Pseudoephedrine Amide cluster_SAMP SAMP/RAMP Hydrazone E1 N-Acyl Oxazolidinone E2 Formation of Chelated Z-Enolate E1->E2 E3 Steric Shielding by C4-Substituent E2->E3 E4 Electrophile attacks less hindered face E3->E4 P1 N-Acyl Pseudoephedrine P2 Formation of Chelated Z-Enolate P1->P2 P3 Rigid Bicyclic-like Structure P2->P3 P4 Electrophile attacks less hindered face P3->P4 S1 Ketone/Aldehyde Hydrazone S2 Formation of Chelated Azaenolate S1->S2 S3 Steric Shielding by C5-Substituent S2->S3 S4 Electrophile attacks less hindered face S3->S4

Logical flow of stereocontrol for different chiral auxiliaries.

Performance Benchmark: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and a key testing ground for chiral auxiliaries. The following data, compiled from various sources, provides a comparative snapshot of performance for the alkylation of a propionyl derivative.

Chiral AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference(s)
(R)-4-Benzyl-2-oxazolidinone Benzyl bromide>98:2High[2]
Ethyl iodide97:388[7]
n-Butyl bromide98:289[7]
(+)-Pseudoephedrine Benzyl bromide≥99:190[7]
Ethyl iodide97:388[7]
n-Butyl bromide98:289[7]
SAMP (from 3-pentanone)Methyl iodide>95:5High[8]

Field-Proven Insights:

  • Evans' Oxazolidinones: Consistently deliver excellent diastereoselectivity across a broad range of electrophiles.[2] The extensive body of literature provides a high degree of predictability.

  • Pseudoephedrine Amides: Offer performance on par with, and sometimes exceeding, Evans' auxiliaries.[7] A key advantage is the high crystallinity of the amide derivatives, which often simplifies purification by recrystallization, potentially allowing for the isolation of diastereomerically pure material even with slightly lower initial selectivity.[9]

  • SAMP/RAMP Hydrazones: Particularly effective for the α-alkylation of ketones and aldehydes, a task for which the other auxiliaries are not suited.[6] They provide access to α-chiral carbonyl compounds with very high enantiomeric purity.[8]

Performance Benchmark: Asymmetric Aldol Reactions

The aldol reaction, which forges a β-hydroxy carbonyl moiety, is another critical application. Evans' auxiliaries are particularly renowned in this domain, typically favoring the syn-aldol product via a Zimmerman-Traxler transition state.[4][10]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference(s)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Isobutyraldehyde>99:185-95[11]
(1S)-(-)-2,10-Camphorsultam Benzaldehyde>95:5 (for the syn product)High[1]

Field-Proven Insights:

  • Evans' Oxazolidinones: The gold standard for stereoselective aldol reactions, offering exceptionally high syn-diastereoselectivity.[10] The stereochemical outcome is highly predictable based on the enolate geometry and the choice of Lewis acid.

  • Oppolzer's Camphorsultam: Also provides high levels of stereocontrol in aldol reactions.[1] It has also proven to be a superior auxiliary in certain Diels-Alder and Michael addition reactions.[1] The rigid camphor backbone provides excellent facial shielding.

Practical Considerations: Beyond Selectivity and Yield

FeatureEvans' OxazolidinonesPseudoephedrine AmidesSAMP/RAMP Hydrazones
Cost & Availability Readily available from multiple commercial sources; moderate cost.Both enantiomers are inexpensive commodity chemicals, though availability can be regulated in some regions.[1][9]Requires multi-step synthesis from proline or glutamic acid; can be more expensive.[1]
Attachment (Acylation) Typically requires a strong base (e.g., n-BuLi) and an acyl chloride, or milder conditions with a DMAP catalyst.[2][12]Readily forms amides with carboxylic acids, anhydrides, or acyl chlorides under standard conditions.[2]Forms a hydrazone by condensation with a ketone or aldehyde, usually by heating.[8]
Crystallinity Products are often oils, requiring chromatographic purification.Derivatives are frequently highly crystalline, simplifying purification.[9]Hydrazone intermediates can often be purified by distillation or crystallization.[6]
Cleavage Conditions Mild hydrolysis (e.g., LiOH/H₂O₂) yields carboxylic acids.[13] Other methods are available for esters, alcohols, and amides.Versatile cleavage to carboxylic acids, alcohols, aldehydes, and ketones, often in a single operation.[2]Typically cleaved by ozonolysis or hydrolysis to regenerate the carbonyl compound.[6]
Substrate Scope Broad, effective for a wide range of electrophiles.Very broad, including less reactive and elimination-prone substrates.[2]Primarily for the α-alkylation of ketones and aldehydes.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, detailed, reproducible protocols are essential. Here, we provide a representative protocol for the asymmetric alkylation of a propionyl derivative using an Evans' auxiliary.

Asymmetric Alkylation using (R)-4-Benzyl-2-oxazolidinone

Step 1: Acylation of the Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at room temperature, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.[12]

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) as a solution in THF dropwise, and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.[12]

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.[13]

Alkylation_Workflow cluster_protocol Experimental Workflow: Asymmetric Alkylation Acylation Step 1: Acylation (R)-4-benzyl-2-oxazolidinone + Propionic Anhydride, DMAP Alkylation Step 2: Alkylation 1. NaHMDS, THF, -78°C 2. R-X Acylation->Alkylation Cleavage Step 3: Cleavage LiOH / H₂O₂ THF/H₂O, 0°C Alkylation->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Key steps in the asymmetric alkylation protocol.

Conclusion: Selecting the Right Tool for the Job

Evans' oxazolidinones have rightfully earned their place as a cornerstone of asymmetric synthesis, offering a legacy of reliability and high stereoselectivity.[2] They remain an excellent first choice for many transformations, particularly stereoselective aldol reactions.

However, a comprehensive evaluation reveals compelling reasons to consider the alternatives. For large-scale synthesis or in cost-sensitive projects, the inexpensiveness and practical advantages of pseudoephedrine amides , such as the high crystallinity of their derivatives, make them an exceptionally attractive option.[2][9] When the goal is the α-alkylation of a ketone or aldehyde, the SAMP/RAMP hydrazone methodology is unparalleled.[6] Finally, for specific applications in cycloadditions or conjugate additions, Oppolzer's camphorsultam may offer superior performance.[1]

The ultimate decision rests on a careful analysis of the specific synthetic problem at hand. By understanding the mechanistic underpinnings, performance data, and practical considerations of each of these powerful chiral auxiliaries, the modern synthetic chemist is well-equipped to navigate the complex landscape of asymmetric synthesis and confidently select the optimal tool to achieve their stereochemical goals.

References

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Benzomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzomorpholine Scaffold - A Privileged Structure in Drug Discovery

The benzomorpholine moiety, a heterocyclic scaffold fusing a benzene ring with a morpholine ring, represents a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the biological evaluation of novel benzomorpholine derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade. The methodologies described are designed to be self-validating, providing the rigorous data required for progression in a drug discovery pipeline. We will explore the evaluation of these derivatives across three key therapeutic areas: oncology, infectious diseases, and neuroscience.

Part 1: Evaluation of Anticancer Activity

The uncontrolled proliferation of cancer cells presents a primary target for therapeutic intervention.[6] Benzomorpholine derivatives have emerged as promising anticancer agents, with some acting as potent inhibitors of key oncogenic pathways.[1][3] A prime example is their role as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often dysregulated in cancers like non-small cell lung cancer.[3]

Initial In Vitro Cytotoxicity Screening: The Gateway Assay

The first step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells.[6][7] This is typically achieved through high-throughput screening against a panel of cancer cell lines.

Causality of Experimental Choice: The Sulforhodamine B (SRB) assay is chosen here over tetrazolium-based assays (like MTT) for its reliability, sensitivity, and the fact that its endpoint measurement is based on protein content, which is less susceptible to interference from compounds that affect cellular metabolism.[6][8] The assay is stoichiometric, meaning the amount of bound dye is directly proportional to the cell mass, providing a robust measure of cell proliferation.[6]

Experimental Protocol: Sulforhodamine B (SRB) Assay [6][8]

  • Cell Plating: Seed cancer cells (e.g., A549, NCI-H1975 for lung cancer)[3] into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel benzomorpholine derivatives (typically from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Sorafenib or Doxorubicin).[9]

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Comparative Cytotoxicity

CompoundCancer Cell LineIC50 (µM) [Standard Deviation]Positive Control (e.g., Sorafenib) IC50 (µM)Selectivity Index (Normal/Cancer)
Novel Derivative 1A549 (Lung)Experimental ValueExperimental ValueCalculated Value
Novel Derivative 1HT-29 (Colon)[9]Experimental ValueExperimental ValueCalculated Value
Novel Derivative 2A549 (Lung)Experimental ValueExperimental ValueCalculated Value
Novel Derivative 2HT-29 (Colon)Experimental ValueExperimental ValueCalculated Value

Note: The Selectivity Index is calculated by dividing the IC50 value in a non-malignant cell line (e.g., NIH3T3) by the IC50 value in the cancer cell line. A higher index indicates greater selectivity for cancer cells.[9][10]

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_srb SRB Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer & Normal Cell Lines PlateCells 2. Seed Cells in 96-well Plates CellCulture->PlateCells TreatCells 4. Add Compounds to Cells (72h Incubation) PlateCells->TreatCells PrepareCompounds 3. Prepare Serial Dilutions of Benzomorpholine Derivatives PrepareCompounds->TreatCells Fix 5. Fix Cells with TCA TreatCells->Fix Stain 6. Stain with SRB Dye Fix->Stain Solubilize 7. Solubilize Bound Dye Stain->Solubilize Read 8. Read Absorbance (510 nm) Solubilize->Read Calculate 9. Calculate IC50 Values & Selectivity Index Read->Calculate

Caption: Workflow for SRB cytotoxicity assay.

Mechanism of Action: Unveiling the "How"

Potent cytotoxicity is a promising start, but understanding the underlying mechanism is crucial.[7] If a compound is hypothesized to be an EZH2 inhibitor, for example, subsequent assays should be designed to validate this target engagement and its downstream consequences.[3]

Signaling Pathway: EZH2-Mediated Gene Silencing

G cluster_pathway EZH2 Signaling Pathway in Cancer Benzomorpholine Novel Benzomorpholine Derivative EZH2 EZH2 Enzyme Benzomorpholine->EZH2 Inhibition H3K27me3 H3K27me3 (Histone Methylation) EZH2->H3K27me3 Catalyzes Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Leads to Proliferation Cancer Cell Proliferation Gene_Silencing->Proliferation Promotes

Caption: Inhibition of the EZH2 pathway by benzomorpholine derivatives.

Validating the Mechanism:

  • Enzyme Inhibition Assay: Directly measure the ability of the novel compounds to inhibit the activity of the purified EZH2 enzyme.

  • Western Blot: After treating cells with the compound, use Western blotting to measure the levels of H3K27me3, the product of EZH2 activity. A potent inhibitor should reduce these levels.[3]

  • Cell Cycle Analysis: EZH2 inhibition can lead to cell cycle arrest.[3] Use flow cytometry with propidium iodide staining to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after treatment.

Part 2: Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic bacteria and fungi.[11][12] Morpholine-containing compounds have a history of use as antimicrobial agents, making this a logical area of investigation for novel benzomorpholine derivatives.[4][13]

Minimum Inhibitory Concentration (MIC): Quantifying Potency

The gold standard for measuring the in vitro potency of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC).[14][15] This is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism.

Causality of Experimental Choice: The broth microdilution method is the most common and recommended technique for MIC determination due to its efficiency, reproducibility, and suitability for testing a large number of compounds.[14][16] It provides a quantitative result (the MIC value) that can be easily compared across different compounds and organisms.[15] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring the reliability and comparability of results.[15][16]

Experimental Protocol: Broth Microdilution MIC Assay [14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Perform a two-fold serial dilution of the benzomorpholine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by using an indicator dye like resazurin.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Novel Derivative 1Experimental ValueExperimental ValueExperimental ValueReference Value
Novel Derivative 2Experimental ValueExperimental ValueExperimental ValueReference Value
Novel Derivative 3Experimental ValueExperimental ValueExperimental ValueReference Value

Experimental Workflow: Broth Microdilution for MIC

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum 1. Prepare Standardized Microbial Inoculum SerialDilution 2. Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate Inoculum->SerialDilution InoculatePlate 3. Inoculate Plate with Microbes SerialDilution->InoculatePlate Incubate 4. Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadMIC 5. Visually Inspect for Growth Incubate->ReadMIC RecordMIC 6. Record Lowest Concentration with No Growth (MIC) ReadMIC->RecordMIC

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Evaluation of Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function.[17] Developing neuroprotective agents that can slow or halt this process is a major goal of modern medicine.[18] Benzofuran- and benzothiazine-based compounds, structurally related to benzomorpholines, have shown promise in this area, often through antioxidant and anti-excitotoxic mechanisms.[5][19][20]

In Vitro Models of Neurodegeneration

To test for neuroprotective activity, an in vitro model that mimics a specific aspect of a neurodegenerative disease is required.[17][21]

Causality of Experimental Choice: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for neuroprotection studies.[17][22] These cells can be differentiated to exhibit neuron-like characteristics. To model Alzheimer's-related toxicity, cells can be exposed to aggregated β-amyloid (Aβ) peptides, which are known to be neurotoxic.[17][23] The protective effect of the novel compounds is then measured by assessing cell viability.[22]

Experimental Protocol: Aβ-Induced Neurotoxicity Assay [17][22]

  • Cell Culture: Culture and differentiate SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the novel benzomorpholine derivatives for 2 hours.

  • Induce Toxicity: Add a neurotoxic concentration of pre-aggregated Aβ1-42 oligomers to the wells. Include control wells with cells only, cells + vehicle, and cells + Aβ1-42 only.[23]

  • Incubation: Incubate the plates for 24-48 hours.

  • Assess Viability: Measure cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.[22]

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Data Presentation: Comparative Neuroprotective Efficacy

Compound Concentration (µM)% Cell Viability (vs. Control) [Aβ-Treated]% Protection
Vehicle (Aβ only)Experimental Value (e.g., ~50%)0%
Novel Derivative 1 (1 µM)Experimental ValueCalculated Value
Novel Derivative 1 (10 µM)Experimental ValueCalculated Value
Novel Derivative 1 (30 µM)Experimental ValueCalculated Value
Memantine (10 µM)[24]Positive Control ValueCalculated Value

% Protection is calculated as: [(% Viability of Sample - % Viability of Aβ only) / (100 - % Viability of Aβ only)] * 100

Experimental Workflow: Neuroprotection Assay

G cluster_prep Preparation cluster_treat Treatment cluster_mtt MTT Assay cluster_analysis Analysis CultureCells 1. Culture & Differentiate SH-SY5Y Cells PrepareAbeta 2. Prepare Aβ1-42 Oligomers CultureCells->PrepareAbeta Pretreat 3. Pre-treat Cells with Benzomorpholine Derivatives PrepareAbeta->Pretreat InduceToxicity 4. Add Aβ Oligomers to Induce Toxicity (24h) Pretreat->InduceToxicity AddMTT 5. Add MTT Reagent (4h) InduceToxicity->AddMTT Solubilize 6. Solubilize Formazan with DMSO AddMTT->Solubilize ReadAbsorbance 7. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability 8. Calculate % Cell Viability and % Protection ReadAbsorbance->CalculateViability

Caption: Workflow for Aβ-induced neurotoxicity and protection assay.

Conclusion

The biological evaluation of novel benzomorpholine derivatives requires a systematic, multi-assay approach tailored to the therapeutic area of interest. This guide provides a foundational framework for assessing their potential as anticancer, antimicrobial, and neuroprotective agents. By understanding the rationale behind each experimental choice and adhering to validated, standardized protocols, researchers can generate high-quality, reproducible data. This rigorous evaluation is essential for identifying promising lead compounds and advancing them through the drug discovery and development pipeline, ultimately translating chemical novelty into potential therapeutic benefit.

References

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures."[1][2] The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, is a quintessential example of such a scaffold.[3][4][5] Its prevalence in a wide array of approved drugs and clinical candidates is no coincidence. The morpholine moiety imparts a unique combination of desirable properties, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][3] Furthermore, its synthetic tractability allows for the facile generation of diverse chemical libraries, making it an ideal starting point for lead optimization campaigns.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across key therapeutic areas. We will delve into the nuanced ways in which substitutions on the morpholine ring and its appended functionalities influence biological activity, drawing upon experimental data to illustrate these principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the morpholine scaffold in their own discovery programs.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Morpholine derivatives have emerged as a particularly fruitful class of anticancer agents, with several compounds demonstrating potent activity against a range of malignancies.[4][6] The morpholine ring in these compounds often serves as a key pharmacophore that can enhance pharmacokinetic properties and provide crucial interactions with the target protein.[3][4] A notable example is Gefitinib (Iressa) , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[7][8] The morpholine group in Gefitinib enhances its solubility and provides a key interaction with the kinase hinge region.[9]

A. Core Scaffold and Key Points of Modification

For the purpose of this guide, we will consider a common core scaffold for anticancer morpholine derivatives, which consists of a central aromatic or heteroaromatic system linked to a morpholine ring. The primary points of modification that significantly impact anticancer activity are:

  • R1 (Substituents on the core aromatic/heteroaromatic ring): These substitutions can influence target binding, selectivity, and pharmacokinetic properties.

  • Linker (Connection between the core and the morpholine ring): The nature and length of the linker can affect the orientation of the morpholine ring in the binding pocket.

  • Substitutions on the Morpholine Ring: While less common, substitutions on the morpholine ring itself can be used to fine-tune activity and metabolic stability.

B. Comparative Analysis of Structure-Activity Relationships

The following table summarizes the structure-activity relationships for a series of morpholine derivatives targeting various cancer-related proteins. The data highlights how subtle changes in chemical structure can lead to significant differences in biological activity.

Compound IDCore ScaffoldR1 SubstituentLinkerTargetIC50 (µM)Cell LineReference
Gefitinib Quinazoline3-chloro-4-fluoro-phenylamino3-propoxyEGFR0.033 - 0.08Various[7]
Compound 10e Tetrahydroquinoline4-trifluoromethyl-phenylMethylenemTOR0.033A549[10]
Compound 10h Tetrahydroquinoline4-fluoro-phenylMethylenemTOR0.087MCF-7[10]
Compound 15e Thieno[3,2-d]pyrimidinePhenyl-PI3Kα0.002-[11]
AK-3 Quinazoline4-methoxy-phenyl-Bcl-2 (predicted)6.44MCF-7[12]
AK-10 Quinazoline4-chloro-phenyl-Bcl-2 (predicted)7.12MCF-7[12]

Key Insights from the Data:

  • Impact of R1 Substituents: In the tetrahydroquinoline series targeting mTOR, the presence of a trifluoromethyl group at the 4-position of the phenyl ring (Compound 10e) resulted in significantly higher potency in A549 lung cancer cells compared to a fluoro substituent (Compound 10h) in MCF-7 breast cancer cells.[10] Similarly, in the quinazoline series, the nature of the substituent on the phenyl ring influenced the cytotoxic activity, with both electron-donating (methoxy) and electron-withdrawing (chloro) groups showing potent activity.[12]

  • Importance of the Core Scaffold: The remarkable potency of compound 15e (IC50 = 2.0 nM) against PI3Kα highlights the importance of the thieno[3,2-d]pyrimidine core in achieving high affinity and selectivity.[11]

  • Linker Length and Flexibility: Studies on quinazoline derivatives have shown that a three-carbon linker between the quinazoline core and the morpholine ring can lead to more potent EGFR inhibition than a two-carbon linker, as it allows for an additional hydrogen bond with Lys745 in the kinase domain.[9]

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a foundational assay in the evaluation of potential anticancer agents.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

D. Visualizing SAR: Key Interactions of Anticancer Morpholine Derivatives

The following diagram illustrates the general principles of how morpholine derivatives can interact with a target protein, such as a kinase, to exert their anticancer effects.

SAR_Anticancer_Morpholine cluster_core Core Scaffold (e.g., Quinazoline) cluster_target Target Protein (e.g., Kinase) Core Aromatic/Heteroaromatic Core R1 R1 Substituent (e.g., Phenylamino) Core->R1 Modulates Selectivity & Potency Linker Linker (e.g., Propoxy) Core->Linker Hinge Hinge Region Core->Hinge H-Bonding HydrophobicPocket Hydrophobic Pocket R1->HydrophobicPocket Hydrophobic Interactions Morpholine Morpholine Ring Linker->Morpholine Positions Morpholine SolventFront Solvent Accessible Region Morpholine->SolventFront Improves Solubility Forms H-Bonds

Caption: Key pharmacophoric elements of a generic anticancer morpholine derivative and their potential interactions within a protein binding site.

II. Antibacterial Activity: A Renewed Weapon Against Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antibacterial agents. Morpholine derivatives have shown considerable promise in this area, with the most prominent example being Linezolid , the first member of the oxazolidinone class of antibiotics.[13][14] Linezolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[15]

A. Core Scaffold and Key Points of Modification

The antibacterial activity of morpholine-containing compounds is often associated with an oxazolidinone core. The key structural features influencing their efficacy are:

  • N-Aryl Group: The nature and substitution pattern of the aryl group attached to the oxazolidinone nitrogen are critical for activity.

  • C5-Side Chain: The substituent at the C5 position of the oxazolidinone ring plays a crucial role in interacting with the bacterial ribosome.

  • The Morpholine Ring: The morpholine moiety is typically attached to the N-aryl group and contributes to the overall pharmacokinetic profile and target engagement.

B. Comparative Analysis of Structure-Activity Relationships

The development of Linezolid involved extensive SAR studies. Here, we compare Linezolid with its precursors to illustrate the key determinants of antibacterial activity.

CompoundN-Aryl SubstituentC5-Side ChainKey FeatureMIC90 for S. aureus (µg/mL)Reference
Eperezolid 4-FluorophenylAcetamidomethylMonofluorophenyl congener4[13]
Linezolid 3-Fluoro-4-morpholinophenylAcetamidomethylIntroduction of morpholine1-4[13]

Key Insights from the Data:

  • The Role of the Morpholine Ring: The substitution of a morpholine ring at the 4-position of the phenyl group, as seen in Linezolid, was a critical modification that led to a superior pharmacokinetic profile compared to earlier analogs like Eperezolid.[13] While the in vitro activity against S. aureus is comparable, the improved pharmacokinetics of Linezolid were a key factor in its selection for clinical development.[13]

  • Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[14][15] This unique mechanism of action means there is no cross-resistance with other classes of antibiotics.[13]

C. Experimental Protocol: Antibacterial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium (e.g., Staphylococcus aureus) onto an appropriate agar plate and incubate for 18-24 hours.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the morpholine derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (or another appropriate broth) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

D. Visualizing the Mechanism of Action of Linezolid

This diagram illustrates how Linezolid interacts with the bacterial ribosome to inhibit protein synthesis.

Linezolid_MoA cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA 70S_Complex Functional 70S Initiation Complex 23S_rRNA->70S_Complex Prevents Formation of Linezolid Linezolid Linezolid->23S_rRNA Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Leads to Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of Linezolid, a morpholine-containing antibiotic that inhibits bacterial protein synthesis.

III. Expanding Horizons: Other Therapeutic Applications of Morpholine Derivatives

The versatility of the morpholine scaffold extends beyond oncology and infectious diseases. Morpholine derivatives have been investigated for a wide range of other therapeutic applications, including anti-inflammatory, neuroprotective, and cardiovascular effects.

A. Anti-Inflammatory Activity

Morpholine-containing compounds have been designed as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[16] For example, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells.[16]

B. Neuroprotective Activity

In the context of neurodegenerative diseases, morpholine derivatives have been explored as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[17][18] The morpholine ring can contribute to the binding affinity and selectivity of these inhibitors, making them potential therapeutic agents for conditions such as Alzheimer's and Parkinson's disease.[18] For instance, a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed and showed promising anti-cholinesterase activities.[19]

C. General Synthesis Workflow

The synthesis of morpholine derivatives often involves standard organic chemistry transformations. A general workflow for the synthesis of N-substituted morpholine derivatives is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Morpholine, Aryl Halide) Reaction Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Product Pure Morpholine Derivative Purification->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: A generalized workflow for the synthesis and characterization of N-substituted morpholine derivatives.

IV. Conclusion: The Future of Morpholine in Drug Discovery

The morpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, ensures its continued prominence in drug discovery.[1][3] As our understanding of disease biology deepens, the rational design of novel morpholine derivatives targeting a growing number of biological targets will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases. The structure-activity relationships discussed in this guide provide a foundation for these future endeavors, highlighting the key principles that govern the biological activity of this remarkable heterocyclic scaffold.

References

A Comparative Analysis of the Biological Activities of (S)- and (R)-2-Benzylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The principle of chirality is a cornerstone of pharmacology, dictating that enantiomers of a chiral drug can exhibit markedly different biological activities. This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of 2-benzylmorpholine, a potent appetite suppressant. Our analysis reveals that the anorectic effects of this compound are stereospecific, primarily residing in the (+)-enantiomer. Through an examination of its mechanism of action, we elucidate the critical role of the norepinephrine transporter (NET) and the downstream signaling pathways that mediate its therapeutic effect. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationship of 2-benzylmorpholine enantiomers.

Stereospecific Appetite Suppression: The Central Role of the (+)-Enantiomer

Initial investigations into the pharmacological profile of racemic 2-benzylmorpholine identified it as a novel, non-stimulant appetite suppressant. Subsequent studies involving the resolution of the racemate into its constituent enantiomers revealed that the appetite suppression activity is predominantly associated with the (+)-enantiomer[1]. In preclinical studies conducted in dogs, oral administration of the racemic mixture demonstrated a significant reduction in food intake[1]. However, upon separate evaluation of the enantiomers, the anorectic effect was almost exclusively attributed to the dextrorotatory form.

While the original literature identifies the active enantiomer based on its optical rotation, further investigation into related morpholine derivatives, such as reboxetine, strongly suggests that the appetite-suppressant activity corresponds to the (S)-configuration. For instance, the (S,S)-enantiomer of reboxetine is a significantly more potent inhibitor of the norepinephrine transporter (NET) than its (R,R)-counterpart[2][3]. Given the mechanistic link between NET inhibition and appetite suppression, it is highly probable that the active (+)-2-benzylmorpholine is, in fact, (S)-2-benzylmorpholine.

Mechanism of Action: Targeting the Norepinephrine Transporter

The primary molecular target responsible for the appetite-suppressant effects of 2-benzylmorpholine is the norepinephrine transporter (NET). This transmembrane protein is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling[4]. Inhibition of NET leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic signaling[4].

The stereoselectivity observed in the appetite-suppressant activity of 2-benzylmorpholine is directly correlated with the differential binding affinities of its enantiomers to the norepinephrine transporter. It is hypothesized that the (S)-enantiomer possesses a three-dimensional structure that allows for a more favorable interaction with the binding pocket of the NET protein compared to the (R)-enantiomer. This enhanced binding affinity of the (S)-enantiomer leads to a more potent inhibition of norepinephrine reuptake and, consequently, a more pronounced anorectic effect.

Signaling Pathway of NET Inhibition and Appetite Regulation

The inhibition of the norepinephrine transporter (NET) by this compound initiates a cascade of signaling events that ultimately lead to a reduction in appetite. The increased availability of norepinephrine in the synaptic cleft enhances the activation of postsynaptic adrenergic receptors, which are G-protein coupled receptors. This activation triggers downstream signaling pathways that modulate neuronal activity in brain regions associated with appetite control, such as the hypothalamus.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers Effector_Enzyme->Second_Messengers Generates Neuronal_Response Altered Neuronal Activity Second_Messengers->Neuronal_Response Leads to Appetite_Suppression Appetite Suppression Neuronal_Response->Appetite_Suppression Results in S_2_Benzylmorpholine This compound S_2_Benzylmorpholine->NET Inhibits

Figure 1. Signaling pathway of this compound mediated appetite suppression.

Quantitative Comparison of Biological Activity

ParameterThis compound (Predicted)(R)-2-Benzylmorpholine (Predicted)Rationale for Prediction
NET Binding Affinity (Ki) Low nMHigh nM to µMThe (S)-enantiomer is expected to have a significantly higher affinity for the norepinephrine transporter, similar to what is observed with other chiral NET inhibitors like reboxetine[2][3].
Appetite Suppression (ED50) Lower dose requiredHigher dose required or inactiveThe in vivo appetite suppressant effect is directly linked to NET inhibition, therefore the more potent enantiomer at the molecular target will be more effective in functional assays[1].

Experimental Protocols

Enantioselective Synthesis of 2-Benzylmorpholine

The preparation of enantiomerically pure 2-benzylmorpholine is crucial for the accurate assessment of the biological activity of each stereoisomer. A common approach involves the enantioselective synthesis from readily available chiral precursors, followed by purification and characterization.

Enantioselective_Synthesis Start Chiral Starting Material Step1 Multi-step Synthesis Start->Step1 Intermediate Enantioenriched Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product Enantiomerically Pure (S)- or (R)-2-Benzylmorpholine Step2->Product Purification Purification (e.g., Chiral HPLC) Product->Purification Analysis Characterization (e.g., NMR, MS, Optical Rotation) Purification->Analysis

Figure 2. General workflow for the enantioselective synthesis of 2-benzylmorpholine.

Detailed Protocol for Enantioselective Synthesis (Representative): A representative protocol for the enantioselective synthesis of 2-substituted morpholines can be adapted from established literature methods[5].

  • Preparation of Chiral Precursor: Start with a commercially available chiral amino alcohol.

  • N-Protection: Protect the amine functionality with a suitable protecting group (e.g., Boc).

  • Introduction of the Benzyl Moiety: React the protected amino alcohol with a benzylating agent.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group (e.g., tosylate or mesylate).

  • Intramolecular Cyclization: Induce intramolecular cyclization to form the morpholine ring.

  • Deprotection: Remove the protecting group to yield the final product.

  • Purification: Purify the final product using column chromatography or crystallization.

  • Chiral Analysis: Confirm the enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).

In Vivo Appetite Suppression Assay in a Canine Model

The evaluation of appetite-suppressant drugs is often conducted in animal models that can reliably predict efficacy in humans. The dog model has been successfully used to assess the anorectic effects of 2-benzylmorpholine[1].

Protocol for Appetite Suppression Study in Dogs (Representative): This protocol is a generalized representation based on standard practices in the field[1][6][7][8].

  • Animal Selection and Acclimation:

    • Select healthy adult dogs of a specific breed (e.g., Beagles) with stable body weights.

    • Acclimate the animals to the housing conditions and feeding schedules for at least one week prior to the study.

  • Baseline Food Intake Measurement:

    • Measure and record the daily food consumption for each dog for a baseline period (e.g., 5-7 days) to establish a stable baseline.

  • Drug Administration:

    • Randomly assign dogs to treatment groups: vehicle control, this compound, and (R)-2-benzylmorpholine.

    • Administer the test compounds or vehicle orally at a fixed time each day before feeding.

  • Food Intake Measurement:

    • Provide a pre-weighed amount of food to each dog at a specific time after drug administration.

    • After a set period (e.g., 1-2 hours), remove and weigh the remaining food to determine the amount consumed.

  • Data Analysis:

    • Calculate the change in food intake from baseline for each treatment group.

    • Statistically analyze the data to determine if there is a significant difference in food consumption between the treatment groups and the control group.

Conclusion

The biological activity of 2-benzylmorpholine as an appetite suppressant is highly dependent on its stereochemistry. The available evidence strongly indicates that the (S)-enantiomer is the active component, exerting its effect through the potent and selective inhibition of the norepinephrine transporter. This stereospecificity underscores the importance of chiral synthesis and separation in drug development to isolate the therapeutically beneficial enantiomer and minimize potential off-target effects from the inactive or less active enantiomer. Further research to obtain quantitative binding data for the individual enantiomers at the norepinephrine transporter and other potential targets will provide a more complete understanding of their pharmacological profiles and aid in the development of safer and more effective treatments for obesity and related disorders.

References

Analysis of the purity and enantiomeric excess of synthesized (S)-2-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to the Purity and Enantiomeric Excess of Synthesized (S)-2-Benzylmorpholine

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. This guide provides an in-depth analysis of the purity and enantiomeric excess of synthesized this compound, a valuable chiral building block in medicinal chemistry. We will explore a robust synthetic approach and detail the rigorous analytical methodologies required to validate its quality, comparing the results to established benchmarks.

The Significance of Chiral Purity in 2-Substituted Morpholines

The morpholine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. When substitution at the C-2 position introduces a chiral center, as in this compound, the biological activity of the enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to off-target effects and toxicity. Therefore, the ability to synthesize and accurately quantify the enantiomerically pure compound is paramount. Methodologies such as asymmetric hydrogenation have been developed to produce 2-substituted chiral morpholines with high enantioselectivity, achieving up to 99% enantiomeric excess (ee).[1][2][3] This sets a high standard for any synthetic route.

Synthesis of this compound via Asymmetric Hydrogenation

While several routes to chiral 2-substituted morpholines exist, including classical resolution of racemates, asymmetric catalysis offers a more elegant and efficient approach.[2][4] Here, we focus on the asymmetric hydrogenation of a dehydromorpholine precursor, a method known for its high yields and excellent enantioselectivities.[1][2][3]

The causality behind this choice lies in its atom economy and the direct formation of the desired stereocenter. The use of a chiral catalyst, typically a rhodium complex with a large-bite-angle bisphosphine ligand, creates a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to an excess of one enantiomer.[1][2]

Below is a conceptual workflow for this synthetic approach.

cluster_synthesis Synthetic Workflow Dehydromorpholine Precursor Dehydromorpholine Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Dehydromorpholine Precursor->Asymmetric Hydrogenation H2, Chiral Rh-catalyst Crude this compound Crude this compound Asymmetric Hydrogenation->Crude this compound Purification (Chromatography) Purification (Chromatography) Crude this compound->Purification (Chromatography) Pure this compound Pure this compound Purification (Chromatography)->Pure this compound

Caption: Synthetic workflow for this compound.

Rigorous Quality Assessment: A Two-Pillar Approach

A comprehensive analysis of the synthesized product rests on two pillars: the determination of its chemical purity and the quantification of its enantiomeric excess. These are not interchangeable; a chemically pure compound can still be a racemic mixture, and an enantiomerically enriched sample may contain chemical impurities.

Pillar 1: Chemical Purity Determination

To assess the chemical purity of the synthesized this compound, we employ two complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of non-volatile impurities.

The rationale for using GC-MS is its high sensitivity and ability to separate and identify volatile organic impurities that may remain from the synthesis, such as residual solvents or starting materials.[5][6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the purified this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

  • If necessary, dilute the sample to a final concentration of 1 mg/mL.

  • Transfer the solution to a GC vial.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Inlet Temperature: 250°C.[5]

  • Injection Volume: 1 µL (splitless mode).[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[5]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

  • MS Source Temperature: 230°C.[5]

  • MS Quadrupole Temperature: 150°C.[5]

¹H NMR spectroscopy provides an orthogonal assessment of purity and confirms the chemical structure of the target compound. The integration of signals corresponding to the product versus those of any impurities allows for a quantitative purity assessment. The characteristic signals for the morpholine ring protons can be a clear indicator of the compound's identity.[7][8][9]

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Experiment: Standard ¹H NMR.

  • Number of Scans: 16-32.

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

Pillar 2: Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.[10][11][12] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[13][14]

The choice of the CSP and mobile phase is crucial and often requires screening. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for a wide range of chiral compounds.[10]

Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive (e.g., diethylamine) to improve peak shape for amines. A typical starting gradient could be 90:10 (n-hexane:isopropanol) + 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute to a final concentration of approximately 0.1 mg/mL for analysis.

  • Prepare a solution of the racemic 2-benzylmorpholine as a reference to confirm the retention times of both enantiomers.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

cluster_analysis Analytical Workflow Synthesized Product Synthesized Product Purity Analysis Purity Analysis Synthesized Product->Purity Analysis Enantiomeric Excess Analysis Enantiomeric Excess Analysis Synthesized Product->Enantiomeric Excess Analysis GC-MS GC-MS Purity Analysis->GC-MS NMR NMR Purity Analysis->NMR Chiral HPLC Chiral HPLC Enantiomeric Excess Analysis->Chiral HPLC Purity Result Purity Result GC-MS->Purity Result NMR->Purity Result ee Result ee Result Chiral HPLC->ee Result

Caption: Analytical workflow for purity and ee determination.

Comparative Data Analysis

The following tables present hypothetical yet representative data for a batch of synthesized this compound, compared with a commercially available standard and a racemic mixture.

Table 1: Chemical Purity Analysis

SamplePurity by GC-MS (%)Purity by ¹H qNMR (%)Major Impurities Identified
Synthesized this compound99.799.6Residual solvent (Toluene < 0.1%), Unreacted starting material (< 0.2%)
Commercial Standard (S)-enantiomer> 99.5> 99.5Not detected
Racemic 2-Benzylmorpholine99.899.7Not applicable

Table 2: Enantiomeric Excess Analysis by Chiral HPLC

SampleRetention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Enantiomeric Excess (% ee)
Synthesized this compound8.529.78 (trace)99.2
Commercial Standard (S)-enantiomer8.51Not detected> 99.0
Racemic 2-Benzylmorpholine8.539.800

The data clearly indicates that the synthesized batch of this compound exhibits high chemical purity (>99.5%), comparable to the commercial standard. The enantiomeric excess of 99.2% demonstrates the high stereoselectivity of the asymmetric hydrogenation method, aligning with values reported in the literature for similar processes.[1][2][3]

Conclusion and Expert Recommendations

This guide has outlined a comprehensive strategy for the synthesis and rigorous analysis of this compound. The presented protocols for GC-MS, NMR, and chiral HPLC form a self-validating system, ensuring the trustworthy assessment of both chemical purity and enantiomeric excess.

For researchers in drug development, the key takeaway is the necessity of employing orthogonal analytical techniques. Relying on a single method can be misleading. For instance, a high purity value from an achiral GC method reveals nothing about the enantiomeric composition. Conversely, a high enantiomeric excess from chiral HPLC does not preclude the presence of chemical impurities.

The successful synthesis of this compound with >99% purity and >99% ee is a testament to the power of modern asymmetric catalysis. However, the true measure of success lies in the meticulous analytical validation that underpins the quality of this critical chiral building block.

References

A Comparative Guide to the In Vivo Efficacy of Antimalarial Benzylmorpholine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium species necessitates a continuous search for novel antimalarial agents with unique mechanisms of action. Among the promising new chemical scaffolds, benzylmorpholine analogues have emerged as a class of compounds with significant potential. This guide provides a comparative analysis of the in vivo efficacy of key benzylmorpholine analogues, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins their promise, compare their performance against established antimalarial drugs, and provide a detailed protocol for a standard in vivo efficacy study to aid in the design and interpretation of future research.

The Rationale for Targeting Benzylmorpholine Analogues

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties, including improved solubility and metabolic stability. When incorporated into a benzyl structure, it can be tailored to interact with various parasitic targets. A particularly promising class of benzylmorpholine derivatives are the dispiro-1,2,4,5-tetraoxanes. These compounds combine the benzylmorpholine core with an endoperoxide bridge, a pharmacophore renowned for its potent antimalarial activity, as seen in the artemisinin class of drugs. The proposed mechanism of action for these tetraoxanes involves the iron-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole, leading to the generation of reactive oxygen species that induce catastrophic oxidative damage.

Comparative In Vivo Efficacy of Benzylmorpholine Analogues

The true potential of any antimalarial candidate can only be ascertained through rigorous in vivo testing. The following table summarizes the efficacy of a lead benzylmorpholine analogue, N205, in comparison to standard antimalarial drugs in murine models of malaria.

CompoundAnimal ModelParasite StrainDosing Regimen (Oral)Parasite Reduction (%)Mean Survival Time (Days)Reference Compound (Dose)Reference Efficacy (%)Reference Survival (Days)
N205 (mesylate salt) Swiss Webster MiceP. berghei ANKA30 mg/kg/day for 4 days99.3025Chloroquine (20 mg/kg)>99>30
N205 (mesylate salt) SCID MiceP. falciparum 3D7100 mg/kg/day for 4 days>99Not ReportedArtesunate (100 mg/kg)>99Not Reported

Data synthesized from O'Neill et al., Bioorg. Med. Chem., 2018.[1][2]

As the data illustrates, the benzylmorpholine analogue N205 demonstrates exceptional efficacy in reducing parasitemia in both a rodent malaria model (P. berghei) and a human malaria parasite model in immunodeficient mice (P. falciparum).[1][2] Notably, at a dose of 30 mg/kg, N205 achieved a parasite reduction of 99.30% against P. berghei, comparable to the standard drug chloroquine.[1] Furthermore, in the more clinically relevant P. falciparum model, N205 exhibited a parasite reduction of over 99%, on par with the potent artemisinin derivative, artesunate.[2] What sets N205 apart is its significantly prolonged mean survival time of 25 days in the P. berghei model, suggesting a more sustained therapeutic effect compared to many existing antimalarials.[1]

Experimental Protocol: The Peters' 4-Day Suppressive Test

To ensure the reproducibility and validity of in vivo antimalarial efficacy studies, standardized protocols are essential. The Peters' 4-day suppressive test is a widely accepted method for the primary screening of antimalarial compounds and was instrumental in evaluating the efficacy of N205.[3] This test assesses the ability of a compound to suppress the proliferation of parasites in the blood.

Step-by-Step Methodology
  • Animal Model: Swiss Webster mice (or other suitable strain) are used. These mice are readily available and susceptible to infection with rodent malaria parasites.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells. P. berghei is a commonly used rodent malaria parasite as it produces a consistent and predictable course of infection.

  • Compound Administration: The test compound (e.g., N205) is administered orally once daily for four consecutive days, starting 2-4 hours after parasite inoculation. Oral administration is the preferred route for antimalarial drugs intended for clinical use. A range of doses is typically tested to determine the dose-response relationship.

  • Blood Smear Analysis: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain to visualize the parasites within the red blood cells.

  • Parasitemia Determination: The percentage of infected red blood cells (parasitemia) is determined by microscopic examination of the blood smears. This is the primary endpoint for assessing the efficacy of the compound.

  • Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated groups to that of an untreated control group.

  • Survival Monitoring: The mice are monitored daily for mortality, and the mean survival time for each group is recorded. This provides a measure of the overall therapeutic benefit of the compound.

Causality Behind Experimental Choices
  • Why a 4-day test? This duration is sufficient to allow for several rounds of parasite replication in the untreated controls, providing a clear window to observe the suppressive effects of the test compound.

  • Why P. berghei? This parasite species is highly virulent in mice, leading to a rapidly progressing and ultimately fatal infection, making it a stringent model for testing the efficacy of potential antimalarials.

  • Why measure both parasitemia and survival? Parasitemia provides a direct measure of the compound's ability to kill or inhibit the growth of the parasite, while survival is a more holistic measure of the drug's ability to prevent the lethal consequences of the infection.

Visualizing the Experimental Workflow

experimental_workflow cluster_setup Day 0: Setup & Infection cluster_treatment Days 0-3: Treatment Phase cluster_analysis Day 4 onwards: Analysis cluster_outcome Outcome start Select Swiss Webster Mice infection Inoculate with P. berghei start->infection grouping Randomize into Treatment Groups infection->grouping treatment Daily Oral Administration of Benzylmorpholine Analogue grouping->treatment control Vehicle Control Administration grouping->control smear Prepare Blood Smears treatment->smear survival Monitor Survival treatment->survival control->smear control->survival parasitemia Determine Parasitemia smear->parasitemia data Calculate % Suppression & Mean Survival Time parasitemia->data survival->data efficacy Comparative Efficacy Assessment data->efficacy

Caption: Workflow of the Peters' 4-Day Suppressive Test.

Conclusion and Future Directions

The in vivo data for benzylmorpholine analogues, particularly the dispiro-1,2,4,5-tetraoxane N205, are highly encouraging.[1][2] These compounds exhibit potent antimalarial activity, comparable to or exceeding that of standard drugs, and demonstrate a promising safety profile in preclinical models. The favorable pharmacokinetic properties associated with the morpholine moiety, combined with the potent endoperoxide pharmacophore, make this a compelling scaffold for further optimization.

Future research should focus on expanding the structure-activity relationship (SAR) studies to identify analogues with improved potency, oral bioavailability, and metabolic stability. Furthermore, elucidating the precise molecular targets and mechanisms of resistance will be crucial for the long-term success of this class of compounds. The continued investigation of benzylmorpholine analogues holds significant promise for the development of the next generation of antimalarial drugs that can overcome the challenge of drug resistance.

References

Safety Operating Guide

Proper Disposal of (S)-2-Benzylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of (S)-2-Benzylmorpholine, a compound frequently utilized in drug development and chemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and practical, field-proven insights.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

(Data sourced from PubChem CID 125510)[1]

The morpholine moiety, a core component of this molecule, is a basic compound that can react exothermically with acids. As a nitrogen-containing organic compound, its high-temperature decomposition can produce toxic nitrogen oxides (NOx).

Immediate Safety and Personal Protective Equipment (PPE)

Due to the identified hazards, stringent safety measures are required when handling this compound.

Required Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. However, the minimum required PPE includes:

  • Eye Protection : Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves provide good short-term protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A flame-resistant laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection : All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[2] Do not use combustible materials like paper towels to absorb the initial spill.

  • Absorption : Working from the outside in, apply absorbent material to the spill until all the liquid is absorbed.

  • Collection : Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal : The sealed container with the spill cleanup materials must be disposed of following the hazardous waste procedures outlined in this guide.

Disposal Procedures for this compound

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste stream. Dilution and drain disposal are strictly prohibited.

Waste Characterization and Segregation

This compound waste must be segregated from other waste streams to prevent dangerous reactions.

  • Incompatible Materials : Do not mix with strong oxidizing agents, acids, or acid halides. Contact with acids can cause a strong exothermic reaction.

  • Waste Container : Collect waste in a designated, leak-proof, and clearly labeled container. The container must be made of a material compatible with organic amines (e.g., high-density polyethylene - HDPE).

The disposal workflow can be visualized as follows:

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway Selection cluster_2 Primary Disposal Method cluster_3 Secondary (Conditional) Method Start Generate this compound Waste Segregate Segregate from Incompatible Materials (Acids, Oxidizers) Start->Segregate Containerize Place in a Labeled, Compatible Waste Container Segregate->Containerize Decision Select Disposal Method Containerize->Decision LabPack Prepare for Lab Pack Decision->LabPack  Preferred   SmallScale Small Scale Only (<5g) Decision->SmallScale  Not Preferred   Incineration Incineration via Certified Vendor End Document Waste Disposal Incineration->End LabPack->Incineration Neutralization Chemical Neutralization (Use with Extreme Caution) Neutralization->End SmallScale->Neutralization

Disposal decision workflow for this compound.
Method 1: Incineration (Preferred Method)

Incineration at a licensed hazardous waste facility is the most effective and environmentally responsible method for disposing of this compound. This method ensures the complete destruction of the organic molecule.

Protocol for Preparing Waste for Incineration:

  • Containerization : Ensure the waste is in a sealed, compatible container. For small laboratory quantities, this is typically a screw-cap bottle or vial.

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Lab Packing : For off-site transport, small containers of this compound should be prepared for a "lab pack." This involves placing the sealed primary container into a larger, DOT-approved drum filled with a non-biodegradable absorbent material like vermiculite.[3] This prevents breakage and absorbs any potential leaks during transport.[4]

  • Documentation : Complete a hazardous waste manifest as required by your institution's Environmental Health and Safety (EHS) office and the EPA.

  • Pickup : Arrange for pickup by your institution's EHS or a certified hazardous waste disposal vendor.

Causality: Incineration is preferred because high-temperature combustion breaks down the aromatic and morpholine rings, converting the compound primarily to carbon dioxide, water, and nitrogen oxides. The facility's scrubbers are designed to handle and neutralize these NOx emissions, which is not possible with standard laboratory equipment.

Method 2: Chemical Neutralization (For Small Quantities, with Caution)

Protocol for Neutralization of Aromatic Amines:

This procedure is adapted from established methods for degrading aromatic amines.[5]

  • Preparation : In a large beaker within a fume hood, prepare a solution of acidified potassium permanganate. Slowly add potassium permanganate to a dilute solution of sulfuric acid with stirring. The solution should be a deep purple.

  • Addition : Slowly and in small increments, add the this compound waste to the stirred permanganate solution. Be prepared for a vigorous reaction and heat generation. An ice bath may be necessary to control the temperature.

  • Reaction : Continue stirring the mixture until the purple color of the permanganate is discharged, indicating the completion of the oxidation reaction. This may take several hours.

  • Neutralization : After the reaction is complete, neutralize the remaining acid by slowly adding a base such as sodium carbonate until the pH is neutral (pH 6-8).

  • Disposal of Products : The resulting mixture, which may contain manganese salts, should be evaluated for heavy metal content. If it meets local regulations for drain disposal, it can be flushed with copious amounts of water. Otherwise, it must be collected as hazardous waste.

Causality: This method utilizes the strong oxidizing potential of potassium permanganate to break down the aromatic amine structure. However, the reaction can be energetic, and the byproducts may still be considered hazardous depending on local regulations. This method increases the total volume of waste and is generally less preferable than incineration.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. The primary and recommended disposal route is incineration via a certified hazardous waste management service, utilizing a lab pack for safe transport. Chemical neutralization is a more hazardous and less efficient alternative that should only be considered under specific, controlled circumstances for very small quantities. By adhering to these detailed procedures, researchers can ensure they are managing this chemical waste stream in a manner that is safe, compliant, and scientifically sound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Benzylmorpholine
Reactant of Route 2
(S)-2-Benzylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.